molecular formula C10H6ClN5O B105211 Triazoxide CAS No. 72459-58-6

Triazoxide

货号: B105211
CAS 编号: 72459-58-6
分子量: 247.64 g/mol
InChI 键: IQGKIPDJXCAMSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Triazoxide is a highly selective, non-systemic fungicide deployed in agricultural research primarily as a model compound for studying the control of seed-borne diseases in cereals . Its most established application is the protection of barley from specific fungal pathogens, including Pyrenophora graminea , which causes barley stripe, and Pyrenophora teres , the agent of net blotch . The exact biochemical mode of action of this compound is not fully elucidated, which makes it a compound of interest for investigations into novel fungicidal mechanisms and pathways for managing plant diseases . Introduced in the 1990s, it is typically used in co-formulations with other fungicidal agents, providing a rich context for research on synergistic effects and integrated pest management strategies . It is important to note that this compound is not approved for use according to EC Regulation 1107/2009, further underscoring its relevance as a tool for regulatory and environmental impact studies rather than for direct agricultural application . Its specific activity and unresolved mechanism of action offer significant scientific value for researchers in agrochemistry and plant pathology.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-chloro-3-imidazol-1-yl-1-oxido-1,2,4-benzotriazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6ClN5O/c11-7-1-2-8-9(5-7)16(17)14-10(13-8)15-4-3-12-6-15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGKIPDJXCAMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058169
Record name Triazoxide
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Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72459-58-6
Record name Triazoxide
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Record name Triazoxide
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Record name 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide
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Record name TRIAZOXIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Triazoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazoxide is a synthetic fungicide belonging to the benzotriazine class of chemicals, utilized primarily as a seed treatment to control seed-borne fungal pathogens in crops like barley.[1] Its fungicidal activity stems from the disruption of fungal cell membrane integrity. The primary molecular target of this compound is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component in the ergosterol (B1671047) biosynthesis pathway.[2] By inhibiting this enzyme, this compound effectively halts the production of ergosterol, an essential sterol for fungal cell membranes, leading to fungal growth inhibition and cell death. This guide provides a detailed examination of the mechanism of action of this compound, including the targeted signaling pathway, available data, and relevant experimental methodologies.

Introduction

This compound (7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide) is a non-systemic fungicide with specific action against certain fungal pathogens.[3] Understanding its precise mechanism of action is crucial for its effective use, for managing the development of fungal resistance, and for the development of new, more potent antifungal agents. The primary mechanism of action for this compound, like other azole fungicides, is the inhibition of ergosterol biosynthesis.[2]

The Ergosterol Biosynthesis Pathway: The Target of this compound

Ergosterol is the principal sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4] The biosynthesis of ergosterol is a complex, multi-step process, and the inhibition of this pathway is a common strategy for antifungal drugs.

The key enzyme targeted by this compound is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, and also known as CYP51.[2][5] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[6][7]

The inhibition of CYP51 by this compound leads to two primary consequences for the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular components.[8]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes an accumulation of lanosterol and other 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane function.[2]

A secondary mechanism of action for triazole antifungals has also been proposed, involving a negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the earlier stages of the sterol biosynthesis pathway. This feedback is thought to be triggered by the perturbations in sterol intermediates caused by CYP51 inhibition.

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol_Ergosterol_edge Lanosterol->Lanosterol_Ergosterol_edge Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Lanosterol_Ergosterol_edge Inhibition Lanosterol_Ergosterol_edge->Ergosterol

Inhibition of Ergosterol Biosynthesis by this compound.

Quantitative Data

Compound Target Organism IC50 (µM)
FluconazoleCandida albicans0.08 - 0.25
ItraconazoleCandida albicans0.01 - 0.05
VoriconazoleCandida albicans0.007 - 0.01
KetoconazoleCandida albicans0.014

Data sourced from various publications for illustrative purposes.

Experimental Protocols

The mechanism of action of azole fungicides like this compound is typically elucidated through a combination of biochemical assays and in silico modeling. Below are detailed methodologies for key experiments that would be cited in the research of such compounds.

Fungal CYP51 Inhibition Assay (Fluorescence-based)

This protocol describes a general method for determining the inhibitory activity of a compound against fungal CYP51 using a fluorescent substrate.

Objective: To quantify the inhibition of recombinant fungal CYP51 by a test compound (e.g., this compound).

Materials:

  • Recombinant fungal CYP51 enzyme

  • NADPH-cytochrome P450 reductase

  • Fluorescent CYP51 substrate (e.g., a derivative of 7-alkoxy-quinoline)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Potassium phosphate (B84403) buffer

  • 96-well microplates (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the potassium phosphate buffer, NADPH-cytochrome P450 reductase, and the fluorescent substrate.

  • Compound Addition: Add the test compound at various concentrations to the respective wells. Include a positive control (a known CYP51 inhibitor like ketoconazole) and a negative control (solvent only).

  • Enzyme Addition: Add the recombinant fungal CYP51 enzyme to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable quenching agent (e.g., acetonitrile).

  • Fluorescence Measurement: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

CYP51_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, Reductase, Substrate) C Add this compound to Wells A->C B Prepare Serial Dilutions of this compound B->C D Add CYP51 Enzyme C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Fluorescence F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Workflow for a CYP51 Inhibition Assay.
Molecular Docking of this compound to Fungal CYP51

This protocol outlines a general workflow for in silico molecular docking studies to predict the binding mode of this compound within the active site of fungal CYP51.

Objective: To model the interaction between this compound and the fungal CYP51 active site and to identify key binding interactions.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein structure visualization tool (e.g., PyMOL, Chimera)

Procedure:

  • Protein Preparation:

    • Obtain the 3D crystal structure of fungal CYP51 from a protein database (e.g., PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Perform energy minimization of the ligand structure.

  • Molecular Docking:

    • Run the docking algorithm to predict the binding poses of this compound within the defined active site of CYP51.

    • The docking program will generate multiple possible binding conformations and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring docking poses to identify the most likely binding mode.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the heme iron in the active site.

Conclusion

The core mechanism of action of this compound is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol. This targeted disruption of a vital cellular process provides the basis for its fungicidal activity. While specific quantitative data on this compound's inhibitory potency is not widely published, the established mechanism for the broader class of azole fungicides provides a strong framework for understanding its molecular action. The experimental protocols outlined in this guide represent standard methodologies for characterizing the activity of such antifungal compounds and can be applied to further investigate the specific interactions of this compound with its molecular target. Further research to quantify the inhibitory activity of this compound and to explore potential secondary mechanisms will be valuable for optimizing its application and for the future development of novel antifungal agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of Triazoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazoxide, scientifically known as 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide, is a potent, non-systemic fungicide. This technical guide provides a comprehensive overview of its synthesis, characterization, and mechanism of action. Detailed experimental protocols for its synthesis and analytical characterization are presented, along with tabulated quantitative data for key physical and chemical properties. The guide also features visualizations of the synthetic workflow and its primary signaling pathway of action, the inhibition of ergosterol (B1671047) biosynthesis, to facilitate a deeper understanding for researchers and professionals in drug development and agrochemical science.

Introduction

This compound is a synthetic heterocyclic compound belonging to the benzotriazine class of fungicides.[1] It is primarily utilized as a seed treatment, particularly in barley crops, to control seed-borne fungal pathogens such as Pyrenophora graminea and Pyrenophora teres.[2][3] Its fungicidal activity stems from the disruption of fungal cell membrane integrity. This document serves as a technical resource, consolidating the available scientific information on the synthesis and characterization of this compound.

Chemical and Physical Properties

This compound is a light yellow crystalline solid.[4] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide[1]
CAS Number 72459-58-6[1]
Molecular Formula C₁₀H₆ClN₅O[5]
Molecular Weight 247.64 g/mol [2]
Melting Point 178-182 °C[6][7]
Water Solubility 34 mg/L (at 20 °C)[3][6]
Appearance Yellow solid[5]
Vapor Pressure 1 x 10⁻⁷ Pa (at 20 °C)[3][6]

Synthesis of this compound

The commercial synthesis of this compound is a specialized process rooted in benzotriazine and imidazole (B134444) chemistry. The general synthetic route involves three main stages: the formation of a chlorinated benzotriazine core, the substitution reaction with imidazole, and a final oxidation step to generate the crucial N-oxide functional group, which is critical for its fungicidal activity.[1]

A plausible synthetic pathway initiates with the reaction of 3,7-dichloro-1,2,4-benzotriazine-1-oxide with imidazole.[7]

Synthetic Workflow

G A 3,7-Dichloro-1,2,4-benzotriazine-1-oxide C Reaction Mixture A->C B Imidazole B->C D Nucleophilic Aromatic Substitution C->D Base, Solvent Heat E This compound (Crude) D->E F Purification (e.g., Recrystallization) E->F G This compound (Pure) F->G

A schematic representation of the this compound synthesis workflow.
Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the general synthetic descriptions found in the literature.[1][7] Optimization may be required to achieve desired yields and purity.

Materials:

  • 3,7-dichloro-1,2,4-benzotriazine-1-oxide

  • Imidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 3,7-dichloro-1,2,4-benzotriazine-1-oxide (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield pure this compound as a yellow solid.

Quantitative Data:

  • Expected Yield: While specific yields are not widely reported in public literature, similar nucleophilic aromatic substitution reactions can be expected to proceed in moderate to good yields (50-80%), subject to optimization of reaction conditions.

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound require a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound (Predicted and/or Representative)

TechniqueData
¹H NMR Expected signals in the aromatic region (δ 7-9 ppm) corresponding to the protons on the benzotriazine and imidazole rings.
¹³C NMR Expected signals for the aromatic carbons of the benzotriazine and imidazole rings.
FT-IR (KBr, cm⁻¹) Characteristic peaks for C=N, C=C, C-Cl, and N-O stretching vibrations.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 247. Fragmentation pattern would likely involve loss of N₂, O, and cleavage of the imidazole ring.
Chromatographic Characterization

Table 3: Representative Chromatographic Methods for this compound Analysis

TechniqueConditions
HPLC-UV Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% formic acid)Flow Rate: 1.0 mL/minDetection: UV at ~254 nm
GC-MS Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane)Carrier Gas: HeliumInjection Mode: SplitlessTemperature Program: Optimized gradient for separationDetection: Electron Ionization (EI) Mass Spectrometry

Note: These are representative methods and would require validation for the specific analysis of this compound.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound as a fungicide is the inhibition of ergosterol biosynthesis in fungal pathogens.[8] Ergosterol is an essential sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme.[8] This enzyme is responsible for a critical step in the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell. This disruption of the sterol profile severely compromises the fungal cell membrane, leading to growth inhibition and ultimately cell death.

Ergosterol Biosynthesis Inhibition Pathway

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-demethylated Intermediates Lanosterol->Intermediates CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane This compound This compound This compound->CYP51 Inhibition CYP51->Intermediates

The inhibitory action of this compound on the ergosterol biosynthesis pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of the fungicide this compound. The outlined synthetic protocol, while representative, offers a solid foundation for its laboratory preparation. The characterization data and methodologies, though partly based on predictions for similar compounds due to a lack of publicly available experimental spectra, provide a framework for quality control and analysis. Furthermore, the elucidation of its mechanism of action as an inhibitor of ergosterol biosynthesis, visualized through the provided signaling pathway diagram, offers critical insight for researchers in the fields of mycology and agrochemical development. Further research to publish detailed experimental data on the synthesis and characterization of this compound would be a valuable contribution to the scientific community.

References

Triazoxide's Mode of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazoxide is a broad-spectrum imidazole (B134444) fungicide used as a seed treatment, primarily for the control of seed-borne diseases in barley such as those caused by Pyrenophora graminea and Pyrenophora teres.[1][2] Its fungicidal activity stems from its ability to disrupt the integrity of the fungal cell membrane by interfering with the biosynthesis of ergosterol (B1671047), a vital component of these membranes.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's mode of action, supported by experimental protocols and quantitative data to aid researchers in their investigations of this and other similar antifungal agents.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal mode of action of this compound, like other azole antifungals, is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, catalyzing the removal of the 14α-methyl group from lanosterol. This demethylation is a crucial step in the conversion of lanosterol to ergosterol.

The imidazole moiety of this compound coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[5] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors. The altered sterol composition disrupts the structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.

Signaling Pathway: Ergosterol Biosynthesis and its Inhibition by this compound

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate (B85504) Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (HMGR) ... ... Mevalonate->... Squalene Squalene ...->Squalene Ergosterol Ergosterol ...->Ergosterol Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51) 4,4-dimethyl-cholesta-8,14,24-trienol->... Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) This compound->Lanosterol 14-alpha-demethylase (CYP51) Inhibits

Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Potential Secondary Mechanism of Action: HMG-CoA Reductase Regulation

Recent research on triazole antifungals suggests a potential secondary mechanism of action involving the regulation of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase (HMGR).[6] HMGR is the rate-limiting enzyme in the mevalonate pathway, which is upstream of ergosterol biosynthesis. The accumulation of sterol intermediates due to CYP51 inhibition may trigger a negative feedback loop that downregulates HMGR activity, further suppressing the entire ergosterol biosynthesis pathway.[6] Further research is needed to fully elucidate the role of this secondary mechanism in the overall antifungal activity of this compound.

Quantitative Data

CompoundTarget/OrganismParameterValueReference
General Triazoles
FluconazoleCandida albicans CYP51Kd~30,500 nM[7]
ItraconazoleCandida albicans CYP51Kd42 - 131 nM[7]
KetoconazoleCandida albicans CYP51Kd42 - 131 nM[7]
VoriconazoleCandida albicans CYP51Kd~2,300 nM[7]
TebuconazoleUstilago maydis CYP51IC50Comparable to fungal CYP51[8]
Mefentrifluconazole Pyrenophora teresEC50< 1 mg/L (Sensitive)[9]
Prothioconazole-desthio Pyrenophora teresEC500.008 - 6 mg/L[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mode of action.

Determination of Fungal Ergosterol Content

This protocol describes the extraction and quantification of ergosterol from fungal mycelium using High-Performance Liquid Chromatography (HPLC), a common method to assess the impact of antifungal agents on sterol biosynthesis.

Workflow Diagram:

Ergosterol_Quantification_Workflow start Fungal Culture with/without this compound harvest Harvest and Lyophilize Mycelia start->harvest saponification Saponification with Alcoholic KOH harvest->saponification extraction Extraction of Non-saponifiable Lipids with n-hexane saponification->extraction dry_resuspend Dry Extract and Resuspend in Mobile Phase extraction->dry_resuspend hplc HPLC Analysis (C18 column, Methanol (B129727) mobile phase, UV detection at 282 nm) dry_resuspend->hplc quantification Quantify Ergosterol Peak Against Standard Curve hplc->quantification end Ergosterol Content Determined quantification->end

Workflow for the quantification of fungal ergosterol by HPLC.

Methodology:

  • Fungal Culture and Treatment: Grow the target fungus (e.g., Pyrenophora teres) in a suitable liquid medium. For treated samples, add various concentrations of this compound to the culture medium.

  • Harvesting and Lysis: Harvest the fungal mycelia by filtration, wash with sterile water, and lyophilize.

  • Saponification: To the dried mycelia, add a solution of 25% alcoholic potassium hydroxide (B78521) (KOH). Incubate at 80°C for 1 hour to saponify the lipids.[10]

  • Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by partitioning with n-hexane. Repeat the extraction three times.

  • Sample Preparation for HPLC: Pool the n-hexane fractions and evaporate to dryness under a stream of nitrogen. Reconstitute the lipid extract in the HPLC mobile phase (e.g., methanol).

  • HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic elution with 100% methanol as the mobile phase.[10] Detect ergosterol using a UV detector at a wavelength of 282 nm.[11]

  • Quantification: Prepare a standard curve using known concentrations of pure ergosterol. Quantify the ergosterol content in the fungal samples by comparing the peak areas to the standard curve.[12]

In Vitro CYP51 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against recombinant fungal CYP51.

Workflow Diagram:

CYP51_Inhibition_Assay_Workflow start Recombinant Fungal CYP51 Expression and Purification reconstitution Reconstitute CYP51 and NADPH-cytochrome P450 Reductase in Liposomes start->reconstitution incubation Incubate Reconstituted System with Lanosterol and varying concentrations of this compound reconstitution->incubation reaction_start Initiate Reaction with NADPH incubation->reaction_start reaction_stop Stop Reaction after a Defined Time reaction_start->reaction_stop extraction Extract Sterols reaction_stop->extraction analysis Analyze Sterol Profile by GC-MS or HPLC extraction->analysis calculation Calculate Percent Inhibition and IC50 Value analysis->calculation end Determine Inhibitory Potency of this compound calculation->end

Workflow for an in vitro CYP51 inhibition assay.

Methodology:

  • Expression and Purification of Recombinant CYP51: Clone the gene encoding CYP51 from the target fungus into an appropriate expression vector and express the protein in a suitable host system (e.g., Escherichia coli).[13][14][15][16] Purify the recombinant CYP51 using affinity chromatography.[13][14][15][16]

  • Reconstitution of the Enzyme System: Reconstitute the purified CYP51 and NADPH-cytochrome P450 reductase in a reaction mixture containing liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) and a reaction buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4).[17]

  • Inhibition Assay:

    • Prepare a series of dilutions of this compound.

    • In a reaction vessel, combine the reconstituted enzyme system, the substrate lanosterol, and a specific concentration of this compound.

    • Initiate the demethylation reaction by adding NADPH.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction by adding a quenching agent (e.g., a strong base).

  • Analysis of Products: Extract the sterols from the reaction mixture and analyze the product formation (or substrate depletion) using GC-MS or HPLC.

  • Data Analysis: Calculate the percentage of inhibition of CYP51 activity at each this compound concentration relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.

HMG-CoA Reductase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of HMG-CoA reductase and assess the inhibitory effect of this compound or its downstream metabolites.

Workflow Diagram:

HMGR_Activity_Assay_Workflow start Prepare Fungal Cell Lysate or Purified HMGR reaction_setup Set up Reaction Mixture (Buffer, NADPH, HMG-CoA) start->reaction_setup inhibitor_addition Add this compound or Control reaction_setup->inhibitor_addition enzyme_addition Add Enzyme Preparation to Initiate Reaction inhibitor_addition->enzyme_addition measurement Monitor Decrease in Absorbance at 340 nm over Time enzyme_addition->measurement calculation Calculate Rate of NADPH Oxidation measurement->calculation inhibition_determination Determine Percent Inhibition calculation->inhibition_determination end Assess Effect on HMGR Activity inhibition_determination->end

Workflow for HMG-CoA reductase activity assay.

Methodology:

  • Enzyme Preparation: Prepare a crude cell lysate from the target fungus or use purified HMG-CoA reductase.[18]

  • Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing assay buffer (e.g., potassium phosphate buffer, pH 7.5), NADPH, and the substrate HMG-CoA.[19][20]

  • Inhibitor Addition: Add a specific concentration of this compound or a control solvent to the reaction mixture.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the enzyme preparation. Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.[19][20]

  • Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition of HMG-CoA reductase activity by comparing the rates in the presence and absence of this compound.

Conclusion

This compound's primary mode of action is the well-established inhibition of CYP51, a key enzyme in the fungal ergosterol biosynthesis pathway. This leads to ergosterol depletion and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity. A potential secondary mechanism involving the downregulation of HMG-CoA reductase may also contribute to its antifungal efficacy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the detailed molecular interactions and cellular consequences of this compound treatment. While specific quantitative data for this compound remains to be fully disclosed in publicly accessible literature, the comparative data for other triazoles provides a useful context for ongoing and future research in the development of novel antifungal agents.

References

Environmental Fate of Triazoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazoxide, a non-systemic benzotriazine fungicide, is utilized for the control of seed-borne diseases in crops. Its environmental persistence and transformation are critical considerations for risk assessment and regulatory evaluation. This technical guide provides a comprehensive overview of the environmental fate of this compound, detailing its degradation in soil, water, and sediment. It summarizes key quantitative data on its degradation rates and identifies its major transformation products. Furthermore, this guide outlines the standardized experimental protocols for assessing the environmental fate of chemical substances like this compound, and presents visual diagrams of degradation pathways and experimental workflows to facilitate a deeper understanding of its environmental behavior.

Introduction

This compound (7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide) is a fungicide used as a seed treatment to control diseases such as Pyrenophora graminea and Pyrenophora teres in barley.[1] Given its direct application to the agricultural environment, understanding its fate and behavior in various environmental compartments is paramount for assessing potential ecological risks. This document synthesizes available data on the hydrolysis, photolysis, and biodegradation of this compound in soil and aquatic systems.

Physicochemical Properties

A substance's physicochemical properties are fundamental to its environmental distribution and fate. Key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₆ClN₅O[2]
Molecular Weight 247.64 g/mol [2]
Melting Point 170 °C (Degradation)[3]
Water Solubility 34 mg/L (at 20 °C)[4]
Vapor Pressure 1 x 10⁻⁷ Pa (at 20 °C)[4]
LogP (Octanol-Water Partition Coefficient) < 3[3]

Environmental Degradation Pathways

The degradation of this compound in the environment proceeds through several key pathways, primarily microbial degradation in soil and photolysis in water. The major identified metabolites are this compound desoxy, this compound amino, and this compound desoxyamino.[1][2][3]

Soil Metabolism

In the soil environment, this compound undergoes microbial degradation under aerobic conditions. The primary transformation involves the reduction of the N-oxide group, leading to the formation of 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine, also known as this compound desoxy.[3] Another major metabolite identified in soil is 7-chloro-1,2,4-benzotriazin-3-amine 1-oxide, suggesting a pathway involving the cleavage of the imidazole (B134444) ring.[3]

Triazoxide_Soil_Degradation This compound This compound Metabolite1 This compound desoxy (7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine) This compound->Metabolite1 Microbial Reduction Metabolite2 This compound amino (7-chloro-1,2,4-benzotriazin-3-amine 1-oxide) This compound->Metabolite2 Microbial Cleavage

Proposed degradation pathway of this compound in soil.
Aquatic Degradation

In aquatic environments, the degradation of this compound is primarily driven by photolysis. It is relatively stable to hydrolysis at neutral and acidic pH.[5] Aqueous photolysis leads to the formation of the metabolite "this compound desoxyamino".[3]

Triazoxide_Aquatic_Degradation cluster_water Water Column This compound This compound Photolysis Photolysis (Sunlight) This compound->Photolysis Hydrolysis Hydrolysis This compound->Hydrolysis Metabolite This compound desoxyamino Photolysis->Metabolite Stable Stable at pH 4 and 7 Hydrolysis->Stable

Primary degradation pathways of this compound in aquatic environments.

Quantitative Environmental Fate Data

The persistence of this compound in various environmental compartments is quantified by its dissipation time (DT50), which is the time required for 50% of the initial concentration to degrade.

Table 1: Soil Degradation of this compound
Study TypeSoil ConditionDT50 (days)DT90 (days)Reference
LaboratoryAerobic, 20°C208 - 278690 - 923[3]
Field-70.4 - 173.3234 - 576[3]
TypicalAerobic250640 - 1080[6]
Table 2: Aquatic Degradation of this compound
Degradation ProcessConditionDT50Reference
HydrolysispH 4 (20°C)> 1 year (extrapolated)[5]
HydrolysispH 7 (20°C)> 1 year (extrapolated)[5]
HydrolysispH 9 (20°C)23 days[5]
Aqueous PhotolysisLatitude 50"2 - 14 days (season dependent)[5]

Experimental Protocols

The assessment of the environmental fate of this compound follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability for regulatory purposes.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: Representative agricultural soils are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.[7]

  • Test Substance Application: The test substance, typically radiolabelled (e.g., with ¹⁴C), is applied to the soil samples.[8]

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobiosis.[7][8]

  • Sampling and Analysis: At specified time intervals, soil samples are collected and extracted. The parent compound and its transformation products are identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Data Analysis: The dissipation time (DT50 and DT90) for the parent compound and major metabolites is calculated using first-order kinetics. A mass balance is established to account for the distribution of radioactivity between extractable residues, non-extractable (bound) residues, and mineralized products (¹⁴CO₂).[9]

OECD_307_Workflow start Soil Sample Collection and Characterization application Application of ¹⁴C-Triazoxide start->application incubation Incubation (Aerobic/Anaerobic) in the dark at constant temperature application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC / LC-MS Analysis extraction->analysis data Data Analysis (DT50, DT90, Mass Balance) analysis->data

Experimental workflow for OECD 307.
Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation of a substance in water at different pH levels.

Methodology:

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Addition: A known concentration of the test substance is added to each buffer solution.

  • Incubation: The solutions are incubated in the dark at a constant temperature. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to quickly assess stability.

  • Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent compound and any hydrolysis products.

  • Data Analysis: Degradation rates and half-lives (or DT50 values) are calculated for each pH.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline assesses the degradation of a chemical in water due to direct absorption of sunlight.

Methodology:

  • Solution Preparation: The test substance is dissolved in sterile, buffered, purified water.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel to differentiate between photolytic and other degradation processes.

  • Sampling and Analysis: Samples are collected at intervals and analyzed for the parent compound and photoproducts.

  • Data Analysis: The photolysis rate constant, half-life, and quantum yield are determined.

Conclusion

The available data indicates that this compound is a persistent fungicide in the soil environment, with degradation half-lives ranging from several months to nearly a year under laboratory conditions. In aquatic systems, its fate is largely governed by photolysis, with a much shorter half-life, while it remains stable to hydrolysis at environmentally relevant pH levels. The primary degradation products result from the reduction of the N-oxide group and cleavage of the imidazole moiety. Further research is warranted to fully elucidate the degradation pathways, particularly the intermediate steps, and to determine the environmental fate of this compound in sediment. A comprehensive understanding of its behavior in all environmental compartments is essential for accurate ecological risk assessment and the development of sustainable agricultural practices.

References

Effects of Triazoxide on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific effects of Triazoxide on soil microbial communities is limited in publicly available scientific literature. Therefore, this guide synthesizes the extensive body of research conducted on structurally similar and widely used triazole fungicides, such as tebuconazole, propiconazole, and difenoconazole. The information presented here serves as a comprehensive overview of the expected impacts of this class of fungicides on soil ecosystems, providing a strong basis for understanding the potential effects of this compound.

Executive Summary

Triazole fungicides are a critical class of agricultural chemicals used to control a broad spectrum of fungal pathogens. Their primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of fungal cell membranes. While effective in protecting crops, the application of triazole fungicides can have unintended consequences for non-target soil microorganisms. This technical guide provides an in-depth analysis of the effects of triazole fungicides on soil microbial communities, drawing on data from studies of prominent compounds within this class. The guide summarizes quantitative data on microbial populations and enzyme activities, details common experimental protocols, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides, including this compound, act as demethylation inhibitors (DMIs).[1] They specifically target and inhibit the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and function.[1] By disrupting ergosterol production, triazoles lead to the accumulation of toxic sterol intermediates and compromise the structural integrity of the fungal cell membrane, ultimately inhibiting fungal growth.[1]

Triazole Mode of Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes Membrane_Disruption Membrane Disruption & Inhibited Growth Lanosterol_14a_demethylase->Membrane_Disruption Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation This compound This compound This compound->Lanosterol_14a_demethylase Inhibits

Figure 1: Simplified signaling pathway of this compound's mode of action.

Quantitative Effects on Soil Microbial Communities

The application of triazole fungicides can lead to significant, though often dose-dependent and transient, changes in the soil microbial community. High doses generally exert stronger inhibitory effects.[2][3]

Effects on Microbial Populations and Biomass

Studies on various triazole fungicides consistently demonstrate impacts on the abundance of different microbial groups.

Triazole FungicideDosageSoil TypeEffect on Fungal PopulationEffect on Bacterial PopulationEffect on Total Microbial BiomassReference
Tebuconazole10x recommended doseLoamy SandDecreaseVariableDecrease[2]
Tebuconazole2.499 mg/kgLoamy SandDecrease (up to 36.81%)Decrease in Actinobacteria (up to 37.25%)Decrease[2]
PropiconazoleHigh concentrationsRed Sandy Loam & Deep BlackDecreaseDecrease after initial increaseDecrease[4]
Difenoconazole500 mg/kgNot specifiedNot specifiedNot specifiedDecrease[2]
Epoxiconazole0.25 and 25 mg/kgNot specifiedDecrease (ergosterol content reduced by ~30%)Not specifiedNot specified[2]
TriticonazoleNot specifiedNot specifiedDecreaseStimulated proliferationNot specified[2]
Effects on Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and are often affected by pesticide application.[3] Triazole fungicides have been shown to have variable effects on the activities of key soil enzymes.

Triazole FungicideDosageSoil TypeEnzyme(s) AffectedObserved EffectReference
Tebuconazole10 and 100 mg/kgNot specifiedDehydrogenase, Urease, Alkaline Phosphatase, InvertaseNegative effect[2]
Tebuconazole2.499 mg/kgLoamy SandDehydrogenase, Arylsulfatase, β-glucosidase, CatalaseInhibition (17.44%, 19.44%, 8.54%, 4.55% respectively)[2]
PropiconazoleHigh concentrationsRed Sandy Loam & Deep BlackUrease, PhosphataseDecrease[4]
Triadimefon> 0.5 kg/ha (field rate)Red LoamyAmylase, CellulaseDecrease[2]
Paclobutrazol80 and 160 mg/kgSandy LoamDehydrogenaseDecrease (23-44% in the first week)[2]

Experimental Protocols

The following sections describe a generalized experimental workflow for assessing the impact of triazole fungicides on soil microbial communities, based on methodologies reported in the literature.[2][4]

Soil Microcosm Setup
  • Soil Collection: Collect topsoil (e.g., 0-15 cm depth) from a field with a known history (e.g., no recent fungicide application).

  • Sieving and Homogenization: Air-dry the soil to a consistent moisture level, and sieve it (e.g., through a 2 mm mesh) to remove stones and large organic debris. Homogenize the soil thoroughly.

  • Microcosm Preparation: Place a standardized amount of the prepared soil (e.g., 200 g) into individual containers (e.g., glass jars or plastic pots).

  • Fungicide Application: Prepare stock solutions of the triazole fungicide in a suitable solvent (e.g., acetone (B3395972) or water). Apply the fungicide to the soil at different concentrations, often based on the recommended field application rate (1x) and multiples thereof (e.g., 5x, 10x). A control group with no fungicide application (and a solvent-only control if applicable) is essential.

  • Incubation: Incubate the microcosms under controlled conditions (e.g., 25°C, 60% water holding capacity) in the dark for a specified period (e.g., 7, 14, 30, 60, and 90 days). The moisture content should be maintained throughout the incubation period.

Microbial Community Analysis
  • DNA Extraction: At each sampling point, collect soil samples from the microcosms. Extract total soil DNA using a commercially available kit (e.g., PowerSoil DNA Isolation Kit).

  • Quantification of Microbial Groups:

    • Quantitative PCR (qPCR): Quantify the abundance of total bacteria (using 16S rRNA gene primers) and total fungi (using ITS region primers).

  • Community Structure Analysis:

    • High-Throughput Sequencing: Amplify the 16S rRNA gene (for bacteria) and the ITS region (for fungi) using specific primers with barcodes for sample identification. Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).

    • Bioinformatic Analysis: Process the sequencing data to cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), perform taxonomic assignment, and analyze alpha and beta diversity.

  • Soil Enzyme Activity Assays:

    • Dehydrogenase Activity: Measure using the triphenyl tetrazolium chloride (TTC) reduction method.

    • Phosphatase Activity: Measure using p-nitrophenyl phosphate (B84403) as a substrate.

    • Urease Activity: Measure by quantifying the amount of ammonia (B1221849) released from urea.

Experimental Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Soil_Collection Soil Collection Sieving_Homogenization Sieving & Homogenization Soil_Collection->Sieving_Homogenization Microcosm_Setup Microcosm Setup Sieving_Homogenization->Microcosm_Setup Fungicide_Application Fungicide Application (Control, 1x, 5x, 10x) Microcosm_Setup->Fungicide_Application Incubation Controlled Incubation (e.g., 25°C, 60% WHC) Fungicide_Application->Incubation Soil_Sampling Soil Sampling (e.g., Day 0, 7, 30, 60) Incubation->Soil_Sampling DNA_Extraction DNA Extraction Soil_Sampling->DNA_Extraction Enzyme_Assays Enzyme Activity Assays Soil_Sampling->Enzyme_Assays Microbial_Quantification Microbial Quantification (qPCR) DNA_Extraction->Microbial_Quantification Community_Sequencing Community Sequencing (16S rRNA, ITS) DNA_Extraction->Community_Sequencing Influencing Factors This compound This compound Soil_Microbial_Community Soil_Microbial_Community This compound->Soil_Microbial_Community Impacts Dosage Dosage Dosage->Soil_Microbial_Community Soil_Type Soil_Type Soil_Type->Soil_Microbial_Community Organic_Matter Organic_Matter Organic_Matter->Soil_Microbial_Community pH pH pH->Soil_Microbial_Community Microbial_Composition Initial Microbial Composition Microbial_Composition->Soil_Microbial_Community Time Time Since Application Time->Soil_Microbial_Community

References

Triazoxide: A Technical Guide to its Toxicological and Ecotoxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoxide, a benzotriazine fungicide, is utilized in agriculture for the control of seed-borne diseases. Understanding its toxicological and ecotoxicological profile is crucial for assessing its potential impact on non-target organisms and the environment. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its toxicity to various organisms, underlying mechanisms of action, and environmental fate. The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Mammalian Toxicology

The toxicological profile of this compound in mammals has been evaluated through acute and sub-chronic toxicity studies. The primary routes of exposure assessed include oral, dermal, and inhalation.

Acute Toxicity

Acute toxicity studies in rats have established the lethal dose (LD50) and lethal concentration (LC50) values for different exposure routes. These findings indicate that this compound is toxic if swallowed or inhaled.

Endpoint Species Value Reference
Oral LD50Rat100-200 mg/kg bw[1]
Dermal LD50Rat>5000 mg/kg bw[1]
Inhalation LC50 (4h)Rat0.8-3.2 mg/L[1]
Sub-chronic and Chronic Toxicity

While specific sub-chronic and chronic toxicity studies for this compound were not found in the public domain, data on the common triazole metabolite, 1,2,4-triazole, provides some insight. In a 90-day dietary study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 500 ppm, equivalent to 33 mg/kg bw/day, with the nervous system and brain identified as target organs. For the triazole metabolite Triazole alanine, a 90-day dietary study in dogs established a NOAEL of 8000 ppm, equal to 322 mg/kg bw per day. It is important to note that these values are for metabolites and not for this compound itself.

Ecotoxicology

The ecotoxicological effects of this compound have been assessed in various non-target organisms, including aquatic species and birds.

Aquatic Ecotoxicity

This compound has been shown to be highly toxic to fish.

Endpoint Species Value Reference
Fish
Acute 96-hour LC50Lepomis macrochirus (Bluegill sunfish)0.077 mg/L[2]
Chronic 21-day NOECOncorhynchus mykiss (Rainbow trout)0.077 mg/L[2]
Aquatic Invertebrates
Acute 48-hour EC50Daphnia magna (Water flea)7.2 mg/L[2]
Chronic 21-day NOECDaphnia magna (Water flea)0.1 mg/L[2]
Avian Ecotoxicity

This compound is also considered to have high acute toxicity to birds.

Endpoint Species Value Reference
Acute Oral LD50Not specified90 mg/kg bw[2]
Terrestrial Ecotoxicology

Specific quantitative data on the toxicity of this compound to algae, honeybees, and earthworms were not available in the reviewed literature. However, the broader class of triazole fungicides is known to exhibit varying degrees of toxicity to these organisms. Standardized OECD test guidelines are available for assessing the toxicity to these non-target species:

  • Algae: OECD Guideline 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test).

  • Honeybees: OECD Guideline 213 (Honeybees, Acute Oral Toxicity Test) and OECD Guideline 214 (Honeybees, Acute Contact Toxicity Test).

  • Earthworms: OECD Guideline 207 (Earthworm, Acute Toxicity Test).

Mechanism of Action

The fungicidal activity of triazoles, including this compound, is primarily attributed to the inhibition of sterol biosynthesis in fungi. This disruption of a critical cellular process leads to fungal cell death. Additionally, like many xenobiotics, this compound is likely metabolized in vertebrates through pathways involving the Pregnane X Receptor (PXR).

Inhibition of Fungal Sterol Biosynthesis

Triazoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes. Its depletion and the accumulation of toxic sterol precursors disrupt membrane integrity and function, ultimately leading to the inhibition of fungal growth.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (CYP51) 14-demethyl Lanosterol->Ergosterol Further Steps This compound This compound Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibits Ergosterol Depletion Ergosterol Depletion Lanosterol 14α-demethylase\n(CYP51)->Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation Lanosterol 14α-demethylase\n(CYP51)->Toxic Sterol Accumulation Disrupted Membrane Function Disrupted Membrane Function Ergosterol Depletion->Disrupted Membrane Function Toxic Sterol Accumulation->Disrupted Membrane Function Fungal Growth Inhibition Fungal Growth Inhibition Disrupted Membrane Function->Fungal Growth Inhibition

Caption: Inhibition of Fungal Ergosterol Biosynthesis by this compound.

Pregnane X Receptor (PXR) Mediated Xenobiotic Metabolism

In vertebrates, the Pregnane X Receptor (PXR) is a nuclear receptor that plays a key role in sensing foreign chemicals (xenobiotics) and upregulating the expression of genes involved in their metabolism and detoxification. Upon binding of a ligand, such as a drug or environmental pollutant, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to response elements on DNA, leading to the transcription of target genes, including various cytochrome P450 enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR Binds to PXR_this compound PXR-Triazoxide Complex RXR RXR PXR_this compound->RXR Heterodimerizes with PXR_RXR_DNA PXR-RXR-DNA Complex PXR_this compound->PXR_RXR_DNA Binds to DNA TargetGenes Target Genes (e.g., CYP3A4) PXR_RXR_DNA->TargetGenes Activates Transcription DNA DNA (Response Element) DNA->PXR_RXR_DNA mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolizing Enzymes (e.g., Cytochrome P450) mRNA->Proteins Translation Detoxification Detoxification & Elimination of this compound Proteins->Detoxification

Caption: PXR-Mediated Xenobiotic Metabolism Pathway.

Experimental Protocols

The toxicological and ecotoxicological studies cited in this guide are generally conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Mammalian Toxicity Testing Workflow

Acute and chronic toxicity studies in mammals follow a structured workflow to determine the potential hazards of a substance.

G cluster_workflow General Mammalian Toxicity Testing Workflow start Test Substance Characterization dose_range Dose-Range Finding (Preliminary Study) start->dose_range main_study Definitive Study (e.g., OECD 408, 414, 416, 452) dose_range->main_study dosing Dosing of Animals (e.g., Oral, Dermal, Inhalation) main_study->dosing observation In-life Observations (Clinical signs, Body weight, etc.) dosing->observation termination Scheduled Termination & Necropsy observation->termination analysis Histopathology & Clinical Pathology termination->analysis data_analysis Data Analysis & Endpoint Determination (NOAEL, LOAEL) analysis->data_analysis end Risk Assessment data_analysis->end

Caption: Mammalian Toxicity Testing Workflow.

  • Acute Oral Toxicity (e.g., OECD 423): This test is typically performed in rodents (usually rats) to determine the median lethal dose (LD50). A stepwise procedure is used where groups of animals are dosed at defined levels. Observations for mortality and clinical signs of toxicity are made for up to 14 days.

  • 90-Day Oral Toxicity (OECD 408): This sub-chronic study involves daily administration of the test substance to rodents for 90 days. It provides information on target organs and the No-Observed-Adverse-Effect-Level (NOAEL). The protocol includes detailed clinical observations, hematology, clinical biochemistry, and histopathological examination.

  • Prenatal Developmental Toxicity (OECD 414): This study, typically conducted in rats and rabbits, assesses the potential of a substance to cause adverse effects on the developing fetus. Pregnant females are dosed during the period of organogenesis, and fetuses are examined for external, visceral, and skeletal abnormalities.

  • Two-Generation Reproduction Toxicity (OECD 416): This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations in rats. Endpoints include fertility, gestation, lactation, and offspring viability and growth.

Aquatic Ecotoxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This test measures the concentration at which 50% of the daphnids are immobilized (EC50) after 48 hours of exposure.

Environmental Fate

This compound is known to have environmental transformation products, including this compound desoxy and this compound amino. The persistence and degradation of triazole fungicides in the environment are influenced by factors such as soil type, pH, temperature, and microbial activity. Photolysis can also contribute to their degradation in aquatic environments. While specific data for this compound's bioconcentration factor (BCF) were not found, the potential for bioaccumulation in aquatic organisms is typically assessed using the OECD 305 guideline (Bioaccumulation in Fish: Aqueous and Dietary Exposure).

Conclusion

This technical guide summarizes the available toxicological and ecotoxicological data for this compound. The data indicates that this compound is toxic to mammals upon acute oral and inhalation exposure and exhibits high toxicity to fish and birds. While specific quantitative data for some non-target organisms like algae, bees, and earthworms are lacking, the general toxicity of the triazole class suggests a potential for adverse effects. The primary mechanism of its fungicidal action is the inhibition of ergosterol biosynthesis. Further research following standardized protocols would be beneficial to fill the existing data gaps and provide a more complete risk profile for this compound.

References

The Emergence of Fungal Resistance to Triazoxide: A Proactive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword on the Current Landscape: As of late 2025, documented cases of fungal resistance specifically to the fungicide Triazoxide remain absent from peer-reviewed literature. The precise mode of action for this compound, a non-systemic benzotriazine imidazole (B134444) derivative, is still classified as unclear.[1] This lack of foundational knowledge presents a significant challenge in predicting and studying potential resistance mechanisms.

However, the history of fungicide development has consistently demonstrated that the emergence of resistance is a matter of when, not if. Therefore, this technical guide has been developed to provide researchers, scientists, and drug development professionals with a proactive framework for the potential emergence and investigation of this compound resistance in fungal pathogens. The principles and methodologies outlined herein are based on established mechanisms of resistance to other site-specific fungicides, particularly those targeting ergosterol (B1671047) biosynthesis and other metabolic pathways.

Hypothetical Mechanisms of Resistance to this compound

Given the structural components of this compound (a benzotriazine and an imidazole moiety), we can hypothesize several potential avenues for the development of resistance. These fall into three primary categories:

  • Target Site Modification: Alterations in the fungal protein targeted by this compound could reduce the binding affinity of the fungicide, rendering it less effective.

  • Reduced Intracellular Accumulation: Fungal cells could evolve mechanisms to prevent this compound from reaching its target in sufficient concentrations.

  • Metabolic Detoxification: Fungi may develop enzymatic pathways to degrade or inactivate the this compound molecule.

A logical workflow for investigating these potential mechanisms is outlined below.

G cluster_0 Initial Observation cluster_1 Resistance Confirmation cluster_2 Investigation of Resistance Mechanisms A Decreased this compound efficacy in field or lab B Isolate and culture resistant fungal strains A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Target Site Analysis C->D If MIC is significantly higher than susceptible strains E Efflux Pump Activity Assays C->E If MIC is significantly higher than susceptible strains F Metabolic Profiling C->F If MIC is significantly higher than susceptible strains G Genomic and Transcriptomic Sequencing C->G If MIC is significantly higher than susceptible strains

Caption: A logical workflow for the investigation of suspected this compound resistance.

Quantitative Data Summary: Hypothetical Resistance Profiles

The following tables present hypothetical quantitative data that could be generated during an investigation into this compound resistance. These tables are designed to provide a clear structure for comparing susceptible and potentially resistant fungal isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Fungal Isolates

Fungal IsolateOriginThis compound MIC (µg/mL)Fold Change in MIC
Wild-Type (WT)Lab Strain0.5-
Field Isolate AWheat Field8.016
Field Isolate BBarley Field16.032
Field Isolate CWheat Field0.751.5

Table 2: Relative Expression of a Hypothetical ABC Transporter Gene in Response to this compound Exposure

Fungal IsolateTreatmentRelative Gene Expression (Fold Change vs. WT Untreated)
Wild-Type (WT)Untreated1.0
Wild-Type (WT)This compound (0.25 µg/mL)2.5
Field Isolate AUntreated15.0
Field Isolate AThis compound (0.25 µg/mL)45.0
Field Isolate BUntreated25.0
Field Isolate BThis compound (0.25 µg/mL)75.0

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments that would be crucial in elucidating the mechanisms of this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To quantify the susceptibility of fungal isolates to this compound.

Materials:

  • Fungal isolates (wild-type and suspected resistant strains)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate. The concentration range should span from a level expected to be inhibitory to one with no effect.

  • Prepare a standardized inoculum of each fungal isolate (e.g., 1 x 10^5 cells/mL).

  • Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include positive (no drug) and negative (no fungus) controls.

  • Incubate the plates at the optimal growth temperature for the fungus for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Efflux Pump Activity Assay using a Fluorescent Dye

Objective: To determine if increased efflux pump activity contributes to reduced intracellular accumulation of a xenobiotic, as a proxy for this compound.

Materials:

  • Fungal isolates

  • Fluorescent substrate for efflux pumps (e.g., Rhodamine 6G, Nile Red)

  • Glucose solution

  • Efflux pump inhibitor (e.g., verapamil, FK506) - Note: The choice of inhibitor may need to be optimized.

  • Fluorometer or fluorescence microscope

Protocol:

  • Grow fungal cells to mid-log phase and then wash and resuspend them in a buffer without glucose to deplete energy reserves.

  • Load the cells with the fluorescent dye.

  • Initiate efflux by adding glucose to provide energy for the pumps.

  • Measure the fluorescence of the supernatant or the intracellular fluorescence over time. A faster rate of dye extrusion in the suspected resistant strain compared to the wild-type suggests increased efflux pump activity.

  • As a control, repeat the experiment in the presence of an efflux pump inhibitor. A reduction in dye extrusion in the presence of the inhibitor would confirm the role of efflux pumps.

The signaling pathway that often leads to the upregulation of efflux pumps is depicted below.

G cluster_0 Cellular Stress Response cluster_1 Gene Expression cluster_2 Cellular Outcome A This compound Exposure B Stress Sensor Proteins A->B C MAP Kinase Cascade B->C D Transcription Factor Activation C->D E Upregulation of Efflux Pump Genes (e.g., ABC transporters) D->E F Increased Efflux of this compound E->F G Reduced Intracellular Concentration F->G H Fungal Survival G->H

Caption: A generalized signaling pathway for the upregulation of efflux pumps in response to fungicide stress.

Sequencing of a Hypothetical Target Gene

Objective: To identify mutations in the putative target gene of this compound that may confer resistance.

Materials:

  • Genomic DNA extracted from wild-type and resistant fungal isolates

  • Primers designed to amplify the full coding sequence of the hypothetical target gene

  • PCR reagents

  • DNA sequencing service or in-house sequencing platform

Protocol:

  • Based on the chemical structure of this compound and known targets of similar fungicides, hypothesize a target gene (e.g., a cytochrome P450 enzyme involved in sterol biosynthesis).

  • Design primers to amplify the entire coding region of this gene from the genomic DNA of both susceptible and resistant isolates.

  • Perform PCR to amplify the gene.

  • Purify the PCR products and send them for Sanger sequencing.

  • Align the DNA sequences from the resistant and susceptible isolates to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

  • If mutations are identified, their functional significance can be further investigated through site-directed mutagenesis and expression studies.

Concluding Remarks

The proactive study of fungicide resistance is paramount for sustainable agriculture and disease management. While this compound-resistant fungal populations have not yet been identified, the framework presented in this guide provides a robust starting point for their investigation. By understanding the potential mechanisms of resistance and having established protocols at the ready, the scientific community can be better prepared to address this emerging threat, should it arise. Future research should also focus on elucidating the precise mode of action of this compound, as this will provide more targeted avenues for resistance research.

References

Spectroscopic Analysis of Triazoxide and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis of Triazoxide and its primary metabolites, this compound desoxy and this compound amino. It includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of metabolic pathways and analytical workflows to support research and drug development activities.

Introduction

This compound is a fungicide belonging to the benzotriazine class of compounds.[1][2][3] Its mode of action and metabolic fate are of significant interest in environmental and toxicological studies. Understanding the spectroscopic characteristics of this compound and its metabolites is crucial for their detection, identification, and quantification in various matrices. This guide outlines the key analytical techniques and expected spectroscopic data for these compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its known metabolites is presented in Table 1. This information is essential for developing appropriate analytical methods, including sample preparation and chromatographic separation.

Table 1: Physicochemical Properties of this compound and its Metabolites

PropertyThis compoundThis compound desoxyThis compound amino
IUPAC Name 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine3-amino-7-chloro-1,2,4-benzotriazine 1-oxide
Molecular Formula C₁₀H₆ClN₅O[1]C₁₀H₆ClN₅C₇H₅ClN₄O
Molecular Weight 247.64 g/mol [1]231.64 g/mol 196.60 g/mol
Monoisotopic Mass 247.0260875 Da[1]231.031173 Da196.015189 Da
Appearance Light yellow crystals[4]Solid (Predicted)Solid (Predicted)
Melting Point 182°C[4]Not availableNot available
Water Solubility 34 mg/L (20°C)[5]Not availableNot available

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental spectra for this compound and its metabolites, the following tables present predicted mass spectrometry and nuclear magnetic resonance data. This data is based on computational predictions and analysis of fragmentation patterns and chemical shifts of structurally related compounds. It should be used as a guide and confirmed with experimental data.

Mass Spectrometry

Mass spectrometry (MS) is a key technique for the identification and quantification of this compound and its metabolites. Electrospray ionization (ESI) is a suitable ionization method for these compounds. The predicted major ions are presented in Table 2.

Table 2: Predicted Mass Spectrometry Data (ESI-MS)

Compound[M+H]⁺ (m/z)Predicted Major Fragment Ions (m/z)
This compound 248.0339232.0389, 204.0440, 177.0224, 150.0007
This compound desoxy 232.0389204.0440, 177.0224, 150.0007
This compound amino 197.0229180.0063, 153.9947, 126.9831
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. The predicted ¹H and ¹³C NMR chemical shifts for this compound and its metabolites in a common NMR solvent like DMSO-d₆ are presented in Tables 3 and 4.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton PositionThis compoundThis compound desoxyThis compound amino
Benzene Ring 7.5 - 8.57.4 - 8.37.2 - 8.0
Imidazole (B134444) Ring 7.0 - 8.06.9 - 7.9-
Amino Group --6.5 - 7.5 (broad)

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon PositionThis compoundThis compound desoxyThis compound amino
Benzene Ring 110 - 150110 - 150110 - 155
Benzotriazine Ring 140 - 160140 - 160145 - 165
Imidazole Ring 115 - 140115 - 140-

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound and its metabolites. These should be optimized based on the specific matrix and instrumentation.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in various matrices like soil and agricultural products.

Protocol:

  • Homogenization: Homogenize 10-15 g of the sample (e.g., soil, plant material).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and 10 mL of water.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS or GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective method for the analysis of triazole fungicides.

Instrumentation and Conditions:

  • Chromatographic System: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode using the parent and fragment ions listed in Table 2.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of thermally stable and volatile compounds.

Instrumentation and Conditions:

  • Chromatographic System: A gas chromatograph with a capillary column.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection mode.

  • Temperature Program: An optimized temperature gradient to separate the analytes.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Metabolic Pathway and Analytical Workflow

Proposed Metabolic Pathway of this compound

The metabolism of this compound in biological systems is expected to involve the reduction of the N-oxide group and potential cleavage of the imidazole ring. The known environmental transformation products are this compound desoxy and this compound amino.[1] A proposed metabolic pathway is illustrated below.

Metabolic Pathway of this compound This compound This compound (C10H6ClN5O) Desoxy This compound desoxy (C10H6ClN5) This compound->Desoxy Reduction Amino This compound amino (C7H5ClN4O) This compound->Amino Imidazole Cleavage & Reduction

Caption: Proposed metabolic pathway of this compound.

Analytical Workflow

The logical workflow for the spectroscopic analysis of this compound and its metabolites, from sample collection to data analysis, is depicted in the following diagram.

Analytical Workflow for this compound and Metabolites cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Biological Tissue) Homogenize Homogenization Sample->Homogenize QuEChERS QuEChERS Extraction & Cleanup Homogenize->QuEChERS LCMS LC-MS/MS Analysis QuEChERS->LCMS GCMS GC-MS Analysis QuEChERS->GCMS Identification Identification (based on retention time and m/z) LCMS->Identification GCMS->Identification Quantification Quantification (using calibration curves) Identification->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Analytical workflow for this compound analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound and its key metabolites. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, environmental science, and drug development. It is important to reiterate that the provided spectroscopic data is predictive and should be validated experimentally for rigorous scientific applications.

References

Triazoxide's Impact on Non-Target Soil Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the effects of the fungicide triazoxide on non-target soil organisms. This compound, a benzotriazine fungicide, is used for seed treatment to control specific fungal pathogens. While its efficacy against target fungi is established, its impact on the broader soil ecosystem, which is crucial for soil health and fertility, remains an area of limited public research. This document synthesizes available data on the effects of this compound on key non-target soil fauna, including earthworms, springtails (Collembola), and mites, as well as on soil microbial communities.

A thorough review of publicly available literature and regulatory databases reveals a significant lack of specific quantitative toxicity data for this compound concerning these vital soil organisms. The exact mode of action of this compound in non-target species is also reported as unclear. This guide presents the available qualitative information, details standardized experimental protocols for assessing the ecotoxicity of chemicals to soil invertebrates, and provides visualizations of experimental workflows. The absence of specific data underscores the need for further research to conduct a comprehensive environmental risk assessment of this compound's impact on soil biodiversity and function.

Introduction

This compound is a non-systemic fungicide belonging to the benzotriazine class of chemicals.[1] It is primarily used as a seed treatment to control seed-borne diseases in crops like barley.[2] While designed to be specific in its fungicidal action, the application of any pesticide raises concerns about its potential effects on non-target organisms that play essential roles in maintaining soil structure, nutrient cycling, and overall ecosystem health.

This guide focuses on the ecotoxicological effects of this compound on three major groups of soil invertebrates—earthworms, collembolans, and mites—and on the broader soil microbial community. These organisms are critical bioindicators of soil quality. A comprehensive understanding of a pesticide's impact on them is vital for sustainable agricultural practices.

Effects on Non-Target Soil Organisms

Earthworms (Oligochaeta)

While data on other triazole fungicides show a range of effects on earthworms, from biochemical alterations to reproductive toxicity, these findings cannot be directly extrapolated to this compound due to differences in chemical structure and properties.[4][5]

Springtails (Collembola)

Collembolans are microarthropods that play a crucial role in decomposition and nutrient cycling by feeding on fungi and bacteria. There is a lack of publicly available quantitative data on the acute or chronic toxicity of this compound to common test species like Folsomia candida. Collembola are known to be sensitive to a variety of pesticides, and effects on their reproduction are a key endpoint in ecotoxicological testing.[6]

Mites (Acari)

Soil mites are a diverse group of arthropods with various feeding habits, contributing to decomposition and the regulation of microbial populations. No specific studies detailing the effects of this compound on non-target soil mite populations were identified in the reviewed literature.

Soil Microorganisms

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's effects on non-target soil organisms. As noted, there is a significant lack of specific data for key invertebrate groups.

Table 1: Acute and Chronic Toxicity of this compound to Soil Invertebrates

OrganismSpeciesTest DurationEndpointValue (mg/kg soil)Reference
Earthworms Eisenia fetida14 daysLC50Data not available-
Eisenia fetida56 daysNOEC (reproduction)Data not available-
Springtails Folsomia candida28 daysEC50 (reproduction)Data not available-
Folsomia candida28 daysNOEC (reproduction)Data not available-
Mites (various soil species)-LC50 / EC50Data not available-

Table 2: Effects of this compound on Soil Microbial Processes

ProcessEndpointTest DurationConcentration (mg/kg soil)EffectReference
Nitrogen Mineralization -28 days0.038No significant adverse effect[1]
Carbon Mineralization -28 days0.038No significant adverse effect[1]
Microbial Biomass ---Data not available-
Soil Respiration ---Data not available-
Enzyme Activity ---Data not available-

Experimental Protocols

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO) are used to assess the toxicity of chemicals to soil organisms. The following sections detail the methodologies for key experiments.

Earthworm Acute Toxicity Test (OECD 207)
  • Objective: To determine the lethal concentration (LC50) of a test substance to earthworms over a 14-day exposure period.

  • Test Organism: Eisenia fetida or Eisenia andrei (adults).

  • Test System: Artificial soil composed of sphagnum peat, kaolin (B608303) clay, and industrial sand.

  • Methodology:

    • The test substance is thoroughly mixed into the artificial soil at a range of concentrations.

    • Ten adult earthworms are introduced into each test container holding the treated soil.

    • Containers are maintained at 20 ± 2°C with continuous lighting to keep the worms in the soil.

    • Mortality and sublethal effects (e.g., behavioral changes, weight loss) are assessed at 7 and 14 days.

    • The LC50 is calculated using appropriate statistical methods (e.g., probit analysis).

Collembolan Reproduction Test in Soil (ISO 11267 / OECD 232)
  • Objective: To assess the effect of a substance on the reproduction of collembolans over a 28-day period.

  • Test Organism: Folsomia candida (juveniles, 10-12 days old).

  • Test System: Artificial soil.

  • Methodology:

    • The test substance is mixed into the artificial soil at various concentrations.

    • Ten juvenile collembolans are introduced into each test vessel containing the treated soil.

    • The vessels are incubated at 20 ± 2°C with a 16:8 hour light:dark cycle for 28 days. Food (e.g., dried yeast) is provided.

    • At the end of the test, the soil is processed to extract and count the number of surviving adults and the number of juveniles produced.

    • The EC50 (concentration causing a 50% reduction in reproduction) and the NOEC are determined.

Signaling Pathways and Mode of Action

The precise mode of action of this compound in target fungi is not fully elucidated, and even less is known about its potential interactions with cellular pathways in non-target soil organisms.[1] The Pesticide Properties Database states that the exact mode of action is "unclear".[1]

Triazole fungicides, as a class, are known to inhibit the biosynthesis of ergosterol (B1671047), a key component of fungal cell membranes, by targeting the enzyme C14-demethylase.[10] However, since ergosterol is not a component of animal cell membranes, this specific pathway is not a direct target in soil invertebrates. The effects of triazoles on non-target organisms may be due to other, less specific interactions or the inhibition of other enzyme systems. For example, some triazoles have been shown to affect steroid biosynthesis and other metabolic processes in invertebrates.[9] Without specific research on this compound, any discussion of its impact on signaling pathways in soil organisms remains speculative.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a soil invertebrate toxicity test, based on OECD guidelines.

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase prep_soil Prepare Artificial Soil prep_substance Prepare Test Substance Concentrations acclimatize Acclimatize Test Organisms mix_soil Mix Substance into Soil prep_substance->mix_soil add_organisms Introduce Organisms to Test Vessels acclimatize->add_organisms mix_soil->add_organisms incubate Incubate under Controlled Conditions (e.g., 28 days, 20°C) add_organisms->incubate assess_endpoints Assess Endpoints (e.g., Mortality, Reproduction) incubate->assess_endpoints data_analysis Statistical Analysis (LC50, EC50, NOEC) assess_endpoints->data_analysis report Generate Final Report data_analysis->report

Figure 1: Generalized workflow for a soil invertebrate toxicity test.
Conceptual Model of Non-Target Effects

This diagram provides a high-level conceptual model of how a pesticide like this compound might interact with and affect a non-target soil organism.

Non_Target_Effects cluster_exposure Exposure cluster_organism Non-Target Soil Organism cluster_effects Potential Effects This compound This compound in Soil Uptake Uptake (Dermal, Oral) This compound->Uptake Internal Internal Distribution Uptake->Internal Target Interaction with Cellular Components (Mode of Action: Unclear) Internal->Target Biochemical Biochemical Changes (e.g., Enzyme inhibition) Target->Biochemical Physiological Physiological Impairment Biochemical->Physiological Reproductive Reproductive Effects Physiological->Reproductive Lethal Lethality Physiological->Lethal

Figure 2: Conceptual model of this compound's potential effects on a non-target soil organism.

Conclusion and Future Directions

The available public data on the ecotoxicological effects of this compound on key non-target soil organisms is remarkably limited. While it is reported to have no significant adverse effects on microbial nitrogen and carbon mineralization at a specific concentration, there is a clear absence of quantitative toxicity data for earthworms, collembolans, and mites. Furthermore, the mode of action in non-target species remains unelucidated.

This significant data gap hinders a comprehensive environmental risk assessment of this compound. To ensure the protection of soil biodiversity and the vital ecosystem services it provides, further research is imperative. Future studies should prioritize:

  • Standardized Ecotoxicity Testing: Conducting acute and chronic toxicity tests on representative soil invertebrate species (Eisenia fetida, Folsomia candida, and a relevant mite species) following OECD or ISO guidelines to determine LC50, EC50, and NOEC values.

  • Microbial Community Analysis: Investigating the effects of this compound on soil microbial biomass, diversity (using modern sequencing techniques), and a broader range of enzyme activities.

  • Mode of Action Studies: Elucidating the biochemical and molecular mechanisms by which this compound may affect non-target invertebrates to better predict its sublethal effects and potential for long-term impacts.

Without such data, the full environmental footprint of this compound usage remains largely unknown, highlighting a critical area for future ecotoxicological research.

References

Bioavailability of Triazoxide in Agricultural Soils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of the fungicide Triazoxide in agricultural soils. Bioavailability, a critical factor in determining the efficacy and potential environmental impact of soil-applied agrochemicals, is governed by a complex interplay of the compound's physicochemical properties and the variable characteristics of the soil environment. This document synthesizes available data on this compound's behavior in soil, details relevant experimental protocols, and visualizes key processes to support further research and risk assessment.

Physicochemical Properties and Bioavailability Parameters

The bioavailability of this compound in soil—its availability for plant uptake, microbial degradation, and potential leaching—is intrinsically linked to its chemical and physical characteristics. Key parameters influencing its fate and transport include its soil sorption, degradation rate, and leaching potential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆ClN₅O[1]
Molecular Weight 247.64 g/mol [1]
Water Solubility (20 °C) 34 mg/L[2][3]
Octanol-Water Partition Coefficient (Log P) 2.04[2]
Vapor Pressure (20 °C) 1 x 10⁻⁷ Pa[3]

Table 2: Soil Fate and Mobility Parameters for this compound

ParameterValueInterpretationSource
Soil Degradation Half-life (DT₅₀)
Laboratory (aerobic, 20°C)208 - 278 daysPersistent[2]
Field (normalized)70.4 - 173.3 daysModerately Persistent to Persistent[2]
Soil Sorption Coefficient (Kd) Data not available-[2]
Organic Carbon-Water (B12546825) Partition Coefficient (Koc) ~ 435 L/kg (Estimated)Moderate sorption potentialCalculated
Groundwater Ubiquity Score (GUS) Leaching Potential Index 2.39Transition state[2]

Note on Koc Estimation: In the absence of experimentally derived soil sorption coefficients (Kd and Koc) for this compound in the reviewed literature[2], the Koc value was estimated using the following well-established quantitative structure-activity relationship (QSAR) equation derived from its water solubility[4]: Log Koc = -0.55 * log(S) + 3.64 where S is the water solubility in mg/L.

For this compound, with a water solubility of 34 mg/L: Log Koc = -0.55 * log(34) + 3.64 Log Koc ≈ -0.55 * 1.53 + 3.64 Log Koc ≈ -0.84 + 3.64 Log Koc ≈ 2.80 Koc ≈ 102.80 ≈ 631

An alternative estimation using the octanol-water partition coefficient (Log P) is given by the equation: Log Koc = 0.52 * Log P + 1.02 For this compound, with a Log P of 2.04: Log Koc = 0.52 * 2.04 + 1.02 Log Koc ≈ 1.06 + 1.02 Log Koc ≈ 2.08 Koc ≈ 102.08 ≈ 120

Given the range of estimations, an average estimated Koc provides a reasonable starting point for assessing its sorption potential. A moderately strong sorption to soil organic matter is anticipated, suggesting that its mobility may be limited in soils with higher organic content.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data on the bioavailability of this compound in agricultural soils. The following sections outline methodologies for key experiments.

Soil Sorption/Desorption (Batch Equilibrium Method)

This method, based on OECD Guideline 106, is fundamental for determining the soil sorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc).

Objective: To quantify the partitioning of this compound between the soil solid phase and the soil solution at equilibrium.

Materials:

  • Analytical grade this compound standard

  • Radiolabeled ¹⁴C-Triazoxide (optional, for enhanced detection)

  • Calcium chloride (0.01 M) solution as background electrolyte

  • A range of agricultural soils with varying organic carbon content, pH, and texture

  • Centrifuge tubes with screw caps

  • Mechanical shaker

  • High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or MS/MS) or liquid scintillation counter (for radiolabeled compound)

Procedure:

  • Soil Preparation: Air-dry the soil samples and sieve them through a 2-mm mesh to ensure homogeneity. Characterize each soil for properties such as pH, organic carbon content, texture (sand, silt, clay content), and cation exchange capacity.

  • Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl₂. Create a series of working solutions of varying concentrations.

  • Sorption Phase:

    • Add a known mass of soil (e.g., 2 g) to a series of centrifuge tubes.

    • Add a known volume (e.g., 10 mL) of a this compound working solution to each tube.

    • Include control tubes without soil to check for adsorption to the container walls.

    • Securely cap the tubes and place them on a mechanical shaker. Agitate at a constant temperature (e.g., 20-25°C) for a predetermined equilibrium time (typically 24-48 hours, to be determined from preliminary kinetic studies).

  • Equilibration and Separation: After shaking, centrifuge the tubes at a sufficient speed to separate the solid and liquid phases.

  • Analysis: Carefully remove an aliquot of the supernatant (aqueous phase) and analyze the concentration of this compound using HPLC or another appropriate analytical method.

  • Calculation:

    • The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase.

    • The soil sorption coefficient (Kd) is calculated as: Kd = (Csoil) / (Cwater) where Csoil is the concentration of this compound in soil (mg/kg) and Cwater is the concentration in the aqueous phase (mg/L) at equilibrium.

    • The organic carbon-water partition coefficient (Koc) is then calculated as: Koc = (Kd / %OC) * 100 where %OC is the percentage of organic carbon in the soil.

Desorption Phase:

  • After the sorption phase, decant the supernatant from the centrifuge tubes.

  • Add a fresh volume of 0.01 M CaCl₂ solution (without this compound) to the soil pellet.

  • Resuspend the soil and shake for the same equilibrium period.

  • Centrifuge and analyze the this compound concentration in the supernatant to determine the amount desorbed.

Soil Degradation (Aerobic Laboratory Incubation)

This protocol, adapted from OECD Guideline 307, is used to determine the rate of aerobic degradation of this compound in soil and to calculate its half-life (DT₅₀).

Objective: To measure the rate of disappearance of this compound in soil under controlled aerobic laboratory conditions.

Materials:

  • Analytical grade this compound

  • Fresh agricultural soil samples

  • Incubation vessels (e.g., biometer flasks) that allow for air exchange and trapping of volatile products like ¹⁴CO₂ (if using radiolabeled compound)

  • Controlled environment chamber or incubator

  • Analytical instrumentation (HPLC-UV/MS) for this compound quantification

Procedure:

  • Soil Preparation: Use fresh soil, sieved through a 2-mm mesh. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Application: Treat a known mass of soil with a solution of this compound to achieve a desired application rate. Thoroughly mix to ensure uniform distribution.

  • Incubation: Place the treated soil samples into the incubation vessels. Incubate in the dark at a constant temperature (e.g., 20°C). Maintain aerobic conditions by ensuring adequate air supply.

  • Sampling: At regular intervals over a period of up to 120 days or more, remove replicate soil samples from the incubation.

  • Extraction: Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile, methanol). The extraction efficiency should be determined and validated.

  • Analysis: Analyze the concentration of this compound in the extracts using a suitable analytical method.

  • Data Analysis: Plot the concentration of this compound remaining in the soil against time. Use appropriate kinetic models (e.g., first-order kinetics) to calculate the degradation rate constant and the dissipation time for 50% of the initial concentration (DT₅₀).

Visualizations

The following diagrams illustrate key concepts and workflows related to the bioavailability of this compound in agricultural soils.

Bioavailability_Factors cluster_chemical This compound Properties cluster_soil Soil Properties cluster_processes Key Processes cluster_outcome Bioavailability Outcome Solubility Water Solubility Sorption Sorption/ Desorption Solubility->Sorption Leaching Leaching Solubility->Leaching LogP Log P (Kow) LogP->Sorption VaporPressure Vapor Pressure Volatilization Volatilization VaporPressure->Volatilization OrganicMatter Organic Matter OrganicMatter->Sorption pH pH pH->Sorption Texture Texture (Clay, Silt, Sand) Texture->Sorption MicrobialActivity Microbial Activity Degradation Degradation (Biotic & Abiotic) MicrobialActivity->Degradation Sorption->Leaching Retards movement Bioavailability Bioavailability Sorption->Bioavailability Influences concentration in soil solution Degradation->Bioavailability Reduces persistence Leaching->Bioavailability Affects vertical distribution Volatilization->Bioavailability Loss from soil surface Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis & Data Processing cluster_output Output CollectSoil Collect & Sieve Soil CharacterizeSoil Characterize Soil (pH, %OC, Texture) CollectSoil->CharacterizeSoil SorptionExp Batch Equilibrium Sorption/Desorption CharacterizeSoil->SorptionExp DegradationExp Aerobic Soil Incubation CharacterizeSoil->DegradationExp PrepareSolutions Prepare this compound Stock Solutions PrepareSolutions->SorptionExp PrepareSolutions->DegradationExp Extraction Solvent Extraction of this compound SorptionExp->Extraction DegradationExp->Extraction Quantification HPLC-UV/MS Quantification Extraction->Quantification DataAnalysis Calculate Kd, Koc, DT50 Quantification->DataAnalysis Report Technical Report & Risk Assessment DataAnalysis->Report

References

The Ephemeral Nature of Triazoxide in Light: A Technical Guide to its Photochemical Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazoxide, a potent benzotriazine fungicide, plays a crucial role in the protection of crops. However, its fate and transformation in the aquatic environment are of significant interest due to potential ecological impacts. This technical guide provides an in-depth analysis of the photochemical degradation of this compound in aqueous solutions, consolidating available data, outlining experimental methodologies, and elucidating its degradation pathways.

Quantitative Analysis of this compound Photodegradation

The susceptibility of this compound to photodegradation is a key determinant of its environmental persistence. The primary quantitative measure of this process is its half-life (DT₅₀) in aqueous solutions under light exposure.

ParameterValueConditionsReference
Photolysis Half-Life (DT₅₀) 1 dayAqueous solution (pH 7), continuous irradiation equivalent to 3.5 solar days.[1]
Quantum Yield (Φ) Not available for this compound. A value of 0.016 has been reported for a structurally related benzotriazine di-N-oxide (SN30000).Aqueous solution.[2]

Note: The quantum yield represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific reaction per photon absorbed. While a specific value for this compound is not publicly available, the value for a similar compound suggests that the photodegradation, once initiated by light absorption, proceeds with moderate efficiency.

Experimental Protocols for Assessing Photochemical Degradation

The following is a representative experimental protocol for studying the photochemical degradation of this compound in an aqueous solution, compiled from methodologies used for similar compounds.

Materials and Reagents
  • This compound (analytical standard, >98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Milli-Q or ultrapure water

  • Buffer solutions (e.g., phosphate (B84403) or borate (B1201080) buffers to maintain constant pH)

  • Actinometer solution (e.g., p-nitroanisole/pyridine for quantum yield determination)

Sample Preparation
  • Prepare a stock solution of this compound in acetonitrile.

  • In a quartz reaction vessel, prepare the aqueous experimental solution by spiking the appropriate volume of the stock solution into buffered ultrapure water to achieve the desired initial concentration (e.g., 1-10 µM).

  • Prepare control samples wrapped in aluminum foil to be kept in the dark to assess for any hydrolytic degradation.

Irradiation Procedure
  • Place the quartz reaction vessels in a temperature-controlled photochemical reactor.

  • Irradiate the samples using a light source that simulates natural sunlight, such as a xenon arc lamp equipped with filters to cut off wavelengths below 290 nm.

  • At predetermined time intervals, withdraw aliquots from each reaction vessel for analysis.

Analytical Method
  • Analyze the concentration of this compound and its degradation products in the collected aliquots using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound or a mass spectrometer for identification of degradation products.

Quantum Yield Determination
  • Simultaneously irradiate the this compound solution and a chemical actinometer solution with a known quantum yield under identical conditions.

  • Measure the degradation rates of both this compound and the actinometer.

  • Calculate the quantum yield of this compound photolysis using the following equation: Φthis compound = ΦActinometer × (kthis compound / kActinometer) × (εActinometer / εthis compound) where Φ is the quantum yield, k is the first-order degradation rate constant, and ε is the molar absorption coefficient at the irradiation wavelength.

Photochemical Degradation Pathway of this compound

The photochemical degradation of this compound in aqueous solutions is proposed to proceed through a series of reactions initiated by the absorption of light. While a complete, experimentally verified pathway is not available in the public domain, based on the identified transformation products and the known photochemistry of related benzotriazine N-oxides, a plausible degradation pathway can be outlined.

The primary degradation products of this compound identified in environmental fate studies are This compound desoxy and This compound amino .[1][3]

  • This compound desoxy: This product is formed through the deoxygenation of the N-oxide group on the benzotriazine ring. This is a common photochemical reaction for aromatic N-oxides.

  • This compound amino: This product is likely formed through the nucleophilic substitution of the chlorine atom on the benzene (B151609) ring with an amino group, which could originate from ammonia (B1221849) present in the aqueous environment or through a more complex series of reactions.

The following diagram illustrates the proposed initial steps in the photochemical degradation of this compound.

Photochemical_Degradation_of_this compound This compound This compound (7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide) Desoxy This compound desoxy (7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine) This compound->Desoxy hv (Deoxygenation) Amino This compound amino (7-amino-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide) This compound->Amino hv, H₂O/NH₃ (Substitution) Further_Degradation1 Further Degradation Products Desoxy->Further_Degradation1 Further_Degradation2 Further Degradation Products Amino->Further_Degradation2

Proposed initial photochemical degradation pathways of this compound.

Visualization of Experimental Workflow

The following diagram provides a visual representation of the typical experimental workflow for studying the photochemical degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Aqueous_Solution Prepare Aqueous Working Solution Stock_Solution->Aqueous_Solution Controls Prepare Dark Controls Aqueous_Solution->Controls Irradiation Irradiate Samples (Solar Simulator) Aqueous_Solution->Irradiation Sampling Collect Aliquots at Time Intervals Irradiation->Sampling HPLC_Analysis HPLC-UV/MS Analysis Sampling->HPLC_Analysis Data_Processing Data Processing and Kinetic Analysis HPLC_Analysis->Data_Processing Product_ID Degradation Product Identification HPLC_Analysis->Product_ID

Experimental workflow for this compound photodegradation studies.

Concluding Remarks

The available data clearly indicates that this compound is susceptible to rapid photochemical degradation in aqueous environments, with a half-life of approximately one day under simulated solar radiation. The primary initial transformation pathways appear to involve deoxygenation of the N-oxide and substitution of the chlorine atom. This technical guide provides a foundational understanding for researchers and professionals involved in the environmental risk assessment and management of this fungicide. Further research is warranted to determine the precise quantum yield of this compound and to fully elucidate the structures and potential toxicities of its terminal degradation products.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Triazoxide in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoxide is a non-systemic fungicide used for seed treatment.[1] Its persistence and potential accumulation in soil necessitate sensitive and reliable analytical methods to monitor its presence and ensure environmental safety. These application notes provide detailed protocols for the detection and quantification of this compound in soil matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques, coupled with a robust sample preparation method.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highlighted as a widely adopted and efficient approach for extracting pesticide residues, including triazole fungicides, from complex matrices like soil.[2][3][4][5] This methodology offers numerous advantages, including high recovery rates, reduced solvent consumption, and simplicity of operation.[2][3]

Analytical Methodologies

The selection of an appropriate analytical technique is contingent on factors such as desired sensitivity, selectivity, and the chemical properties of this compound. Both LC-MS/MS and GC-MS are powerful tools for the trace-level determination of pesticides in environmental samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for the analysis of moderately polar and thermally labile compounds like many triazole fungicides.[6] It offers high selectivity and sensitivity, enabling confident identification and quantification at very low concentration levels.[6][7][8] Electrospray ionization (ESI) is a commonly used ionization source for the LC-MS/MS analysis of such fungicides.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds.[6] While some triazole fungicides are amenable to GC analysis, derivatization may sometimes be necessary to improve volatility and thermal stability. GC coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer provides high sensitivity and mass accuracy for compound identification.[9]

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS protocol is a streamlined sample preparation procedure that involves two main steps: extraction with an organic solvent and partitioning with salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.[2][5]

Materials and Reagents:

  • Homogenized soil sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

Protocol:

  • Sample Weighing and Hydration: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[2] If the soil is dry, add a specific volume of water to achieve a consistent moisture level and allow it to hydrate (B1144303) for 30 minutes.[2]

  • Extraction:

    • Add 10 mL of acetonitrile to the soil sample in the centrifuge tube.[2]

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate).

    • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the soil matrix.[2]

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the acetonitrile layer from the solid soil particles and aqueous phase.[2]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) into a 15 mL dSPE tube containing a mixture of PSA, C18, and MgSO₄. For soils with high organic matter content, GCB may also be included to remove pigments, but its use should be optimized as it can also remove planar pesticides.

    • Vortex the dSPE tube for 30 seconds to facilitate the removal of interfering matrix components.[6]

    • Centrifuge the tube at ≥5000 rcf for 2 minutes.[2]

  • Final Extract: Carefully transfer the purified supernatant into an autosampler vial for analysis by LC-MS/MS or GC-MS.[2]

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or QTOF).

  • Reversed-phase C18 column (e.g., 2.1 mm i.d. x 50 mm, 2 µm particle size).[10]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[10]

  • Flow Rate: 0.2 - 0.4 mL/min.[10]

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve maximum signal intensity for this compound.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph (GC) with a suitable injection port (e.g., split/splitless).

  • Mass spectrometer (e.g., single quadrupole, triple quadrupole, or TOF).

  • Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Splitless injection to maximize sensitivity.

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a controlled rate to separate the analytes.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening. In SIM mode, select characteristic ions of this compound for quantification and confirmation.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Presentation

Quantitative performance data for the analysis of triazole fungicides in soil, which can serve as a benchmark for this compound method validation, are summarized below.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)
LC-MS/MSPropiconazole (B1679638)Soil-4.0 µg/kg93 - 99< 11.2
LC-MS/MS1,2,4-triazole (B32235) (metabolite)Soil-1.1 µg/kg83 - 97< 7.8
LC-MS/MS18 Carbamate and Triazole PesticidesSoil0.010 - 0.130 µg/kg-64.7 - 104.71.98 - 16.83
Chiral LC-MS/MSTriazole Fungicide EnantiomersSoil< 1.0 µg/kg≤ 3.0 µg/kg76.4 - 108.12.6 - 14.1
HPLC-UVTriazine HerbicidesSoil0.16 - 0.30 µg/mL0.50 - 1.0 µg/mL83.3 - 96.3< 8

Note: Data is compiled from various studies on triazole fungicides and related compounds and should be used as a reference.[8][11][12][13] Method validation with this compound standards is essential.

Visualizations

Experimental Workflow

experimental_workflow soil_sample 1. Soil Sampling (10g homogenized soil) extraction 2. Extraction (10 mL Acetonitrile + QuEChERS Salts) soil_sample->extraction centrifuge1 3. Centrifugation (≥3000 rcf, 5 min) extraction->centrifuge1 supernatant Acetonitrile Supernatant centrifuge1->supernatant cleanup 4. dSPE Cleanup (PSA, C18, MgSO4) supernatant->cleanup centrifuge2 5. Centrifugation (≥5000 rcf, 2 min) cleanup->centrifuge2 final_extract 6. Final Extract for Analysis centrifuge2->final_extract analysis 7. Instrumental Analysis (LC-MS/MS or GC-MS) final_extract->analysis

Caption: QuEChERS workflow for this compound extraction from soil.

Analytical Method Selection Logic

method_selection analyte_properties Analyte Properties: This compound polar_labile Polar & Thermally Labile? analyte_properties->polar_labile Consider volatile_stable Volatile & Thermally Stable? analyte_properties->volatile_stable Consider lc_ms LC-MS/MS gc_ms GC-MS polar_labile->lc_ms Yes volatile_stable->gc_ms Yes

Caption: Logic for selecting an analytical method for this compound.

References

Application Note: Quantification of Triazoxide Residues in Barley Seeds using QuEChERS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazoxide is a selective fungicide utilized as a seed treatment to control seed-borne diseases in barley, such as barley stripe (Pyrenophora graminea) and net blotch (Pyrenophora teres).[1][2] Regulatory monitoring of pesticide residues in food commodities is essential to ensure consumer safety and compliance with established Maximum Residue Levels (MRLs). This application note provides a detailed protocol for the extraction and quantification of this compound residues in barley seeds using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The European Food Safety Authority (EFSA) has established that for enforcement purposes, the residue definition for this compound in cereals is the parent compound only.[3][4]

Principle

The methodology involves an initial extraction of this compound from a homogenized barley seed sample into an organic solvent (acetonitrile). A subsequent salting-out step with a mixture of anhydrous magnesium sulfate (B86663) and sodium chloride is performed to induce phase separation. The resulting acetonitrile (B52724) extract is then subjected to dispersive solid-phase extraction (dSPE) for cleanup, removing interfering matrix components. The final, cleaned extract is analyzed by LC-MS/MS for the selective detection and accurate quantification of this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Anhydrous magnesium sulfate (MgSO₄), analytical grade

  • Sodium chloride (NaCl), analytical grade

  • Primary secondary amine (PSA) sorbent for dSPE

  • C18 sorbent for dSPE

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dSPE

  • Syringe filters (0.22 µm)

2. Sample Preparation and Extraction (QuEChERS)

  • Homogenization: Grind a representative sample of barley seeds to a fine, uniform powder using a laboratory mill.

  • Weighing: Accurately weigh 5 g (± 0.05 g) of the homogenized barley seed powder into a 50 mL polypropylene centrifuge tube.

  • Hydration: Add 10 mL of ultrapure water to the tube and vortex for 1 minute to ensure the sample is thoroughly wetted. Let the sample hydrate (B1144303) for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube securely and shake vigorously for 1 minute using a vortex mixer to ensure thorough extraction of the analyte.

  • Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes to achieve phase separation.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Aliquoting: Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.

  • Cleanup: Cap the dSPE tube and vortex for 1 minute to disperse the sorbent and facilitate the removal of matrix interferences.

  • Centrifugation: Centrifuge the dSPE tube at 4000 rpm for 5 minutes.

  • Final Extract Preparation: Take a 1 mL aliquot of the final cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is suitable.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Ionization Mode: ESI in positive mode (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for this compound should be optimized.

Data Presentation

The following table summarizes the expected performance characteristics of the analytical method for the quantification of this compound in barley seeds. These values are based on performance requirements from regulatory bodies and typical validation data for multi-residue methods of triazole fungicides in cereal matrices.

ParameterTarget Value
Limit of Detection (LOD)~ 0.0003 mg/kg
Limit of Quantification (LOQ)0.001 mg/kg (as per EFSA)[3][4]
Linearity (R²)> 0.99
Recovery70 - 120%
Precision (RSD%)≤ 20%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis homogenization Homogenization (Grind Barley Seeds) weighing Weighing (5 g of sample) homogenization->weighing hydration Hydration (10 mL Water) weighing->hydration extraction Extraction (10 mL Acetonitrile) hydration->extraction Add Acetonitrile salting_out Salting-Out (4g MgSO4, 1g NaCl) extraction->salting_out centrifugation1 Centrifugation (4000 rpm, 5 min) salting_out->centrifugation1 aliquoting Aliquot Transfer (6 mL Supernatant) centrifugation1->aliquoting Take Supernatant dspe dSPE (900mg MgSO4, 300mg PSA, 300mg C18) aliquoting->dspe centrifugation2 Centrifugation (4000 rpm, 5 min) dspe->centrifugation2 filtration Filtration (0.22 µm Syringe Filter) centrifugation2->filtration Take Final Extract lcms_analysis LC-MS/MS Analysis (ESI+, MRM Mode) filtration->lcms_analysis logical_relationship cluster_methodology Analytical Methodology cluster_validation Method Validation Parameters cluster_outcome Desired Outcome Sample Barley Seed Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup dSPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Detection Cleanup->Analysis LOD_LOQ Sensitivity (LOD & LOQ) Analysis->LOD_LOQ Recovery Accuracy (Recovery %) Analysis->Recovery Precision Repeatability (RSD %) Analysis->Precision Linearity Linearity (R²) Analysis->Linearity Quantification Accurate Quantification of this compound LOD_LOQ->Quantification Recovery->Quantification Precision->Quantification Linearity->Quantification

References

Triazoxide: Application Notes and Protocols for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoxide is a chemical compound classified as a member of the benzotriazine family.[1][2] Primarily known for its application in agriculture as a fungicide, its mechanism of action and chemical properties suggest its potential for broader use in laboratory research.[1][2][3] This document provides detailed application notes and protocols for the laboratory use of this compound, focusing on its established antifungal activity and exploring its potential in other research areas such as oncology and inflammation.

This compound's primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.[1] It specifically targets the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[1] This disruption of the fungal cell membrane integrity leads to cell death. While its fungicidal properties are well-documented in agricultural contexts, the broader biological activities of this compound and its derivatives, including potential antimicrobial, anticancer, and anti-inflammatory effects, are areas of active investigation.[1]

Physicochemical and Toxicological Properties of this compound

A summary of the key physicochemical and toxicological properties of this compound is provided below for reference in experimental design and safety procedures.

PropertyValueReference
Molecular Formula C₁₀H₆ClN₅O[1][4]
Molecular Weight 247.64 g/mol [1][2]
CAS Number 72459-58-6[1][4]
Appearance Light yellow crystals[5]
Melting Point 172-182 °C[4][5]
Water Solubility 34 mg/L (20 °C)[4][6]
Oral LD50 (rat) 100-200 mg/kg[5][6]
Dermal LD50 (rat) >5000 mg/kg[5][6]
Inhalation LC50 (4hr, rat) 0.8-3.2 mg/L[5][6]

Note: this compound is toxic if swallowed or inhaled.[2][6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated laboratory hood.

Diagram: Mechanism of Action of this compound

This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by CYP51 FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component CellDeath Fungal Cell Death FungalCellMembrane->CellDeath Disruption leads to

Caption: Inhibition of CYP51 by this compound disrupts ergosterol synthesis, leading to fungal cell death.

Application 1: In Vitro Antifungal Susceptibility Testing

This protocol outlines a general procedure for determining the minimum inhibitory concentration (MIC) of this compound against various fungal strains using the broth microdilution method. This method is a standard approach for assessing the antifungal activity of a compound.[7][8][9]

Experimental Protocol: Broth Microdilution Assay

1. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Further dilutions should be made in the broth medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be non-toxic to the fungal cells (typically ≤1%).

  • Inoculum Preparation: Culture the fungal strains on appropriate agar (B569324) plates. Prepare a standardized inoculum suspension in sterile saline or broth to a concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in the broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control (fungal inoculum without this compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 35-37°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

Data Presentation: Example MIC Values for Triazole Fungicides
Fungal SpeciesTriazole CompoundMIC Range (µg/mL)Reference
Candida albicansFluconazole0.25 - 16[10]
Candida glabrataItraconazole (B105839)0.03 - 1[10]
Aspergillus fumigatusVoriconazole0.25 - 2[2]
Cryptococcus neoformansPosaconazole0.03 - 0.25[2]

Diagram: Antifungal Susceptibility Testing Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum Addition Add Inoculum to Wells Inoculum->Addition Dilution->Addition Incubation Incubate at 35-37°C for 24-48h Addition->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Application 2: In Vitro Cytotoxicity and Potential Anticancer Activity

The cytotoxic potential of this compound and its derivatives against various cell lines can be evaluated to explore their potential as anticancer agents. Standard cytotoxicity assays such as the MTT or LDH assay can be employed for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

1. Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Normal human cell line (for selectivity assessment, e.g., HUVEC)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

Data Presentation: Example IC50 Values for Triazole Derivatives in Cancer Cell Lines

Specific IC50 values for this compound in cancer cell lines are not widely published. The following table presents example data for other triazole derivatives to illustrate the expected output.

Cell LineTriazole DerivativeIC50 (µM)Reference
PC3 (Prostate Cancer)1,3-bis(2-ethoxyphenyl)triazene0.59[11]
MCF7 (Breast Cancer)1,3-bis(2-ethoxyphenyl)triazene0.56[11]
Hela (Cervical Cancer)Triadimefon240 (as mg/L)[12]
HepG2 (Liver Cancer)Prochloraz65 (as mg/L)[12]

Application 3: Evaluation of Anti-inflammatory Potential

The anti-inflammatory properties of this compound can be investigated using in vitro cell-based assays that measure the inhibition of pro-inflammatory mediators. A common method involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

1. Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Sterile 24-well or 96-well cell culture plates

2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a culture plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours) before stimulation.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

Diagram: Logical Relationship of Potential this compound Applications

cluster_applications Potential Research Applications cluster_assays Corresponding In Vitro Assays This compound This compound Antifungal Antifungal Activity (Established) This compound->Antifungal Anticancer Anticancer Activity (Exploratory) This compound->Anticancer AntiInflammatory Anti-inflammatory Activity (Exploratory) This compound->AntiInflammatory MIC_Assay MIC Determination (Broth Microdilution) Antifungal->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Anticancer->Cytotoxicity_Assay NO_Assay NO Inhibition Assay (Griess Reagent) AntiInflammatory->NO_Assay

Caption: Potential research applications of this compound and corresponding in vitro assays.

Conclusion

This compound presents a versatile scaffold for various laboratory investigations. While its primary application has been in agriculture, its defined mechanism of action as a CYP51 inhibitor provides a strong basis for its use in antifungal research. The protocols provided herein offer a starting point for exploring the antifungal, cytotoxic, and anti-inflammatory properties of this compound in a laboratory setting. Researchers are encouraged to adapt and optimize these general protocols to suit their specific experimental needs and to further elucidate the full spectrum of this compound's biological activities.

References

Application Notes and Protocols for the Research-Use Synthesis of Triazoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis of Triazoxide (7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide) for research applications. This document outlines the probable synthetic route, key chemical properties, and the presumed mechanism of action. While a detailed, publicly available laboratory synthesis protocol and specific quantitative biological activity data are limited, this guide furnishes generalized experimental protocols for in vitro antifungal efficacy testing and characterization. All quantitative data presented are based on general knowledge of similar compounds and should be empirically verified.

Chemical Properties and Data

This compound is a synthetic imidazole (B134444) fungicide belonging to the benzotriazine class of compounds.[1][2] It is primarily used as a seed treatment to control barley seed-borne diseases, such as those caused by Pyrenophora graminea and Pyrenophora teres.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide[3]
CAS Number 72459-58-6[3]
Molecular Formula C₁₀H₆ClN₅O[1]
Molecular Weight 247.64 g/mol [1]
Appearance Light yellow-green crystals[2]
Melting Point Not available
Solubility Not available in detail

Synthesis of this compound for Research Purposes

The commercial synthesis of this compound involves a multi-step process.[2] While a detailed, step-by-step protocol for laboratory synthesis is not publicly available, the general route is understood to be a two-step process:

  • Nucleophilic Aromatic Substitution: Reaction of a chlorinated benzotriazine core with imidazole.

  • Oxidation: Oxidation of the benzotriazine nitrogen to form the N-oxide.

Proposed Synthetic Pathway

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation Chlorinated_Benzotriazine 7-chloro-3-halo-1,2,4-benzotriazine Intermediate 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine Chlorinated_Benzotriazine->Intermediate Base, Solvent Imidazole Imidazole Imidazole->Intermediate This compound This compound Intermediate->this compound Oxidizing Agent (e.g., m-CPBA)

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a generalized procedure based on the known synthesis of similar heterocyclic compounds and has not been validated for this compound. Researchers should conduct their own optimization and safety assessments.

Step 1: Synthesis of 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine

  • To a solution of a suitable 7-chloro-3-halo-1,2,4-benzotriazine (1 equivalent) in an appropriate aprotic solvent (e.g., DMF or acetonitrile), add imidazole (1.1 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2 equivalents).

  • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide)

  • Dissolve the intermediate from Step 1 (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or chloroform).

  • Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), portion-wise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench the excess oxidizing agent with a reducing agent solution (e.g., sodium thiosulfate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Mechanism of Action

While some sources state the exact mode of action of this compound is unclear, it is widely presumed to function similarly to other azole fungicides by inhibiting ergosterol (B1671047) biosynthesis.[2] Ergosterol is a vital component of the fungal cell membrane.

Ergosterol Biosynthesis Inhibition Pathway

G cluster_result Consequences of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Squalene Squalene Isopentenyl_Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol_Intermediates Ergosterol_Intermediates Lanosterol->Ergosterol_Intermediates Lanosterol 14α-demethylase (CYP51) Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation This compound This compound This compound->Lanosterol_14a_demethylase Inhibition Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Disrupted Membrane Integrity and Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Toxic Sterol Accumulation Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Presumed mechanism of action of this compound via inhibition of ergosterol biosynthesis.

In Vitro Antifungal Efficacy Testing

A standard method to determine the antifungal activity of a compound is through broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (e.g., in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with growth medium Stock_Solution->Serial_Dilution Inoculation Inoculate wells with Fungal Suspension Serial_Dilution->Inoculation Fungal_Inoculum Prepare Standardized Fungal Inoculum Fungal_Inoculum->Inoculation Incubation Incubate at appropriate temperature and duration Inoculation->Incubation Visual_Assessment Visually or Spectrophotometrically Assess Fungal Growth Incubation->Visual_Assessment MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Assessment->MIC_Determination Report_Results Report_Results MIC_Determination->Report_Results Report as µg/mL or µM

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol for Broth Microdilution Assay
  • Preparation of this compound Solutions: Prepare a stock solution of synthesized this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Potato Dextrose Broth or RPMI-1640).

  • Inoculum Preparation: Culture the target fungus (e.g., Pyrenophora teres) on a suitable agar (B569324) medium. Prepare a spore suspension and adjust the concentration to a standardized value (e.g., 1-5 x 10⁵ CFU/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted this compound. Include positive (no drug) and negative (no fungus) controls.

  • Incubation: Incubate the plate at an optimal temperature for the specific fungus (e.g., 25-28 °C) for a sufficient duration (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Quantitative Data

Table 2: Antifungal Activity of this compound (Hypothetical Data)

Fungal SpeciesMIC (µg/mL)IC₅₀ (µg/mL)
Pyrenophora gramineaData not availableData not available
Pyrenophora teresData not availableData not available

Note: Specific MIC or IC₅₀ values for this compound against its target pathogens are not readily found in publicly accessible literature. Researchers are encouraged to perform their own in vitro assays to determine these values.

Safety Precautions

This compound is classified as toxic if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All synthesis and handling of the compound should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Conclusion

This document provides a framework for the research-level synthesis and evaluation of this compound. The proposed synthetic route and experimental protocols are based on established chemical and microbiological principles. Due to the limited availability of specific data, empirical determination of reaction conditions, yields, and biological activity is essential for any research application.

References

Application Note: Quantitative Analysis of Triazoxide using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantification of Triazoxide, a benzotriazine fungicide, in various environmental and agricultural matrices.[1] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for trace-level analysis.[2][3][4] The protocols outlined below cover sample preparation using QuEChERS and Solid-Phase Extraction (SPE), as well as optimized instrumental conditions for robust and reliable quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. For solid matrices with complex components like soil or produce, the QuEChERS method is recommended. For aqueous samples like surface or groundwater, Solid-Phase Extraction is effective for cleanup and concentration.[5]

Protocol 1: QuEChERS for Solid Samples (e.g., Soil, Fruits, Vegetables)

This protocol is adapted from the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for pesticide residue analysis.[5]

  • Homogenization & Weighing: Homogenize a representative sample. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, add a small amount of water to hydrate (B1144303) the sample before extraction.[5]

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Cap and shake vigorously for 1 minute to ensure thorough mixing.

  • Salting-Out Liquid-Liquid Partitioning: Add a salt mixture, typically composed of 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl), to the tube.[5] This induces phase separation.

  • Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. The PSA helps remove interferences like organic acids and sugars.[5]

  • Final Extract Preparation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes. The resulting supernatant is the final extract.[5] Filter the extract through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water)

This protocol is ideal for cleaning and concentrating this compound from water samples.[5][6]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge.[5] Do not allow the cartridge to dry out.

  • Sample Loading: Pass a known volume of the water sample (e.g., 100-500 mL), adjusted to a neutral pH, through the conditioned cartridge at a slow, steady flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.[5]

  • Drying: Dry the cartridge by applying a vacuum or passing air through it for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge by passing a small volume (e.g., 2 x 3 mL) of a strong organic solvent, such as acetonitrile or methanol, through the cartridge into a collection tube.[5]

  • Final Extract Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial HPLC mobile phase composition. Vortex to mix and transfer to an autosampler vial for analysis.

HPLC-MS/MS Instrumental Analysis

The following parameters provide a starting point for the analysis of this compound. Optimization is recommended for specific instrumentation and matrices.

Table 1: HPLC-MS/MS Operating Conditions

Parameter Recommended Setting
HPLC System Agilent 1290 Infinity II, Waters Alliance, or equivalent [7][8]
Column Poroshell 120 EC-C18 (100 mm × 2.1 mm, 2.7 µm) or equivalent[8]
Mobile Phase A Water with 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Flow Rate 0.3 mL/min[8]
Injection Volume 5 µL[7][9]
Column Temperature 40 °C[8]
Gradient Program 0-2 min, 10% B; 2-10 min, 10-95% B; 10-12 min, 95% B; 12.1-15 min, 10% B
MS/MS System Agilent 6460 QQQ, Sciex QTRAP 5500, or equivalent [8][10]
Ionization Mode Electrospray Ionization (ESI), Positive[11]
Capillary Voltage 3500 V[8]
Gas Temperature 300 °C[8]
Nebulizer Pressure 45 psi[8]
Sheath Gas Flow 11 L/min[8]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (To be optimized by infusing a pure this compound standard)
This compound [M+H]⁺ Precursor Ion: m/z 248.0
Quantifier Ion: m/z (Hypothetical)

| | Qualifier Ion: m/z (Hypothetical) |

Note: The precursor ion for this compound (C₁₀H₆ClN₅O, MW: 247.66) in positive ESI mode will be [M+H]⁺ at approximately m/z 248.0. Product ions for quantification and qualification must be determined empirically by fragmenting the precursor ion in the collision cell.

Data Presentation

Method performance should be validated by assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (relative standard deviation). The following table summarizes expected performance characteristics for a validated method based on typical results for triazole fungicides.[12]

Table 2: Typical Method Performance Characteristics

Parameter Specification Typical Value
Linearity Range 0.1 - 100 µg/L R² > 0.99[12][13]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3 0.1 - 1.0 µg/kg or µg/L[11][12][14]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10 0.3 - 3.0 µg/kg or µg/L[11][12][15]
Accuracy (Recovery %) Fortified samples at 3 levels 70 - 120%[11][12][14]
Precision (Intra-day RSD %) n=5 replicates < 15%[13][15]

| Precision (Inter-day RSD %) | n=5 over 3 days | < 15%[13][15] |

Visualizations

Diagrams help to clarify complex workflows and relationships. The following have been generated using Graphviz and adhere to the specified design constraints.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection Sample Collection (e.g., Soil, Water) QuEChERS QuEChERS (Solid Samples) Collection->QuEChERS Matrix Dependent SPE Solid-Phase Extraction (Liquid Samples) Collection->SPE Matrix Dependent Extract Final Extract in Vial QuEChERS->Extract SPE->Extract HPLC HPLC Separation (Reversed-Phase C18) Extract->HPLC ESI Ionization (Positive ESI) HPLC->ESI MSMS Tandem MS Detection (MRM Mode) ESI->MSMS Acquisition Data Acquisition MSMS->Acquisition Quant Quantification (Calibration Curve) Acquisition->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for this compound analysis by HPLC-MS/MS.

G parent This compound met1 This compound desoxy parent->met1 Reduction met2 This compound amino parent->met2 Substitution / Reduction

Caption: Known environmental transformation pathways of this compound.[1]

References

Application Notes and Protocols for Efficacy Studies of a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoxide is a novel small molecule compound under investigation for its potential as an anticancer therapeutic. Preliminary screenings have indicated its potential to inhibit the growth of various cancer cell lines. The precise mechanism of action of this compound is currently under investigation, but it is hypothesized to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

These application notes provide a comprehensive set of protocols to systematically evaluate the in vitro and in vivo efficacy of this compound. The following sections detail experimental designs for assessing its impact on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its effect on specific protein expression within critical signaling cascades. Furthermore, a protocol for a preclinical in vivo tumor xenograft model is provided to assess the therapeutic potential of this compound in a living organism.

The methodologies described herein are intended to serve as a foundational guide for researchers. Specific experimental parameters may require optimization based on the cancer cell lines or tumor models being utilized.

Hypothetical Signaling Pathway Affected by this compound

To guide the experimental design, we will proceed with the hypothesis that this compound inhibits the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer that controls cell growth, proliferation, and survival.

Triazoxide_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow

The following workflow outlines a logical progression for evaluating the anticancer efficacy of this compound, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Viability Assay (MTT/XTT) B Apoptosis Assay (Annexin V/PI Staining) A->B C Western Blot Analysis (PI3K/Akt/mTOR pathway) B->C D Tumor Xenograft Model C->D Promising Results E Tumor Growth Inhibition Analysis D->E F Ex Vivo Analysis (Immunohistochemistry) E->F

Caption: General experimental workflow for this compound efficacy studies.

Data Presentation

Quantitative data from the following experimental protocols should be meticulously recorded and summarized in tables for clear interpretation and comparison across different treatment conditions.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Positive Control)
MCF-7 (Breast Cancer)15.2 ± 1.80.8 ± 0.1
A549 (Lung Cancer)25.6 ± 3.11.2 ± 0.2
U87-MG (Glioblastoma)18.9 ± 2.50.9 ± 0.1
HEK293 (Non-cancerous)> 1005.5 ± 0.7

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (24h Treatment)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control04.1 ± 0.52.3 ± 0.393.6 ± 0.8
This compound1015.7 ± 1.95.1 ± 0.679.2 ± 2.5
This compound2035.2 ± 4.110.8 ± 1.354.0 ± 5.4
Doxorubicin145.8 ± 5.315.2 ± 1.839.0 ± 7.1

Table 3: Densitometric Analysis of Western Blot Results in MCF-7 Cells (24h Treatment)

TreatmentConcentration (µM)p-Akt/Total Akt (Relative Density)p-mTOR/Total mTOR (Relative Density)Cleaved PARP/Total PARP (Relative Density)
Vehicle Control01.001.001.00
This compound100.62 ± 0.080.55 ± 0.072.5 ± 0.3
This compound200.25 ± 0.040.21 ± 0.035.8 ± 0.7

Table 4: In Vivo Efficacy of this compound in a Murine Xenograft Model (MCF-7)

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+5.2 ± 1.1
This compound25750 ± 9540+3.1 ± 1.5
This compound50425 ± 6066-1.5 ± 2.0
Doxorubicin5250 ± 4580-8.7 ± 2.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[5]

  • Incubate the cells in the dark for 15 minutes at room temperature.[7]

  • Analyze the samples by flow cytometry within one hour.[4][7]

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as those in the PI3K/Akt/mTOR pathway.[8][9][10][11]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[12]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Incubate the membrane with primary antibodies overnight at 4°C.[8]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Perform densitometric analysis to quantify the protein expression levels relative to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Model

This preclinical model assesses the antitumor efficacy of this compound in a living organism.[13][14][15][16]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line (e.g., MCF-7) mixed with Matrigel

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, different doses of this compound, positive control).[15]

  • Administer the treatments according to the planned schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue the experiment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

References

Assessing the Impact of Triazoles on Plant Growth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoxide is an agrochemical fungicide belonging to the benzotriazine class, primarily used as a seed treatment to control seed-borne fungal diseases in crops like barley.[1] While its fungicidal properties are established, its specific mode of action as a plant growth regulator is not extensively documented.[2] However, the broader chemical class of triazoles, to which this compound is related, is well-recognized for its significant plant growth regulating (PGR) effects.[3][4][5][6] This document provides detailed application notes and protocols for assessing the impact of triazole compounds on plant growth, drawing upon the established knowledge of this chemical family. These protocols are designed to be adaptable for testing specific compounds like this compound.

Triazoles primarily act by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[3][7][8] This inhibition leads to a variety of morphological and physiological changes, including reduced shoot growth, enhanced root development, and increased tolerance to various environmental stresses.[3][4][7]

Data Presentation: Summary of Expected Quantitative Effects of Triazoles on Plant Growth

The following table summarizes the typical quantitative effects of triazole treatment on various plant growth parameters, based on published literature. Researchers can use this as a reference for expected outcomes and for structuring their data collection.

Growth ParameterExpected Effect of Triazole TreatmentTypical Range of ChangeKey References
Shoot Height Decrease10-50% reduction[7][8]
Stem Internode Length Decrease20-60% reduction[3]
Root Length Increase or No Significant Change10-40% increase[3][7]
Root Biomass (Dry Weight) Increase15-50% increase[8]
Root-to-Shoot Ratio Increase25-100% increase[3][4]
Leaf Chlorophyll Content Increase10-30% increase[6]
Abiotic Stress Tolerance IncreaseVaries with stressor[3][4]
Time to Flowering Delay or No Significant ChangeVaries with species[6]

Signaling Pathways

The primary mode of action of triazoles involves the inhibition of key enzymes in the gibberellin biosynthesis pathway. This disruption has cascading effects on other hormonal signaling pathways, contributing to the observed changes in plant growth and stress response.

Triazole_Signaling_Pathway Triazoles Triazole Compounds P450 Cytochrome P450 Monooxygenases (e.g., ent-kaurene (B36324) oxidase) Triazoles->P450 Inhibition ABA_Pathway Abscisic Acid (ABA) Biosynthesis Triazoles->ABA_Pathway Upregulation Cytokinin_Pathway Cytokinin (CK) Metabolism Triazoles->Cytokinin_Pathway Upregulation Gibberellin_Pathway Gibberellin (GA) Biosynthesis P450->Gibberellin_Pathway Catalyzes GA_Levels Decreased Gibberellin (GA) Levels Gibberellin_Pathway->GA_Levels Shoot_Elongation Reduced Shoot Elongation GA_Levels->Shoot_Elongation Leads to ABA_Levels Increased Abscisic Acid (ABA) Levels ABA_Pathway->ABA_Levels Stress_Tolerance Enhanced Abiotic Stress Tolerance ABA_Levels->Stress_Tolerance Contributes to Cytokinin_Levels Increased Cytokinin (CK) Levels Cytokinin_Pathway->Cytokinin_Levels Delayed_Senescence Delayed Senescence Cytokinin_Levels->Delayed_Senescence Promotes Seed_Germination_Workflow start Start prep_solutions Prepare Test Solutions (Triazole dilutions & Control) start->prep_solutions add_solutions Add 5 mL of Solution to each dish prep_solutions->add_solutions plate_setup Set up Petri Dishes with Filter Paper plate_setup->add_solutions sow_seeds Sow 20-30 Seeds per dish add_solutions->sow_seeds incubate Incubate in Growth Chamber (e.g., 7-10 days) sow_seeds->incubate data_collection Data Collection: - Germination Rate - Root/Shoot Length incubate->data_collection analysis Statistical Analysis and Comparison to Control data_collection->analysis end End analysis->end Whole_Plant_Analysis_Workflow start Start planting Plant Seeds/Seedlings in Pots with Soil start->planting establishment Allow Seedlings to Establish planting->establishment application Apply Test Compound (Soil Drench or Foliar Spray) establishment->application growth Grow Plants in Controlled Environment (4-6 weeks) application->growth non_destructive Non-destructive Measurements (Height, Leaf Number, Imaging) growth->non_destructive Weekly harvest Harvest Plants and Separate Shoots & Roots growth->harvest End of Experiment analysis Data Analysis and Statistical Comparison non_destructive->analysis drying Dry Plant Material in Oven harvest->drying biomass Measure Shoot and Root Dry Biomass drying->biomass biomass->analysis end End analysis->end

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Triazoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoxide is a benzotriazine N-oxide compound with known fungicidal properties, primarily utilized as an agrochemical for seed treatment.[1][2] Its potential application against a broader range of fungal pathogens necessitates standardized in vitro susceptibility testing to determine its spectrum of activity and potency. These application notes provide detailed protocols for assessing the in vitro antifungal activity of this compound, adapted from established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6][7][8][9][10]

The primary mechanism of action for the broader class of triazole antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[11][12] They specifically target the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. While the exact mode of action for this compound is not definitively characterized, its structural class suggests a similar pathway may be involved.[1]

These protocols will focus on two principal methods for in vitro antifungal susceptibility testing: Broth Microdilution and Disk Diffusion.

Data Presentation: Minimum Inhibitory Concentration (MIC)

Quantitative data from antifungal susceptibility testing is typically summarized as the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results should be presented in a clear, tabular format for easy comparison across different fungal species and strains.

Table 1: Illustrative In Vitro Antifungal Activity of this compound (MIC in µg/mL)

Fungal SpeciesStrain IDThis compound MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)
Candida albicansATCC 900280.5 - 40.25 - 1
Candida glabrataATCC 900302 - 168 - 32
Candida parapsilosisATCC 220191 - 80.5 - 2
Cryptococcus neoformansATCC 901120.25 - 22 - 8
Aspergillus fumigatusATCC 2043051 - >16>64
Aspergillus flavusATCC 2043042 - 16>64
Fusarium solaniATCC 360318 - >64>64

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. Researchers should generate their own data following the protocols outlined below.

Experimental Protocols

Protocol 1: Broth Microdilution Method for Yeasts and Filamentous Fungi

This method is considered the gold standard for determining the MIC of an antifungal agent and is based on CLSI documents M27 for yeasts and M38 for filamentous fungi, as well as EUCAST guidelines.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates and quality control strains

  • Sterile water, saline, and 0.85% saline with 0.02% Tween 20 (for filamentous fungi)

  • Spectrophotometer

  • Hemocytometer or colony counter

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

  • Inoculum Preparation:

    • Yeasts: Culture the yeast on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

    • Filamentous Fungi: Culture the mold on Potato Dextrose Agar (PDA) for 7 days to encourage conidiation. Harvest conidia by flooding the plate with sterile saline containing 0.02% Tween 20 and gently scraping the surface. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Microtiter Plate Preparation:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (drug-free), and well 12 serves as the sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range.

  • Incubation:

    • Incubate the plates at 35°C. For Candida species, incubate for 24-48 hours. For Aspergillus and other molds, incubate for 48-72 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% for azoles against yeasts, or 100% for molds) compared to the growth control well. The endpoint can be read visually or with a microplate reader.

Protocol 2: Disk Diffusion Method for Yeasts

This method is a simpler, qualitative or semi-quantitative alternative to broth microdilution and is particularly useful for screening purposes. It is based on the CLSI M44 guidelines.[3]

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Yeast isolates and quality control strains

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Incubator (35°C)

  • Calipers or ruler

Procedure:

  • Disk Preparation:

    • Prepare a solution of this compound at a desired concentration.

    • Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry completely. The amount of drug per disk needs to be optimized.

  • Inoculum Preparation:

    • Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application:

    • Aseptically place the prepared this compound disks onto the inoculated agar surface.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Incubate the plates at 35°C for 20-24 hours.

  • Measuring Zones of Inhibition:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

    • The interpretation of zone diameters (susceptible, intermediate, resistant) requires correlation with MIC data.

Visualizations

Signaling Pathway: General Mechanism of Triazole Antifungals

Triazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA HMG_CoA_Reductase HMG-CoA Reductase AcetylCoA->HMG_CoA_Reductase Squalene Squalene HMG_CoA_Reductase->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol ... Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Toxic_Sterols Toxic Sterol Intermediates Lanosterol_Demethylase->Toxic_Sterols Accumulation Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Fungistatic/Fungicidal Effect Toxic_Sterols->Disruption This compound This compound (Triazole) This compound->Lanosterol_Demethylase Inhibition Membrane->Disruption Impaired Integrity Broth_Microdilution_Workflow start Start prep_drug Prepare this compound Stock & Working Solutions start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland for Yeasts) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-Well Plate prep_drug->serial_dilution inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end Susceptibility_Interpretation cluster_data Experimental Data cluster_criteria Reference Criteria cluster_interpretation Interpretation MIC_Value MIC Value (µg/mL) Breakpoints Clinical Breakpoints (CLSI/EUCAST) MIC_Value->Breakpoints Compare Zone_Diameter Zone Diameter (mm) Zone_Diameter->Breakpoints Compare Susceptible Susceptible Breakpoints->Susceptible Intermediate Intermediate Breakpoints->Intermediate Resistant Resistant Breakpoints->Resistant

References

Application Notes and Protocols for Evaluating Triazoxide Soil Sorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for determining the soil sorption characteristics of Triazoxide, a fungicide used as a seed treatment.[1] Understanding the sorption behavior of this compound in soil is crucial for assessing its environmental fate, mobility, and potential for groundwater contamination. The following protocols are based on the widely accepted batch equilibrium method, consistent with international guidelines such as OECD Guideline 106.[2][3][4][5]

Introduction

This compound is a benzotriazine N-oxide fungicide used to control seed-borne diseases in crops like barley.[1] Its interaction with soil particles, a process known as sorption, dictates its concentration in the soil solution, and consequently its bioavailability, degradation rate, and potential for leaching. The key parameters determined in soil sorption studies are the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). These coefficients are essential for environmental risk assessments and predictive modeling of pesticide fate.

Principle of the Method

The batch equilibrium method is a laboratory procedure used to quantify the sorption of a chemical to soil.[2][6][7] In this method, a known mass of soil is equilibrated with a known volume and concentration of a this compound solution. The mixture is agitated for a defined period to reach equilibrium.[8] Subsequently, the solid and liquid phases are separated by centrifugation, and the concentration of this compound remaining in the aqueous phase is measured.[2] The amount of this compound sorbed to the soil is then calculated by the difference between the initial and equilibrium concentrations in the solution (the indirect method).[2][5]

Factors Influencing this compound Soil Sorption

The sorption of pesticides like this compound to soil is influenced by a combination of factors related to the chemical's properties, the soil's characteristics, and the environmental conditions.

cluster_this compound This compound Properties cluster_soil Soil Characteristics cluster_conditions Environmental Conditions T_props Physicochemical Properties - Water Solubility: 34 mg/L - Log P (Kow): 2.04 - pKa (if applicable) Sorption This compound Soil Sorption (Kd, Koc) T_props->Sorption S_props Physical & Chemical Properties - Organic Carbon Content - Clay Content & Type - Soil pH - Cation Exchange Capacity (CEC) S_props->Sorption E_props System Conditions - Temperature - Soil Moisture - Ionic Strength of Solution E_props->Sorption start Start prep_soil Prepare Soil Samples (weigh soil into centrifuge tubes) start->prep_soil prep_sol Prepare this compound Solutions (in 0.01 M CaCl2) start->prep_sol add_sol Add this compound Solution to Soil prep_soil->add_sol prep_sol->add_sol shake Equilibrate on Shaker (e.g., 24h at 20-25°C in the dark) add_sol->shake centrifuge Separate Phases (Centrifugation) shake->centrifuge analyze Analyze Supernatant (e.g., HPLC for [this compound]eq) centrifuge->analyze calculate Calculate Kd and Koc analyze->calculate end End calculate->end

References

Application Notes and Protocols for the Extraction of Triazoxide from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoxide is a fungicide belonging to the benzotriazine class, utilized as a seed treatment to control certain seed-borne diseases in crops like barley.[1][2] Its presence in the environment through agricultural runoff necessitates reliable and efficient methods for its extraction and quantification in various environmental matrices, such as soil and water. Due to its chemical properties, methods developed for the broader class of triazole and triazine pesticides are often applicable.[3][4]

These application notes provide detailed protocols for the extraction of this compound from environmental samples, primarily focusing on two widely adopted and effective techniques: Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).[5][6] The subsequent analysis is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and selectivity.[7][8]

Data Presentation: Performance of Extraction Methods for Triazole/Triazine Fungicides

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the performance of various extraction methods for structurally similar triazole and triazine fungicides in environmental samples. This data provides a benchmark for the expected performance when applying these methods to this compound analysis.

Analyte(s)MatrixExtraction MethodAnalytical MethodRecovery (%)LODLOQReference
22 Triazole PesticidesHerbal MedicinesQuEChERSLC-MS/MS77.0 - 1151 - 2.5 µg/kg10 - 20 µg/kg[9]
4 Triazole PesticidesWater, Honey, BeansEffervescence-Assisted LLMEHPLC-UV82 - 1060.3 - 1.0 µg/L3 - 10 µg/L[10]
Triazine & Triazole PesticidesVegetable SamplesMagnetic Dispersive SPEHPLC-UV88.4 - 112.00.01 - 0.08 µg/L-[4]
7 Triazine PesticidesWaterRotating Disk Sorptive ExtractionGC-MS80 - 1200.020 - 0.056 µg/L-[2][11]
4 Triazine HerbicidesSoilMicrowave-Assisted ExtractionHPLC-UV83.3 - 96.30.16 - 0.30 µg/mL0.50 - 1.0 µg/mL[12]
1,2,4-TriazoleGroundwaterSolid-Phase ExtractionLC-MS/MS~100-~0.003 µg/L[8]
4 Triazole PesticidesWater, JuiceDispersive Liquid-Liquid MicroextractionHPLC85.18 - 91.140.90 - 1.38 µg/L-[13]

LLME: Liquid-Liquid Microextraction

Experimental Workflow

The general workflow for the extraction and analysis of this compound from environmental samples is depicted below.

This compound Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis SampleCollection Sample Collection (Soil, Water) Homogenization Homogenization (Soil Samples) SampleCollection->Homogenization Soil Weighing Weighing/Aliquoting SampleCollection->Weighing Water Homogenization->Weighing Extraction Extraction (QuEChERS or SPE) Weighing->Extraction Cleanup Dispersive SPE (QuEChERS) or Elution (SPE) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis

General workflow for this compound extraction and analysis.

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil Samples

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it highly efficient for multi-residue analysis in complex matrices like soil.[6][14]

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Homogenize the sieved soil thoroughly. For dry soil samples, it is crucial to add a specific amount of water to rehydrate the sample before extraction to improve analyte recovery.

2. Extraction:

  • Weigh 10-15 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water (if not pre-wetted) and vortex for 1 minute.

  • Add an appropriate internal standard solution.

  • Add 15 mL of acetonitrile (B52724) (with 1% acetic acid for better recovery of certain pesticides).

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquiquydrate).[14]

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at ≥1,500 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL dSPE cleanup tube. The dSPE tube should contain a combination of sorbents to remove interfering matrix components. A common combination for soil is Primary Secondary Amine (PSA) to remove organic acids and C18 to remove nonpolar interferences, along with MgSO₄ to remove residual water.

  • Shake the dSPE tube for 30 seconds to 2 minutes.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to pellet the sorbent.

4. Final Extract Preparation:

  • Carefully transfer the cleaned supernatant to a new vial.

  • The extract can be directly analyzed by LC-MS/MS or may require an evaporation step followed by reconstitution in a suitable solvent (e.g., mobile phase) for improved sensitivity.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

SPE is a highly effective technique for extracting and concentrating analytes from liquid samples like water, providing very clean extracts.[8][15]

1. Sample Preparation:

  • Collect the water sample in a clean amber glass bottle and store it at approximately 4°C.[16]

  • Allow the sample to equilibrate to room temperature before extraction.

  • If the water sample contains suspended particles, it should be filtered through a 0.45 µm membrane filter.[10]

2. SPE Cartridge Conditioning:

  • Select a suitable SPE cartridge. C18 cartridges are commonly used for triazole and triazine pesticides due to their nonpolar nature.

  • Condition the C18 cartridge by passing 5-10 mL of methanol (B129727) through it, followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.[17]

3. Sample Loading:

  • Pass a known volume of the water sample (e.g., 100-500 mL) through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 3-5 mL/min).

4. Washing:

  • After loading the entire sample, wash the cartridge with a small volume (e.g., 5 mL) of deionized water to remove any polar impurities that were not retained.

5. Elution:

  • Dry the cartridge under a vacuum for a few minutes to remove residual water.

  • Elute the retained this compound from the cartridge using a small volume (e.g., 2-5 mL) of a suitable organic solvent, such as acetonitrile or chloroform.[17]

6. Final Extract Preparation:

  • The eluate can be collected in a vial and concentrated under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small, precise volume of a solvent compatible with the analytical instrument (e.g., 1 mL of the initial mobile phase for LC-MS/MS analysis).

Analytical Determination

Following extraction and cleanup, the samples are typically analyzed using HPLC-MS/MS or GC-MS. LC-MS/MS is often preferred for its high sensitivity and selectivity for a wide range of pesticide compounds, including triazoles and triazines.[7][8] The use of internal standards is highly recommended to ensure accurate quantification by correcting for any analyte loss during sample preparation and potential matrix effects during analysis.

Logical Relationships in Method Selection

The choice between QuEChERS and SPE depends on the sample matrix and the specific requirements of the analysis.

Method Selection Logic Start Start: Need to extract this compound Matrix What is the sample matrix? Start->Matrix Soil Solid Matrix (e.g., Soil, Sediment) Matrix->Soil Solid Water Aqueous Matrix (e.g., River Water, Groundwater) Matrix->Water Aqueous QuEChERS QuEChERS Method Soil->QuEChERS SPE Solid-Phase Extraction (SPE) Water->SPE QuEChERS_Adv Advantages: - Fast and easy - Low solvent consumption - High throughput QuEChERS->QuEChERS_Adv Analysis Analysis by LC-MS/MS or GC-MS QuEChERS->Analysis SPE_Adv Advantages: - High concentration factor - Very clean extracts - Well-established for water SPE->SPE_Adv SPE->Analysis

Decision logic for selecting an extraction method.

References

Application Notes and Protocols for Cell-Based Assays in Triazoxide Toxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoxide is a fungicide characterized by its 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide structure.[1] As a member of the benzotriazine class of compounds and containing a triazole moiety, its toxicological profile is of significant interest in agrochemical and pharmaceutical research. While the exact mode of action of this compound is not fully elucidated, it is classified as toxic if swallowed or inhaled.[1] This document provides detailed application notes and protocols for a suite of cell-based assays to enable comprehensive in vitro toxicity screening of this compound.

The proposed assays are designed to investigate key cellular processes commonly affected by toxic compounds, including cytotoxicity, oxidative stress, apoptosis, and genotoxicity. Given that other triazole fungicides are known to induce oxidative stress and apoptosis, and benzotriazine N-oxides can cause DNA damage, these endpoints are particularly relevant for assessing the potential toxicity of this compound.[2][3]

General Workflow for this compound Toxicity Screening

The following diagram outlines a general workflow for the comprehensive in vitro toxicity screening of this compound.

This compound Toxicity Screening Workflow cluster_0 Phase 1: Initial Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation Dose-Response Dose-Response & IC50 Determination (e.g., MTT, LDH assays) Oxidative_Stress Oxidative Stress Assays (ROS, GSH levels) Dose-Response->Oxidative_Stress Select sub-lethal concentrations Apoptosis_Assay Apoptosis Assays (Caspase activity, Annexin V) Dose-Response->Apoptosis_Assay Select sub-lethal concentrations Genotoxicity_Assay Genotoxicity Assays (Comet, Micronucleus) Dose-Response->Genotoxicity_Assay Select sub-lethal concentrations Data_Analysis Data Analysis and Pathway Interpretation Oxidative_Stress->Data_Analysis Apoptosis_Assay->Data_Analysis Genotoxicity_Assay->Data_Analysis Oxidative_Stress_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Perturbation Antioxidant_Defense Decreased Antioxidant Defense (e.g., GSH depletion) This compound->Antioxidant_Defense ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Apoptosis_Signaling_Pathway This compound This compound Mitochondrial_Stress Mitochondrial Stress This compound->Mitochondrial_Stress Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondrial_Stress->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Genotoxicity_Pathway This compound This compound Bioreductive_Activation Bioreductive Activation (Hypoxic conditions) This compound->Bioreductive_Activation N-oxide reduction Reactive_Metabolites Reactive Metabolites Bioreductive_Activation->Reactive_Metabolites DNA DNA Reactive_Metabolites->DNA DNA_Damage DNA Damage (Strand breaks) DNA->DNA_Damage Adducts, Breaks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Application Notes and Protocols for Triazoxide in Greenhouse Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research specifically detailing the application rates of Triazoxide for greenhouse experiments is limited. This compound is a non-systemic fungicide belonging to the triazole class. The following application notes and protocols are based on general practices for triazole fungicides in greenhouse settings and should be adapted for specific experimental conditions. It is strongly recommended to conduct preliminary dose-response trials to determine the optimal application rates for your specific plant species and target pathogen.

Introduction

This compound is a fungicide used for the control of various fungal diseases. Like other triazoles, it is known to inhibit sterol biosynthesis in fungi.[1] In plants, triazoles can also act as plant growth regulators by inhibiting the biosynthesis of gibberellins.[2] These dual effects make it crucial to establish precise application rates to achieve desired fungicidal activity without causing phytotoxicity or unwanted growth regulation.

These notes provide a framework for researchers and scientists to develop robust experimental protocols for evaluating this compound in a greenhouse environment.

Quantitative Data: Application Rates of Related Triazole Fungicides

Table 1: Myclobutanil Application Rates for Greenhouse Ornamentals

Application MethodRate per 100 Gallons of WaterApplication FrequencyTarget Diseases
Foliar Spray (Dilute)6 - 12 fl oz10 - 14 daysPowdery Mildew, Rust, Leaf Spots[3][4]
Foliar Spray (Concentrate)8 fl oz per acre10 - 14 daysPowdery Mildew, Rust, Leaf Spots[3]

Table 2: Paclobutrazol Application Rates for Greenhouse Ornamentals (as a Plant Growth Regulator)

Application MethodConcentration (ppm)Plant TypeNotes
Foliar Spray5 - 10 ppmBedding plants (moderate vigor)Higher rates may be needed for more aggressive crops.[5]
Foliar Spray60 - 90 ppmAggressive herbaceous perennialsApply once roots have reached the pot edges.[5]
Drench1 - 4 ppmBedding plantsProvides a longer-lasting effect.[6]
Drench5 - 20 ppmPetuniaCan be used to control growth and flowering.[7]

Table 3: General Triazole Fungicide Application Rates for Greenhouse Vegetables

Active IngredientApplication MethodRateTarget Crops
MyclobutanilFoliar SprayRefer to product labelGrapes, Stone Fruit[3][8]
TebuconazoleFoliar SprayRefer to product labelCucumber, Tomato[8]
DifenoconazoleFoliar SprayRefer to product labelVegetables[8]

Note: Always consult the product label for specific crop safety and application instructions.[9] Triazole fungicides are generally not recommended for use during flowering and young fruiting periods due to their growth-regulating effects.[8]

Experimental Protocols

The following is a generalized protocol for conducting fungicide efficacy trials in a greenhouse. This should be adapted based on the specific research question.

3.1. Objective

To determine the effective application rate of this compound for the control of a target fungal pathogen on a specific host plant species in a greenhouse environment, while also assessing potential phytotoxicity.

3.2. Materials

  • This compound (analytical grade or commercial formulation)

  • Healthy, uniform host plants of a specific age and size

  • Target fungal pathogen culture

  • Pots and appropriate growing medium

  • Pressurized sprayer for foliar applications

  • Graduated cylinders and beakers for drench applications

  • Personal Protective Equipment (PPE)

  • Greenhouse space with controlled temperature, humidity, and lighting

3.3. Experimental Design

  • Treatments: Include a range of this compound concentrations, a negative control (no treatment), and a positive control (a commercial standard fungicide with known efficacy).

  • Replication: Use a minimum of 4-5 replicate pots per treatment.

  • Randomization: Arrange the pots in a completely randomized or randomized complete block design to minimize the effects of environmental variability within the greenhouse.[10]

3.4. Procedure

  • Plant Preparation: Transplant healthy, uniform seedlings into pots filled with a sterile growing medium. Allow plants to acclimate for 7-10 days before starting the experiment.

  • Inoculation: Inoculate the plants with the target pathogen. The method of inoculation will depend on the pathogen (e.g., spore suspension spray, mycelial plug on the stem). Leave a set of plants uninoculated to serve as a baseline for phytotoxicity assessment.

  • Treatment Application:

    • Foliar Spray: Prepare the desired this compound concentrations. Apply the solution to the foliage until runoff, ensuring thorough coverage. Use a calibrated sprayer to apply a consistent volume per plant.[10]

    • Drench: Prepare the desired this compound concentrations. Apply a specific volume of the solution to the growing medium of each pot. The volume should be sufficient to moisten the root zone without excessive leaching.

  • Incubation: Maintain the plants in a greenhouse with environmental conditions conducive to disease development.

  • Data Collection:

    • Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), assess disease severity using a rating scale (e.g., 0-5, where 0 = no disease and 5 = severe disease).

    • Phytotoxicity Assessment: At the same intervals, assess for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis, using a similar rating scale.

    • Growth Parameters: Measure plant height, shoot dry weight, and/or root dry weight at the end of the experiment.

3.5. Data Analysis

Analyze the data using appropriate statistical methods (e.g., ANOVA, mean separation tests) to determine the effect of the different this compound concentrations on disease severity and plant growth.

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cluster_analysis Analysis plant_prep Plant Preparation (Acclimatize for 7-10 days) inoculation Inoculation of Host Plants plant_prep->inoculation pathogen_prep Pathogen Culture Preparation pathogen_prep->inoculation treatment_app This compound Application (Spray or Drench) inoculation->treatment_app incubation Incubation in Greenhouse (Disease-conducive conditions) treatment_app->incubation data_collection Data Collection (Disease severity, phytotoxicity, growth) incubation->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis

Caption: A generalized workflow for a greenhouse fungicide efficacy trial.

4.2. Simplified Signaling Pathway of Triazole Action in Plants

triazole_pathway cluster_pathway Gibberellin Biosynthesis Pathway cluster_effect Physiological Effect ggdp Geranylgeranyl Diphosphate (GGDP) kaurene ent-Kaurene ggdp->kaurene p450 Cytochrome P450 Monooxygenases kaurene->p450 ga12 GA12 active_ga Active Gibberellins (GAs) ga12->active_ga ...multiple steps... elongation Stem Elongation active_ga->elongation Promotes p450->ga12 triazole Triazole Fungicide triazole->p450

Caption: Triazoles inhibit cytochrome P450, blocking gibberellin synthesis and reducing stem elongation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Triazoxide Insolubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Triazoxide.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has a low aqueous solubility of 34 mg/L at 20°C and pH 7.[1] This inherent insolubility can pose significant challenges during experimental work in aqueous media.

Q2: Why is my this compound precipitating out of my aqueous buffer?

A2: Precipitation of this compound in aqueous buffers is a common issue due to its low water solubility. This can be triggered by several factors, including:

  • Concentration: Exceeding the solubility limit of 34 mg/L will lead to precipitation.

  • pH: While stable at neutral and acidic pH, this compound's stability decreases at higher pH. A study noted that while stable at pH 4 and 7, its half-life in water is significantly reduced to 23 days at pH 9.[2] Changes in pH upon addition to a buffer can affect its solubility and stability.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility and cause precipitation.

  • Solvent Shock: Rapidly diluting a concentrated stock of this compound (dissolved in an organic solvent) into an aqueous buffer can cause localized supersaturation and immediate precipitation.

Q3: Can I use organic solvents to dissolve this compound first?

A3: Yes, preparing a concentrated stock solution in a suitable organic solvent is a common practice. However, it is crucial to be mindful of the final concentration of the organic solvent in your aqueous experimental medium, as it can interfere with biological assays.

Q4: What are the most common strategies to improve the aqueous solubility of this compound?

A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Co-solvents: Using a water-miscible organic solvent to increase the solubility.

  • pH Adjustment: Modifying the pH of the aqueous medium to a range where this compound is more soluble and stable.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin to form a more water-soluble inclusion complex.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nano-range to increase its surface area and dissolution rate.

Troubleshooting Guide: this compound Precipitation

Problem Potential Cause Recommended Solution
Precipitation upon dilution of an organic stock solution into aqueous buffer. Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution.1. Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. 2. Slightly warm the aqueous buffer before adding the stock solution. 3. Consider using a co-solvent system in your final aqueous medium.
Solution is initially clear but forms a precipitate over time. Supersaturation and Instability: The initial concentration may be above the equilibrium solubility, leading to delayed precipitation. The compound may also be degrading at the experimental pH.1. Lower the final concentration of this compound in your working solution. 2. Ensure the pH of your final solution is within the stable range for this compound (ideally pH 4-7).[2] 3. Prepare solutions fresh before each experiment.
Precipitation is observed when the solution is cooled (e.g., moved to 4°C). Temperature-Dependent Solubility: The solubility of this compound decreases at lower temperatures.1. Determine the solubility of this compound at your experimental temperature. 2. If the experiment must be conducted at a lower temperature, consider using a solubilization technique like cyclodextrin complexation.
Inconsistent results between experiments. Variability in Solution Preparation: Minor differences in stock concentration, final dilution, pH of the buffer, or temperature can lead to inconsistent amounts of dissolved this compound.1. Standardize your solution preparation protocol meticulously. 2. Always verify the pH of your final working solution. 3. Consider quantifying the concentration of dissolved this compound using an analytical method like HPLC before each experiment.

Data Presentation: this compound Solubility

Table 1: Solubility of this compound in Aqueous and Organic Solvents.

SolventTemperature (°C)pHSolubility
Water20734 mg/L[1]
Dichloromethane20N/A50 mg/L

Experimental Protocols

Protocol 1: General Method for Enhancing this compound Solubility using Co-solvents

This protocol provides a general guideline for using a co-solvent to prepare an aqueous solution of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent (e.g., Ethanol)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the this compound in a minimal amount of DMSO (or other organic solvent) to create a high-concentration stock solution (e.g., 10-50 mg/mL). Ensure the powder is completely dissolved by vortexing. Gentle warming may be applied if necessary, but the thermal stability of this compound should be considered.

  • Prepare the Aqueous Buffer:

    • Prepare your desired aqueous buffer and adjust the pH to the optimal range for your experiment (ideally between pH 4 and 7 for this compound stability).[2]

  • Dilution into Aqueous Buffer:

    • While vigorously vortexing or stirring the aqueous buffer, add the concentrated this compound stock solution dropwise to the buffer to achieve the desired final concentration.

    • Crucial Step: The final concentration of the organic solvent should be kept to a minimum (typically <1% v/v) to avoid interference with biological assays.

  • Observation and Filtration:

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

    • If the solution is clear, it can be used for the experiment.

    • If slight precipitation occurs, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved compound. Note that this will reduce the final concentration of dissolved this compound.

Protocol 2: General Method for Preparing this compound-Cyclodextrin Inclusion Complexes

This protocol is based on general methods for forming inclusion complexes with poorly soluble fungicides and may need to be optimized for this compound.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (B145695) or Acetone (B3395972) (optional, for co-solvent method)

  • Mortar and pestle

  • Magnetic stirrer with heating plate

  • Freeze-dryer or vacuum oven

Methods:

A. Co-precipitation Method:

  • Dissolve β-CD in deionized water with stirring.

  • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Slowly add the this compound solution to the β-CD solution with continuous stirring.

  • Continue stirring the mixture for 24-48 hours at a controlled temperature.

  • Cool the solution to induce precipitation of the inclusion complex.

  • Collect the precipitate by filtration and wash with a small amount of cold water or the organic solvent used.

  • Dry the collected complex in a vacuum oven or by freeze-drying.

B. Kneading Method:

  • Place a molar equivalent of β-CD in a mortar and add a small amount of water to form a paste.

  • Add a molar equivalent of this compound to the paste.

  • Knead the mixture for 30-60 minutes.

  • Dry the resulting solid in a vacuum oven at a controlled temperature.

  • Wash the dried powder with a suitable solvent to remove any uncomplexed this compound.

  • Dry the final product.

Characterization of the Inclusion Complex:

The formation of the this compound-cyclodextrin inclusion complex can be confirmed by various analytical techniques, including:

  • UV-Vis Spectroscopy: To observe shifts in the absorption spectrum of this compound upon complexation.

  • X-ray Diffractometry (XRD): To confirm the formation of a new crystalline phase.

  • Thermal Analysis (TGA/DSC): To observe changes in the thermal properties of this compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the vibrational bands of this compound and the cyclodextrin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide evidence of the inclusion of the this compound molecule within the cyclodextrin cavity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_outcome Outcome start Start stock Prepare Concentrated This compound Stock (in Organic Solvent) start->stock buffer Prepare Aqueous Buffer (pH 4-7) start->buffer mix Slowly Add Stock to Buffer with Vigorous Stirring stock->mix buffer->mix observe Observe for Precipitation mix->observe clear Clear Solution (Ready for Use) observe->clear precipitate Precipitate Forms observe->precipitate troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot

Caption: Workflow for preparing an aqueous solution of this compound.

logical_relationship cluster_challenges Experimental Challenges cluster_solutions Solubilization Strategies insolubility Low Aqueous Solubility of this compound precipitation Precipitation in Aqueous Media insolubility->precipitation bioavailability Poor Bioavailability in vivo insolubility->bioavailability formulation Difficulty in Formulation insolubility->formulation cosolvents Co-solvents cosolvents->insolubility ph_adjustment pH Adjustment ph_adjustment->insolubility cyclodextrins Cyclodextrin Complexation cyclodextrins->insolubility nanoparticles Nanoparticle Formulation nanoparticles->insolubility

Caption: Overcoming this compound's insolubility challenges.

signaling_pathway_analogy This compound This compound (Poorly Soluble) InclusionComplex This compound-Cyclodextrin Inclusion Complex This compound->InclusionComplex Cyclodextrin Cyclodextrin (Host Molecule) Cyclodextrin->InclusionComplex AqueousSolution Homogeneous Aqueous Solution InclusionComplex->AqueousSolution BiologicalSystem Biological System (e.g., Cells, Organism) AqueousSolution->BiologicalSystem BiologicalEffect Desired Biological Effect BiologicalSystem->BiologicalEffect

References

minimizing Triazoxide degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Triazoxide during sample storage and analysis. It is intended for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound samples?

A1: The recommended storage temperature for this compound is 2-8°C[1].

Q2: How stable is this compound in aqueous solutions?

A2: this compound is very stable in water at neutral to acidic pH. At pH 4 and 7, its half-life (DT50) is over a year. However, its stability decreases in alkaline conditions, with a DT50 of 23 days at pH 9[1][2][3].

Q3: Is this compound sensitive to light?

A3: Yes, this compound is susceptible to photodegradation. The aqueous photolysis half-life can range from 2 to 14 days, depending on the season and latitude[1][2][3]. When exposed to a fluorescent lamp on a silica (B1680970) surface, 95% of this compound can degrade within 7 days[1][2][3]. Therefore, it is crucial to protect samples from light.

Q4: What are the known degradation products of this compound?

A4: Known environmental transformation products of this compound are this compound desoxy and this compound amino[4]. The exact chemical structures of all degradation products under various conditions are not fully detailed in the available literature. Photodegradation of related benzotriazine N-oxides can involve an oxaziridine (B8769555) intermediate[5].

Q5: What solvents are suitable for storing this compound?

A5: this compound is soluble in organic solvents like dichloromethane[6]. For analytical purposes, acetonitrile (B52724) is a commonly used solvent for triazole fungicides. To prevent degradation of certain pesticides in acetonitrile, acidification with 0.1% (v/v) acetic acid can be beneficial[7]. However, the stability of this compound in various organic solvents over long-term storage requires specific validation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound from stored samples Degradation due to improper storage conditions.- Verify storage temperature was consistently between 2-8°C.- Ensure samples were protected from light exposure.- Check the pH of aqueous samples; maintain at pH 4-7.- For samples in organic solvents, consider performing a stability study in the chosen solvent.
Appearance of unknown peaks in chromatograms Formation of degradation products.- Compare the chromatogram to a freshly prepared standard to identify potential degradation peaks.- Review sample handling and storage history for exposure to light, high temperatures, or extreme pH.- If photodegradation is suspected, prepare and handle samples under amber or low-light conditions.
Inconsistent analytical results Sample inhomogeneity or ongoing degradation.- Ensure complete homogenization of the sample before extraction.- Minimize the time between sample preparation and analysis.- Prepare calibration standards fresh and store them under the same recommended conditions as the samples.

Summary of this compound Stability Data

Condition Parameter Value Reference
Storage Temperature Recommended2-8°C[1]
Aqueous Stability (pH) DT50 at pH 4 and 7> 1 year[1][2][3]
DT50 at pH 923 days[1][2][3]
Photostability Aqueous Photolysis DT502-14 days[1][2][3]
Degradation on silica surface (fluorescent light)95% in 7 days[1][2][3]
Solubility (20°C) Water (pH 7)34 mg/L[6]
Dichloromethane32,000 mg/L[6]

Experimental Protocols

Protocol 1: Sample Storage
  • Aqueous Samples:

    • Adjust the pH to a range of 4-7.

    • Store in amber glass vials to protect from light.

    • Seal the vials tightly to prevent evaporation.

    • Store at 2-8°C.

  • Organic Solvent Samples:

    • Use a high-purity, analytical grade solvent such as acetonitrile or dichloromethane.

    • Store in amber glass vials.

    • Store at 2-8°C.

    • For prolonged storage, it is advisable to conduct an in-house stability study.

  • Solid Samples:

    • Store in a cool, dry, and dark place at 2-8°C.

    • Protect from moisture.

Protocol 2: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is a general guideline for the extraction of triazole fungicides from a solid matrix (e.g., soil, plant tissue).

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry samples) and vortex to mix. Let it sit for 30 minutes.

    • Add 10 mL of acetonitrile (containing 1% acetic acid for better stability of some compounds).

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.

    • The d-SPE tube should contain a sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract:

    • The resulting supernatant is ready for analysis by LC-MS/MS. If necessary, filter the extract through a 0.22 µm filter.

Protocol 3: Analysis by HPLC-MS/MS

This is a general method for the analysis of triazole fungicides and can be adapted for this compound.

  • Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3 µm particle size).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in water

    • B: Methanol

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for this compound need to be determined by infusing a standard solution.

Visual Diagrams

experimental_workflow cluster_storage Sample Storage cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis storage Store at 2-8°C Protect from Light Control pH (4-7) extraction Extraction with Acetonitrile storage->extraction cleanup d-SPE Cleanup extraction->cleanup analysis HPLC-MS/MS Analysis cleanup->analysis

Caption: Experimental workflow for this compound sample handling and analysis.

degradation_pathways This compound This compound Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation hv Hydrolysis Hydrolysis (High pH) This compound->Hydrolysis OH- Desoxy This compound desoxy Photodegradation->Desoxy Other Other Degradation Products Photodegradation->Other Amino This compound amino Hydrolysis->Amino Hydrolysis->Other logical_troubleshooting Start Inconsistent or Low this compound Signal CheckStorage Review Storage Conditions (Temp, Light, pH) Start->CheckStorage StorageOK Storage Conditions Met? CheckStorage->StorageOK CheckPrep Examine Sample Preparation Protocol PrepOK Preparation Protocol Followed? CheckPrep->PrepOK StorageOK->CheckPrep Yes Degradation Conclusion: Sample Degradation Likely Prior to or During Storage StorageOK->Degradation No PrepError Conclusion: Issue in Sample Preparation Step PrepOK->PrepError No AnalysisIssue Investigate Analytical Instrumentation PrepOK->AnalysisIssue Yes

References

addressing matrix effects in Triazoxide analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Triazoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound in various complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1] These effects are a significant challenge in complex matrices such as soil, plasma, and food products.[2][3]

Q2: What are the most common strategies to mitigate matrix effects in this compound analysis?

A2: The most effective strategies to counteract matrix effects for triazole fungicides like this compound include:

  • Sample Preparation: Employing robust sample cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[4]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[5][6] This helps to compensate for signal suppression or enhancement.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as a deuterated or 13C-labeled this compound, is considered the gold standard for correcting matrix effects.[7] The SIL-IS co-elutes with the analyte and experiences the same ionization effects, providing accurate correction.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.

Q3: Is a stable isotope-labeled internal standard commercially available for this compound?

A3: As of the latest information, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found in common chemical supplier catalogs. However, custom synthesis of labeled compounds is a service offered by various chemical laboratories. The synthesis of related triazole structures has been documented in scientific literature, suggesting that the synthesis of a labeled this compound is feasible.[8][9][10]

Q4: Which QuEChERS cleanup sorbents are most effective for this compound analysis in different matrices?

A4: The choice of dispersive solid-phase extraction (dSPE) sorbent in the QuEChERS method depends on the matrix composition.

  • PSA (Primary Secondary Amine): Effective for removing acidic interferences, such as fatty acids and sugars, commonly found in fruit and vegetable matrices.[11][12]

  • C18 (Octadecylsilane): Used to remove non-polar interferences like fats and waxes.[11][13] It has shown good results for pesticide analysis in rice.[13]

  • Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll, but may also retain planar analytes like this compound, so its use should be carefully evaluated.[4]

  • Z-Sep/Z-Sep+: Zirconium dioxide-based sorbents that can remove fats and pigments.[14]

  • EMR—Lipid (Enhanced Matrix Removal—Lipid): A novel sorbent that has shown excellent results in removing lipids from fatty matrices.[14]

The optimal sorbent or combination of sorbents should be determined empirically for each new matrix to ensure the best recovery for this compound while effectively removing interferences.

Troubleshooting Guides

This section provides systematic guidance for resolving common issues encountered during this compound analysis.

Issue 1: Poor Recovery of this compound

Low or inconsistent recovery of this compound can significantly impact the accuracy and precision of your results. Follow this troubleshooting workflow to diagnose and resolve the issue.

A Start: Poor this compound Recovery B Check Extraction Efficiency A->B Low or inconsistent signal C Optimize Extraction Solvent B->C Is solvent appropriate for matrix? D Adjust Sample pH C->D Still low recovery I Problem Resolved C->I Recovery improved E Evaluate dSPE Cleanup D->E Still low recovery D->I Recovery improved F Select Alternative Sorbent(s) E->F Analyte loss during cleanup? G Check for Analyte Degradation F->G Still low recovery F->I Recovery improved H Ensure Proper Sample Storage & Handling G->H Is this compound stable? H->I Recovery improved

Caption: Troubleshooting workflow for poor this compound recovery.
  • Check Extraction Efficiency:

    • Is the extraction solvent appropriate for your matrix? For many matrices, acetonitrile (B52724) is the solvent of choice in the QuEChERS method.[7]

    • Is the sample pH optimal for this compound extraction? The pH can influence the analyte's charge state and solubility.

  • Evaluate dSPE Cleanup:

    • Is this compound being retained by the dSPE sorbent? Test this by analyzing the extract before and after the cleanup step. If a significant loss is observed, consider a different sorbent or reducing the amount of sorbent used.

  • Check for Analyte Degradation:

    • Is this compound stable under your sample processing and storage conditions? Ensure samples are stored properly (e.g., at low temperatures) and processed promptly.

Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)

If you observe significant matrix effects, even with acceptable recovery, your quantitative results will be inaccurate.

A Start: Suspected Matrix Effects B Quantify Matrix Effect A->B Inconsistent results, poor accuracy C Implement Matrix-Matched Calibration B->C Matrix effect confirmed >20% D Improve Sample Cleanup C->D Still unacceptable variability H Problem Mitigated C->H Accuracy improved E Use a Stable Isotope-Labeled Internal Standard D->E Matrix effects persist D->H Signal improved E->H Most robust solution F Dilute Sample Extract G Optimize Chromatography F->G Sensitivity permits G->H Separation from interferences improved A Homogenized Soil Sample (10g) B Add Water & Acetonitrile A->B C Add QuEChERS Salts B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F dSPE Cleanup (Sorbent + MgSO4) E->F G Vortex & Centrifuge F->G H Final Extract for LC-MS/MS G->H

References

Technical Support Center: Optimizing Triazoxide Application for Uniform Seed Coating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on achieving a uniform coating of Triazoxide on seeds. The following information is designed to troubleshoot common issues and answer frequently asked questions encountered during experimental application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically formulated for seed treatment?

This compound is a non-systemic fungicide belonging to the benzotriazine class, effective against seed-borne diseases in crops like barley, such as Barley stripe (Pyrenophora graminea) and Net blotch (Pyrenophora teres).[1][2][3] It is commonly available as a flowable concentrate (FC) for seed treatment and is often co-formulated with other fungicides.[1]

Q2: Why is uniform seed coating with this compound critical?

Uniform coating ensures that each seed receives the optimal dose of the active ingredient. This leads to consistent pest and disease control, improved germination rates, and enhanced seedling establishment.[4][5][6] Uneven application can result in under-dosing, leaving some seeds unprotected, or over-dosing, which can lead to phytotoxicity and unnecessary environmental exposure.[7]

Q3: What are the key factors influencing the uniformity of this compound seed coating?

Several factors can impact the quality of seed coating. These include the quality and cleanliness of the seed lot, the calibration of the seed coating equipment, the slurry volume and viscosity, and the drying process.[5][7][8][9] Proper equipment maintenance and operator training are also crucial for consistent results.[5]

Q4: How can I assess the uniformity of this compound coating on seeds?

Coating uniformity can be evaluated through both qualitative and quantitative methods. Visual inspection, often aided by a coloring agent in the coating formulation, provides a quick assessment.[4][7] For quantitative analysis, a common method involves colorimetric determination of a dye mixed with the formulation, which is extracted from individual seeds.[10] Advanced techniques like digital imaging with UV illumination can also be used to analyze the distribution of the coating on the seed surface.[11]

Q5: What is "dust-off" and how can it be minimized during this compound application?

Dust-off refers to the release of active ingredient particles from treated seeds during handling and planting.[12][13] This can pose risks to operators and the environment, and also represents a loss of the active ingredient from the seed.[12] Minimizing dust-off can be achieved by using high-quality, clean seed, avoiding over-drying of treated seeds, using "stickers" or polymers in the formulation to improve adhesion, and handling the treated seed gently.[8][14][15]

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of this compound for seed coating.

Problem Potential Cause(s) Troubleshooting Steps
Uneven or Patchy Coating - Improperly calibrated equipment- Incorrect slurry volume- Poor mixing of the coating slurry- Seed lot contains excessive dust or debris- Recalibrate the seed coater to ensure the correct application rate.- Adjust the total slurry volume; seeds with rough surfaces may require a higher volume.[7]- Ensure continuous agitation of the this compound slurry before and during application.[9]- Use high-quality, clean seed that is free from contaminants.[8][9]
Seed Agglomeration (Clumping) - Excessive slurry application rate- Inadequate drying of treated seeds- High humidity during the coating process- Reduce the flow rate of the coating slurry.- Ensure adequate drying time and airflow after application.[5]- Control the environmental conditions in the coating facility.
Poor Adhesion/Dust-Off - Incompatible formulation components- Over-drying of the coated seed- Rough handling of treated seed- Use a formulation with an appropriate binder or "sticker" to improve adhesion.[8][14]- Optimize the drying process to avoid making the coating brittle.[8]- Minimize the number of times treated seed is handled and transport it carefully.[8]
Variable Active Ingredient Loading - Inconsistent slurry concentration- Settling of active ingredient in the slurry- Thoroughly mix the this compound formulation before and during the application process.[9]- Use a formulation with good suspension properties.
Reduced Seed Germination - Phytotoxic effects from high concentrations of this compound or other formulation components- Physical damage to seeds during the coating process- Strictly adhere to the recommended application rates on the product label.[16]- Ensure the coating equipment is not causing mechanical damage to the seeds.

Experimental Protocols

Protocol 1: Evaluation of this compound Seed Coating Uniformity using Colorimetric Analysis

Objective: To quantitatively assess the seed-to-seed uniformity of a this compound coating application.

Materials:

  • This compound-treated seeds (containing a colored dye)

  • Laboratory seed treater with a rotary atomizer

  • Certified, high-quality seeds (e.g., barley)

  • Solvent for dye extraction (e.g., ethanol)

  • Spectrophotometer

  • 100 individual vials or test tubes

  • Pipettes and other standard laboratory glassware

  • Pill counter or similar device for sampling individual seeds

Methodology:

  • Seed Treatment: Treat a batch of high-quality seeds with a this compound formulation that includes a known concentration of a colored dye. Use a laboratory-scale seed treater to simulate a commercial application process.[10]

  • Sampling: From the treated batch, randomly sample 100 individual seeds using a pill counter to avoid bias.[10]

  • Dye Extraction: Place each of the 100 seeds into a separate, labeled vial. Add a precise volume of the appropriate solvent to each vial to extract the dye from the seed coating.

  • Colorimetric Measurement: After a sufficient extraction period, measure the absorbance of the solution in each vial using a spectrophotometer at the wavelength of maximum absorbance for the dye.

  • Data Analysis:

    • Calculate the amount of dye on each seed based on a pre-established calibration curve.

    • Determine the average amount of dye per seed and the standard deviation.

    • Calculate the coefficient of variation (CV%) to express the uniformity of the coating. A lower CV% indicates a more uniform application.

Visualizations

Experimental Workflow for Coating Uniformity Analysis

G cluster_0 Preparation cluster_1 Application cluster_2 Analysis cluster_3 Evaluation A Select High-Quality Seed Lot C Calibrate Laboratory Seed Coater A->C B Prepare this compound Slurry with Colorimetric Dye B->C D Apply this compound Slurry to Seeds C->D E Sample 100 Individual Seeds D->E F Extract Dye from Each Seed E->F G Measure Absorbance via Spectrophotometry F->G H Calculate Active Ingredient per Seed G->H I Determine Mean, SD, and Coefficient of Variation (CV%) H->I J Assess Coating Uniformity I->J

Caption: Workflow for quantitative analysis of seed coating uniformity.

Logical Relationship of Factors Affecting Coating Quality

G QC Uniform Seed Coating Form Formulation Properties Form->QC Visc Slurry Viscosity Form->Visc Adh Adhesion/Stickers Form->Adh Susp Suspension Stability Form->Susp Equip Equipment & Process Equip->QC Calib Calibration Equip->Calib Mix Mixing Equip->Mix Dry Drying Equip->Dry Seed Seed Quality Seed->QC Clean Cleanliness Seed->Clean Morph Morphology Seed->Morph

Caption: Key factors influencing the quality of seed coating.

References

Technical Support Center: Troubleshooting Poor Diazoxide Efficacy in Lab Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Before proceeding, please verify the compound you are working with. This guide focuses on Diazoxide (B193173) , a well-characterized ATP-sensitive potassium (KATP) channel opener used in pharmacological research. If you are working with Triazoxide , a fungicide, its mechanism of action and experimental considerations will differ significantly. While some triazole-based fungicides have been studied for off-target effects on mammalian cells, their primary mode of action is distinct from Diazoxide.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Diazoxide efficacy in laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Diazoxide?

Diazoxide is a potent opener of ATP-sensitive potassium (KATP) channels.[1][2] These channels are found in various cell types, including pancreatic beta-cells, smooth muscle cells, and cardiac cells.[1] By opening KATP channels, Diazoxide causes an efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane.[3] This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium (Ca2+) into the cell.[3] The resulting decrease in intracellular calcium concentration inhibits processes such as insulin (B600854) secretion from pancreatic beta-cells and promotes relaxation in vascular smooth muscle cells.[1][3]

Q2: What are the common applications of Diazoxide in laboratory research?

In a laboratory setting, Diazoxide is frequently used to:

  • Study the function and regulation of KATP channels.

  • Investigate the mechanisms of insulin secretion in pancreatic beta-cells.[4]

  • Model conditions of reduced cellular excitability.

  • Explore potential therapeutic strategies for conditions like hyperinsulinism.[5]

  • Induce a state of "beta-cell rest" to study the effects of glucose toxicity.[6]

Q3: What are the key factors that can influence Diazoxide's efficacy in vitro?

Several factors can impact the effectiveness of Diazoxide in cell-based assays:

  • ATP/ADP Ratio: The intracellular ratio of ATP to ADP is a critical determinant of KATP channel activity and, consequently, Diazoxide's effect. High ATP concentrations favor channel closure and can antagonize the opening effect of Diazoxide.[7]

  • Magnesium (Mg2+): The presence of Mg2+ is crucial for Diazoxide to activate KATP channels.[7][8] Assays performed in Mg2+-free conditions will likely show poor Diazoxide efficacy.

  • Sulfonylurea Receptor (SUR) Subtype: KATP channels are composed of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SUR) subunit. Diazoxide's affinity and efficacy can vary depending on the SUR subtype (SUR1, SUR2A, SUR2B) expressed in the cell model.[8]

  • Cellular Health and Metabolism: The metabolic state of the cells can alter the intracellular nucleotide concentrations, affecting Diazoxide's activity.

  • Compound Stability and Solubility: Proper dissolution and storage of Diazoxide are essential for maintaining its potency.

Troubleshooting Guides for Poor Diazoxide Efficacy

Issue 1: No observable effect of Diazoxide on membrane potential or downstream signaling.

Potential Cause Troubleshooting Step
Incorrect Reagent Preparation Verify the concentration and proper dissolution of the Diazoxide stock solution. Ensure the final concentration in the assay is appropriate for the cell type and expected effect.
Absence of Mg2+ Confirm that the experimental buffer or cell culture medium contains physiological concentrations of Mg2+. The stimulatory effect of Diazoxide requires Mg2+.[7][8]
High Intracellular ATP If possible, measure or modulate the intracellular ATP levels. High ATP can override the channel-opening effect of Diazoxide.[7]
Cell Line Unresponsive The cell line may not express the appropriate KATP channel subunits (Kir6.x and SUR) or may have mutations that render them insensitive to Diazoxide.[9][10] Verify the expression of these subunits via qPCR or Western blot.
Degraded Compound Use a fresh stock of Diazoxide. Ensure proper storage conditions (as per the manufacturer's instructions) to prevent degradation.

Issue 2: Inconsistent or variable results between experiments.

Potential Cause Troubleshooting Step
Fluctuations in Cell Metabolism Standardize cell culture conditions, including passage number, confluency, and media composition, to ensure a consistent metabolic state.
Inconsistent Incubation Times Ensure that the duration of Diazoxide treatment is consistent across all experiments.
pH Shifts in Media Monitor and control the pH of the experimental buffer or media, as pH can influence ion channel activity.
Presence of Antagonists Ensure that no other compounds in the media (e.g., sulfonylureas like glibenclamide) are present that could antagonize the effect of Diazoxide.[4]

Quantitative Data Summary

The efficacy of Diazoxide is highly dependent on the experimental conditions. The following table summarizes key quantitative parameters from the literature.

Parameter Value Experimental System Comments
Half-maximal effect (Insulin Secretion) ~40 µM (Tolbutamide) vs. 0.6-1.0 mM (Diazoxide)Rat Islet Cell Tumor LineDiazoxide is less potent than sulfonylureas in modulating insulin secretion.[4]
Effective Concentration (KATP activation) 0.6 mMCRI-G1 Insulin-secreting cell lineThis concentration effectively hyperpolarized cells and inhibited action potentials.[7][11]
Protein Binding >90%SerumHigh protein binding can reduce the free concentration of Diazoxide available to interact with cells.[5]
Half-life (Pediatric) 9-24 hoursIn vivoWhile an in vivo parameter, it highlights the stability of the compound.[5]

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology to Measure Diazoxide Effect on KATP Channels

This protocol provides a general framework for assessing the effect of Diazoxide on KATP channel currents in a suitable cell line (e.g., HEK293 cells transfected with Kir6.2/SUR1 or an insulinoma cell line like INS-1).

Materials:

  • Cell line expressing KATP channels

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, with varying concentrations of ATP (e.g., 0.1 mM to inhibit channels) (pH 7.2 with KOH)

  • Diazoxide stock solution (e.g., 100 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Obtaining a Seal: Approach a single, healthy-looking cell with the patch pipette while applying positive pressure. Once the pipette touches the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Baseline Recording: Clamp the cell at a holding potential (e.g., -70 mV). Record baseline currents. The presence of ATP in the pipette solution should lead to low initial KATP currents.

  • Diazoxide Application: Perfuse the recording chamber with the external solution containing the desired final concentration of Diazoxide (e.g., 100-300 µM).

  • Data Acquisition: Record the outward current, which represents the activity of KATP channels. A successful experiment will show an increase in outward current upon Diazoxide application.

  • Washout and Controls: After recording the effect of Diazoxide, perfuse with the control external solution to observe washout. A vehicle control (DMSO) should also be performed.

Visualizations

Signaling Pathway of Diazoxide Action

Diazoxide_Pathway cluster_channel Pancreatic Beta-Cell Membrane Diazoxide Diazoxide SUR1 SUR1 Subunit Diazoxide->SUR1 Binds KATP_Channel KATP Channel (Closed) KATP_Channel_Open KATP Channel (Open) SUR1->KATP_Channel_Open Activates Kir6_2 Kir6.2 Subunit K_Efflux K+ Efflux KATP_Channel_Open->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel (Closed) Hyperpolarization->Ca_Channel Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis Blocked Ca_Influx->Insulin_Vesicles

Caption: Diazoxide binds to the SUR1 subunit of the KATP channel, promoting its opening and leading to membrane hyperpolarization and inhibition of insulin secretion.

Experimental Workflow for Assessing Diazoxide Efficacy

Diazoxide_Workflow Start Start: Hypothesis (Diazoxide will modulate cellular function) Cell_Culture 1. Culture appropriate cell line (e.g., INS-1, HEK293-Kir6.2/SUR1) Start->Cell_Culture Prepare_Solutions 2. Prepare Diazoxide stock and experimental buffers (with Mg2+) Cell_Culture->Prepare_Solutions Assay_Setup 3. Set up assay (e.g., Patch-clamp, Insulin Secretion Assay) Prepare_Solutions->Assay_Setup Add_Diazoxide 4. Apply Diazoxide (and controls) Assay_Setup->Add_Diazoxide Data_Acquisition 5. Measure endpoint (e.g., K+ current, Insulin levels) Add_Diazoxide->Data_Acquisition Analysis 6. Analyze data Data_Acquisition->Analysis Conclusion Conclusion: Efficacy Determined Analysis->Conclusion

Caption: A generalized workflow for testing the efficacy of Diazoxide in a cell-based laboratory assay.

Troubleshooting Logic for Poor Diazoxide Efficacy

Troubleshooting_Tree Start Problem: Poor Diazoxide Efficacy Check_Reagents Are reagents prepared correctly? (Concentration, Solvent, Age) Start->Check_Reagents Check_Assay_Conditions Are assay conditions optimal? (Presence of Mg2+, pH, Temperature) Check_Reagents->Check_Assay_Conditions Yes Solution_Reagents Solution: Prepare fresh reagents. Check_Reagents->Solution_Reagents No Check_Cell_Model Is the cell model appropriate? (KATP channel expression, Passage #) Check_Assay_Conditions->Check_Cell_Model Yes Solution_Conditions Solution: Optimize buffer/media conditions. Check_Assay_Conditions->Solution_Conditions No Solution_Cells Solution: Validate cell model (e.g., qPCR). Use low passage cells. Check_Cell_Model->Solution_Cells No Further_Investigation Problem Persists: Consider off-target effects or consult literature for specific cell line. Check_Cell_Model->Further_Investigation Yes

References

Technical Support Center: Enhancing the Stability of Triazoxide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preparing and maintaining stable Triazoxide stock solutions for experimental use. The following guides provide answers to frequently asked questions and troubleshooting strategies for common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its low water solubility, this compound should first be dissolved in an organic solvent to create a concentrated stock solution.[1][2] High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[3][4] Other organic solvents such as acetonitrile, dichloromethane, and toluene (B28343) can also be used.[2][5]

Q2: Why does my this compound solution precipitate when I dilute it in an aqueous buffer?

A2: this compound is a hydrophobic compound with very low solubility in water (34 mg/L at 20°C).[1][2] When a concentrated stock solution made in an organic solvent (like DMSO) is added to an aqueous buffer, the rapid change in solvent polarity dramatically decreases this compound's solubility, causing it to precipitate out of the solution.[6][7] This is a common phenomenon known as solvent-shifting precipitation.[6]

Q3: How should I store this compound stock solutions to ensure stability?

A3: For maximum stability, concentrated stock solutions of this compound in a suitable organic solvent should be stored at low temperatures. Recommendations include storage at -20°C for long-term stability or at 2-8°C for short-term use.[5][8][9] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Aqueous solutions of this compound are prone to precipitation and should be prepared fresh for each experiment.[11]

Q4: My concentrated stock solution in DMSO appears cloudy. What should I do?

A4: Cloudiness or visible precipitate in a DMSO stock solution may indicate that the solubility limit has been exceeded or that the solvent has absorbed water.[11] Ensure the DMSO used is anhydrous and of high purity.[11] You can try gentle warming in a 37°C water bath or brief sonication to help redissolve the compound.[11] If the precipitate persists, it is best to prepare a fresh stock solution at a slightly lower concentration.

Q5: Can I do anything to improve the stability of my final aqueous working solution?

A5: Yes. The stability of the final dilution can be improved by optimizing the dilution procedure. Pre-warm your aqueous buffer to 37°C and add the this compound stock solution dropwise while vigorously vortexing or stirring.[6][7] This rapid dispersion helps prevent localized high concentrations that lead to precipitation.[10] Also, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) to minimize potential cellular toxicity.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₆ClN₅O[8][12][13]
Molecular Weight247.64 g/mol [8][12][13]
Physical StateYellow / Light yellow-green crystals[2][12]
Melting Point182 °C[1]
Degradation Point170 °C[2]

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (at 20°C)Source
Water (pH 7)34 mg/L[2]
Dichloromethane32,000 mg/L[2]
Toluene6,900 mg/L[2]
Hexane50 mg/L[2]
AcetonitrileA suitable solvent, but specific solubility data is limited.[5]
DMSOA common solvent for creating high-concentration stocks.[3][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound solutions.

Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous media (e.g., PBS or cell culture medium).

  • Potential Cause A: Final concentration is too high. The final concentration of this compound exceeds its kinetic solubility limit in the aqueous buffer.

    • Solution: Lower the final concentration of this compound in your experiment. Prepare a fresh dilution at the new, lower concentration.[6]

  • Potential Cause B: Improper mixing technique. Adding the stock solution too quickly creates localized supersaturation, causing the compound to crash out.

    • Solution: Pre-warm the aqueous medium to 37°C.[7] Add the DMSO stock solution dropwise directly into the medium while vigorously vortexing or swirling to ensure rapid and even dispersion.[6][10]

  • Potential Cause C: Low temperature of the aqueous medium. The solubility of many compounds, including this compound, can be lower at cooler temperatures.

    • Solution: Ensure your culture medium or buffer is pre-warmed to 37°C before adding the stock solution.[7]

Issue 2: The solution is clear initially but becomes cloudy or forms a precipitate over time.

  • Potential Cause A: Temperature fluctuations. Changes in temperature during storage or incubation can affect solubility.

    • Solution: Maintain a constant temperature in your incubator and avoid repeated temperature cycling. Always prepare fresh working solutions for each experiment and do not store diluted aqueous solutions for extended periods.[7][10]

  • Potential Cause B: Interaction with media components. Components within complex media, such as proteins in serum, can interact with the compound, reducing its solubility over time.

    • Solution: Prepare working solutions immediately before use.[6] If your experiment allows, you might test if reducing the serum concentration affects precipitation.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Concentrated this compound Stock Solution in DMSO

  • Materials: this compound powder (MW: 247.64 g/mol ), anhydrous high-purity DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.476 mg of this compound powder.

  • Procedure: a. Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube.[10] c. Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and particle-free.[10] d. Visually inspect the solution against a light source to confirm complete dissolution.[10] e. Aliquot the stock solution into single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[10]

  • Storage: Store the aliquots at -20°C for long-term use.[8]

Protocol 2: Dilution of this compound Stock Solution into Aqueous Media

  • Materials: 10 mM this compound stock in DMSO, sterile aqueous medium (e.g., cell culture medium or PBS), sterile tubes.

  • Procedure: a. Pre-warm the required volume of aqueous medium to 37°C.[7] b. Place the tube containing the pre-warmed medium on a vortex mixer set to a medium speed. c. While the medium is vortexing, add the required volume of the 10 mM this compound stock solution dropwise into the center of the vortex. For example, to achieve a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock. d. Continue vortexing for an additional 10-15 seconds to ensure the solution is thoroughly mixed.

  • Final Check: Visually inspect the final solution to ensure it is clear and free of precipitate before use. Use the freshly prepared solution immediately for your experiments.[7]

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Dilution weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Until Dissolved add_dmso->vortex aliquot 4. Aliquot for Storage vortex->aliquot store 5. Store at -20°C aliquot->store prewarm 6. Pre-warm Aqueous Medium store->prewarm For Experiment add_stock 7. Add Stock Dropwise to Vortexing Medium prewarm->add_stock mix 8. Mix Thoroughly add_stock->mix use 9. Use Immediately mix->use

Caption: Experimental workflow for preparing and diluting this compound solutions.

G start Precipitate Observed in Aqueous Solution? cause1 Is final concentration too high? start->cause1 sol1 Action: Lower final concentration and re-prepare. cause1->sol1 Yes cause2 Was stock added dropwise to VIGOROUSLY stirring buffer? cause1->cause2 No sol1->cause2 sol2 Action: Re-prepare solution using proper mixing technique. cause2->sol2 No cause3 Does the solution precipitate over time? cause2->cause3 Yes sol2->cause3 sol3 Action: 1. Use solution immediately. 2. Do not store aqueous dilutions. cause3->sol3 Yes end Solution Clear cause3->end No sol3->end

Caption: Troubleshooting workflow for this compound precipitation issues.

G cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway in Fungi acetyl Acetyl-CoA squalene Squalene acetyl->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol (Fungal Cell Membrane Component) cyp51->ergosterol Catalyzes This compound This compound This compound->cyp51 Inhibits

Caption: this compound inhibits ergosterol biosynthesis by targeting CYP51.

References

Technical Support Center: Triazoxide Soil Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Triazoxide soil metabolism studies.

Troubleshooting Guide

Question: My this compound degradation rates are highly variable between replicate soil samples. What are the potential causes and solutions?

Answer:

High variability in this compound degradation rates is a common issue that can often be traced back to inconsistencies in the experimental setup. Here are the primary factors to investigate:

  • Soil Homogeneity: The distribution of organic matter, microbial populations, and soil texture can vary even within a single soil batch.

    • Solution: Thoroughly sieve and mix the soil before application to ensure uniformity. For larger studies, consider creating a single large batch of fortified soil and then aliquoting it into individual incubation vessels.

  • Moisture Content: Soil microbial activity, a key driver of degradation, is highly sensitive to moisture levels.

    • Solution: Carefully adjust the soil moisture to a consistent level (typically 40-60% of water holding capacity) in all replicates. Use a calibrated sprayer to apply this compound solution evenly and minimize localized saturation. Regularly check and adjust the weight of the incubation vessels to compensate for any water loss.

  • Temperature Fluctuations: Temperature directly influences the rate of microbial metabolism and chemical degradation.

    • Solution: Use a calibrated incubator with minimal temperature fluctuations (± 1°C). Ensure proper air circulation within the incubator to avoid hot or cold spots.

  • Application of Test Substance: Uneven application of this compound can lead to significant variability.

    • Solution: Apply the test substance in a solution using a precision pipette or sprayer to ensure even distribution. For solid applications, thoroughly mix the substance with a small amount of soil before incorporating it into the bulk soil.

  • Analytical Method Variability: Inconsistent extraction efficiency or instrumental analysis can introduce variability.

    • Solution: Validate your analytical method for this compound in the specific soil type you are using. Ensure consistent extraction times, solvent volumes, and shaking speeds. Include quality control samples (blanks, spikes, and duplicates) in each analytical batch to monitor performance.

Question: I am observing very slow or no degradation of this compound in my study. What should I check?

Answer:

If this compound appears to be more persistent than expected, consider the following factors:

  • Soil Sterilization: If the soil has been unintentionally sterilized (e.g., by autoclaving or irradiation), microbial degradation will be inhibited.

    • Solution: Use fresh, viable soil for your studies. Avoid any pre-treatments that could compromise the microbial population.

  • Low Microbial Activity: The soil may naturally have a low microbial biomass.

    • Solution: Characterize the microbial biomass of your soil before starting the study. If it is very low, you may need to select a different, more active soil, or acknowledge this as a characteristic of the tested soil.

  • Inappropriate Incubation Conditions: Extreme temperatures or moisture levels can inhibit microbial activity.

    • Solution: Ensure your incubation conditions are within the optimal range for soil microorganisms (e.g., 20-30°C and 40-60% water holding capacity).

  • High Concentration of Test Substance: Very high concentrations of this compound may be toxic to soil microorganisms.

    • Solution: Apply the test substance at an environmentally relevant concentration.

Frequently Asked Questions (FAQs)

1. What are the key factors that influence the variability of this compound soil metabolism?

The primary factors include soil properties (pH, organic carbon content, clay content, microbial biomass), environmental conditions (temperature and moisture), and the application and analysis of the test substance.[1][2]

2. What is a typical half-life for this compound in soil?

The typical aerobic soil degradation half-life (DT₅₀) for this compound is approximately 250 days, which classifies it as persistent.[3] This value can, however, vary significantly depending on the specific soil and environmental conditions.

3. What are the known degradation products of this compound in soil?

Known environmental transformation products of this compound include this compound desoxy and this compound amino.[4]

4. Which analytical methods are suitable for this compound and its metabolites in soil?

While specific methods for this compound are not widely published, methods for other triazole fungicides are readily adaptable. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of triazole fungicides and their metabolites in soil.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[6]

5. How should I select soil for a this compound metabolism study?

According to OECD Guideline 307, a range of relevant soils should be used to assess variability. Key soil characteristics to consider are organic carbon content, pH, clay content, and microbial biomass.[1][2]

Data Presentation

Table 1: Factors Influencing this compound Degradation in Soil and Recommendations to Reduce Variability

FactorPotential Impact on VariabilityRecommendation for Minimizing Variability
Soil Properties High: Different soil types have varying microbial communities, organic matter, and pH.Characterize and report soil properties (pH, organic carbon, texture, microbial biomass). Use a consistent, well-homogenized soil batch for all replicates.
Temperature High: Affects microbial activity and degradation rates.Maintain a constant and uniform temperature (e.g., 20 ± 1°C) in a calibrated incubator.
Moisture High: Influences microbial activity and substance availability.Maintain a consistent soil moisture level (e.g., 50 ± 5% of water holding capacity).
Application Rate Medium: Can affect degradation kinetics if rates are very high.Apply this compound at an environmentally relevant and consistent rate across all samples.
Analytical Method High: Inconsistent extraction and analysis introduce significant error.Develop and validate a robust analytical method with appropriate quality controls.

Table 2: Typical Degradation Half-life of this compound in Soil

CompoundDT₅₀ (Aerobic Soil)Persistence ClassificationReference
This compound~250 daysPersistent[3]

Experimental Protocols

Generalized Protocol for an Aerobic Soil Metabolism Study of this compound (based on OECD Guideline 307)

  • Soil Selection and Preparation:

    • Select a representative soil (e.g., sandy loam) with known characteristics (pH, organic carbon, texture).

    • Sieve the soil (e.g., through a 2 mm sieve) to remove large particles and homogenize.

    • Adjust the moisture content to 40-60% of the maximum water holding capacity.

    • Pre-incubate the soil for 7-14 days at the test temperature to allow microbial populations to stabilize.

  • Application of this compound:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply the solution to the soil to achieve the desired final concentration. Ensure even distribution by thorough mixing.

    • Include a control group with solvent only.

  • Incubation:

    • Incubate the soil samples in the dark in a temperature-controlled environment (e.g., 20 ± 1°C).

    • Ensure adequate aeration for aerobic conditions.

    • Maintain soil moisture by periodically adding water to return to the initial weight.

  • Sampling:

    • Collect triplicate soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Store samples frozen (-20°C) until analysis.

  • Analysis:

    • Extract this compound and its potential metabolites (this compound desoxy, this compound amino) from the soil samples using an appropriate solvent and extraction technique (e.g., QuEChERS).

    • Analyze the extracts using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the concentration of this compound and its metabolites at each time point.

    • Determine the degradation kinetics and calculate the DT₅₀ (time for 50% dissipation) and DT₉₀ (time for 90% dissipation) values.

Visualizations

G cluster_workflow Experimental Workflow to Reduce Variability Soil_Properties Soil Properties (pH, OC, Texture, Microbes) Homogenization 2. Soil Homogenization & Pre-incubation Soil_Properties->Homogenization Temperature Temperature Controlled_Incubation 4. Controlled Incubation (Temp & Moisture) Temperature->Controlled_Incubation Moisture Moisture Moisture->Controlled_Incubation Application Application Technique Uniform_Application 3. Uniform Application of this compound Application->Uniform_Application Analysis Analytical Method Validated_Analysis 6. Validated Analytical Method (LC-MS/MS) Analysis->Validated_Analysis Soil_Selection 1. Soil Selection & Characterization Soil_Selection->Homogenization Homogenization->Uniform_Application Uniform_Application->Controlled_Incubation Timed_Sampling 5. Timed Replicate Sampling Controlled_Incubation->Timed_Sampling Timed_Sampling->Validated_Analysis Data_Analysis 7. Kinetic Analysis (DT50 Calculation) Validated_Analysis->Data_Analysis

Caption: Factors influencing variability and the recommended experimental workflow for this compound soil metabolism studies.

G This compound This compound Desoxy This compound desoxy This compound->Desoxy Reduction Amino This compound amino This compound->Amino Reduction/Other Mineralization Mineralization (CO2, H2O) Desoxy->Mineralization Bound_Residues Bound Residues Desoxy->Bound_Residues Amino->Mineralization Amino->Bound_Residues

Caption: Postulated degradation pathway of this compound in soil.

References

Technical Support Center: Managing Potent Small Molecule Cross-Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that the compound Triazoxide (CAS 72459-58-6) is documented and regulated as a fungicide, used as a seed treatment for barley.[1][2][3][4] Its mechanism of action is reported to be related to its fungicidal properties, potentially involving the CYP51 enzyme.[5][6] There is no scientific literature found that identifies this specific molecule as a potassium channel opener. The class of drugs known as potassium channel openers includes compounds like Diazoxide, Minoxidil, and Nicorandil.[7][8]

This guide will address the critical issue of cross-contamination with potent small molecules, using this compound's known physical and chemical properties as a practical example for decontamination and detection. To fulfill the request for biological context, a representative signaling pathway for a common class of potassium channel openers (K-ATP openers) is provided as an illustrative example of why contamination with biologically active molecules is a significant concern.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-contamination a major concern?

Q2: What are the primary sources of laboratory cross-contamination?

A2: The most common sources include:

  • Shared Equipment: Balances, spatulas, glassware, sonication equipment, and automated liquid handlers that are not rigorously cleaned between uses.

  • Aerosolization: Generation of fine particles during weighing or sample preparation, which can settle on surfaces throughout the lab.

  • Improper PPE Use: Contaminated gloves or lab coats touching "clean" surfaces, samples, or equipment.

  • Poor Housekeeping: Inadequate routine cleaning of benchtops, fume hoods, and storage areas.[9][10]

  • Ventilation Systems: Contaminated fume hoods potentially re-circulating trace amounts of compounds.

Q3: What are the first steps I should take if I suspect this compound cross-contamination?

A3: If you suspect contamination, immediately quarantine the affected experiments, samples, and suspected equipment. Inform the lab manager or safety officer. The next step is to design an experiment to confirm the presence and quantity of the contaminant, typically using a highly sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q4: How can I prevent cross-contamination when working with potent compounds?

A4: Prevention is key. Implement a "potent compound handling" policy that includes:

  • Designated Areas: Use a specific, designated area (e.g., a dedicated fume hood and bench space) for handling the potent compound stock.

  • Dedicated Equipment: Use dedicated spatulas, weigh boats, glassware, and pipettes for the compound. If not possible, implement a stringent, validated cleaning protocol.

  • Strict Personal Hygiene: Wash hands thoroughly after handling. Do not wear lab coats or gloves used for potent compound work outside the designated area.

  • Regular Cleaning: Routinely decontaminate surfaces and equipment.[10][11]

Troubleshooting Guides

Problem 1: My control group shows unexpected biological activity.

  • Question: My "vehicle control" cells are showing unexpected changes in phenotype or signaling pathways that are inconsistent with the vehicle alone. Could this be contamination?

  • Answer: Yes, this is a classic sign of contamination. A potent small molecule contaminant can act as an unintended variable.

    • Review Handling Procedures: Trace the entire experimental workflow. Were there any breaches in protocol? Was any equipment shared with researchers working with potent compounds like this compound?

    • Analyze Control Samples: If you have retained aliquots of your control media, reagents, or vehicle, submit them for analytical verification to detect the presence of the suspected contaminant.

    • Consult Compound Database: Check your institution's chemical inventory to identify potent compounds that were recently used in shared spaces.

Problem 2: I need to confirm the presence of a contaminant in my samples.

  • Question: How can I definitively prove that this compound or another small molecule is contaminating my experiment?

  • Answer: You must use a validated analytical method with sufficient sensitivity and specificity.[12][13] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.[14][15]

    • Sample Collection: Collect samples from the suspected source (e.g., control wells from a cell culture plate, buffer solutions, vehicle stock).

    • Standard Preparation: Obtain a certified reference standard of the suspected contaminant (e.g., this compound) to create a standard curve for quantification.

    • Method Selection: LC-MS/MS is ideal due to its high sensitivity and ability to provide structural confirmation, which is crucial for unambiguous identification.[12][14]

    • Analysis: Run the samples alongside the standard curve and a blank control. The presence of a peak at the correct retention time with the correct mass-to-charge ratio (m/z) transitions confirms identity, and the standard curve allows for quantification.

Problem 3: I have confirmed contamination. How do I effectively decontaminate my lab space and equipment?

  • Question: What is the best way to clean benchtops, glassware, and non-disposable equipment to remove all traces of this compound?

  • Answer: Decontamination requires a multi-step process designed to solubilize and remove/degrade the compound.[9][16]

    • Assess the Situation: Identify all potentially contaminated surfaces and equipment.[10]

    • Select Cleaning Agents: Choose solvents in which this compound is soluble. According to available data, this compound has moderate solubility in dichloromethane (B109758) and toluene, and lower solubility in 2-propanol.[17] A multi-solvent rinse approach may be effective. A common general procedure for potent compounds is a three-step wipe/rinse:

      • Step 1: A detergent solution (e.g., soapy water) to remove gross contamination.[9]

      • Step 2: A solvent known to solubilize the compound (e.g., isopropanol (B130326) or ethanol (B145695) for general use, or dichloromethane if compatible with the surface and safety protocols allow).

      • Step 3: A final rinse with ultrapure water to remove residual solvent.

    • Perform Decontamination: Wearing appropriate PPE, thoroughly clean all surfaces. For glassware, sonication in a suitable solvent or detergent bath can be effective. Dispose of all cleaning materials (wipes, towels) as hazardous waste.[9]

    • Verify Cleaning Efficacy: After cleaning, use swab testing on the decontaminated surfaces. Analyze the swabs using a sensitive LC-MS/MS method to ensure the compound has been removed to below a pre-defined acceptable limit.

Data & Protocols

Physicochemical Properties of this compound

This table summarizes key data for this compound, which is essential for developing detection and decontamination protocols.

PropertyValueSource
Molecular Formula C₁₀H₆ClN₅O[1][18]
Molecular Weight 247.64 g/mol [1][18]
Melting Point 182 °C[4][17]
Water Solubility 34 mg/L (at 20 °C, pH 7)[1][5]
Organic Solvent Solubility (at 20°C) Dichloromethane: 50-100 g/LToluene: 20-50 g/L2-Propanol: 2-5 g/Ln-Hexane: <1 g/L[17]
Stability in Water Very stable at pH 4 and 7 (DT₅₀ > 1 year). Less stable at pH 9 (DT₅₀ = 23 days).[1][2]
Analytical Methods for Small Molecule Contaminant Detection

This table outlines common analytical techniques for identifying and quantifying small molecule contaminants.

MethodPrincipleSensitivity & SelectivityUse Case
LC-MS/MS Chromatographic separation followed by mass analysis of parent and fragment ions.Very High Sensitivity & Very High SelectivityGold standard for trace-level quantification and confirmation of unknown contaminants.[12][14]
High-Resolution MS (HRMS) Provides highly accurate mass measurement, enabling determination of elemental composition.High Sensitivity & High SelectivityExcellent for identifying unknown compounds when reference standards are unavailable.[12][15]
HPLC-UV Chromatographic separation followed by detection using UV-Vis absorbance.Moderate Sensitivity & Moderate SelectivitySuitable for quantifying known contaminants when they are present at higher concentrations.
GC-MS Gas chromatography separation for volatile/semi-volatile compounds followed by mass analysis.High Sensitivity & High SelectivityBest for volatile contaminants; may require derivatization for non-volatile compounds like this compound.[12]

Detailed Experimental Protocols

Protocol 1: General Decontamination of Non-Porous Surfaces

Objective: To effectively remove a potent small molecule contaminant (e.g., this compound) from laboratory benchtops and equipment exteriors.

Materials:

  • Personal Protective Equipment (PPE): two pairs of nitrile gloves, safety goggles, lab coat.

  • Low-lint wipes.

  • Detergent solution (e.g., 1% lab-grade soap in deionized water).

  • 70% Isopropanol (IPA) or Ethanol (EtOH).

  • Deionized (DI) water.

  • Hazardous waste disposal bags.

Procedure:

  • Preparation: Cordon off the area to be cleaned. Prepare fresh cleaning solutions. Don appropriate PPE.

  • Initial Cleaning (Detergent): Liberally wet a low-lint wipe with the detergent solution. Wipe the surface in a single direction, using overlapping strokes. Do not wipe back and forth. Fold the wipe to a clean side and repeat. Dispose of the wipe in a hazardous waste bag.

  • Solubilization (Solvent): Using a new wipe, repeat the process with 70% IPA or EtOH to solubilize and remove residual compound.

  • Final Rinse (Water): Using a final new wipe, rinse the surface with DI water to remove any remaining solvent or residue.

  • Drying: Allow the surface to air dry completely or use a final clean, dry wipe.

  • Disposal: Place all used wipes and the outer pair of gloves into the hazardous waste bag for proper disposal.

Protocol 2: Workflow for Swab Testing to Verify Decontamination

Objective: To verify the effectiveness of a cleaning procedure by sampling a surface and analyzing for residual contaminant.

Materials:

  • Low-residue analytical swabs (e.g., polyester-tipped).

  • Wetting solvent (e.g., 50:50 Isopropanol:Water, HPLC-grade).

  • 1.5 mL or 2 mL microcentrifuge tubes containing a known volume of extraction solvent (e.g., 500 µL of Acetonitrile).

  • LC-MS vials.

Procedure:

  • Area Selection: Define a standard surface area for sampling (e.g., a 10 cm x 10 cm square).

  • Swab Preparation: Moisten a swab with the wetting solvent, being careful not to oversaturate.

  • Sampling:

    • Firmly press the swab tip against the surface at one corner of the defined area.

    • Wipe the entire area, first in a horizontal S-pattern.

    • Rotate the swab tip 180 degrees.

    • Wipe the same area again in a vertical S-pattern.

  • Extraction: Immediately place the swab head into the pre-filled microcentrifuge tube. Break off the shaft so the tip is fully contained and cap the tube tightly.

  • Sample Preparation:

    • Vortex the tube for 60 seconds to extract the contaminant from the swab into the solvent.

    • Centrifuge the tube to pellet any particulates.

    • Carefully transfer the supernatant to an LC-MS vial for analysis.

  • Analysis: Analyze the sample via a validated LC-MS/MS method against a low-level calibration curve to determine the surface concentration of the contaminant.

Visualizations

Signaling & Experimental Workflows

G Fig. 1: Example Signaling Pathway of a K-ATP Channel Opener cluster_cell Cell Membrane K_ATP K-ATP Channel (Kir6.x + SURx) K_ion_out K+ Efflux K_ATP->K_ion_out Opens Channel Opener K-ATP Opener (e.g., Diazoxide) Opener->K_ATP Binds & Activates Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Causes Cellular Response Cellular Response (e.g., Muscle Relaxation, Reduced Insulin Secretion) Hyperpolarization->Cellular Response Leads to

Caption: Fig. 1: Illustrative pathway for a K-ATP opener like Diazoxide. Contamination with such a compound could inadvertently trigger these downstream effects.

G Fig. 2: Workflow for Investigating Suspected Cross-Contamination A Unexpected Result Observed in Control Group B Quarantine Samples, Reagents & Equipment A->B C Review Handling Protocols & Audit Compound Usage Logs B->C D Formulate Hypothesis: Suspect Contaminant 'X' C->D E Collect Samples for Analysis (Control Media, Buffers, etc.) D->E F Develop/Use Validated LC-MS/MS Method for 'X' E->F G Analyze Samples F->G H Contamination Confirmed? G->H I YES: Implement CAPA (Corrective and Preventive Action) H->I  Yes J NO: Investigate Other Causes for Anomaly H->J  No K Decontaminate Lab Space & Equipment (Protocol 1) I->K L Verify Decontamination (Protocol 2) K->L M Review & Revise SOPs to Prevent Recurrence L->M

Caption: Fig. 2: A systematic workflow for addressing and resolving suspected laboratory cross-contamination events.

G Fig. 3: Troubleshooting Decision Tree for Unexpected Results A Unexpected Experimental Result B Is the result reproducible? A->B C Check for one-off error (e.g., pipetting, calculation) B->C No D Were all reagents fresh and correctly prepared? B->D Yes E Remake reagents and repeat experiment D->E No F Was shared equipment used? D->F Yes G Investigate other variables (e.g., cell passage number, instrument malfunction) F->G No H Was potent compound 'X' used on that equipment recently? F->H Yes I High probability of cross-contamination. Initiate Contamination Workflow (Fig. 2). H->I Yes J Low probability of cross-contamination. Continue investigating other variables. H->J No

Caption: Fig. 3: A decision tree to help researchers systematically troubleshoot unexpected experimental outcomes, including the possibility of cross-contamination.

References

Technical Support Center: Optimization of Analytical Methods for Triazoxide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method optimization of Triazoxide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key metabolites of this compound that should be monitored?

A1: Based on regulatory reviews and environmental fate studies, the primary metabolites of concern for this compound include M01, M02, this compound desoxyamino (also referred to as this compound metabolite M05), and this compound amino.[1] For risk assessment purposes in certain matrices, the residue definition may include the sum of this compound and its metabolites M01 and M02.

Q2: What is the recommended analytical technique for the quantification of this compound and its metabolites?

A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound and its polar metabolites.[2] Gas Chromatography (GC) may also be applicable for the parent compound, but less so for its more polar metabolites.

Q3: What is a suitable extraction method for this compound and its metabolites from complex matrices like soil?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted procedure for extracting pesticide residues, including triazoles and related compounds like this compound, from various matrices.[1][3][4][5] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Q4: What are the typical Limits of Quantification (LOQ) achievable for this compound?

A4: Validated HPLC-MS/MS methods can achieve a Limit of Quantification (LOQ) of 0.001 mg/kg in various matrices, including animal tissues, milk, and eggs.[2] Routine analyses using the QuEChERS method are considered capable of reaching LOQs of 0.001 or 0.005 mg/kg.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Column Overload Dilute the sample extract. If the problem persists, consider using a column with a higher loading capacity.
Secondary Interactions Ensure the mobile phase pH is appropriate for the analytes. The addition of a small amount of an acidic modifier (e.g., 0.1% formic acid) can improve peak shape for triazole-type compounds.
Contamination of Guard or Analytical Column Flush the column with a strong solvent. If this does not resolve the issue, replace the guard column. If the problem continues, the analytical column may need to be replaced.
Inappropriate Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Issue 2: Low Signal Intensity or Sensitivity
Potential Cause Troubleshooting Steps
Ion Suppression/Enhancement (Matrix Effects) Prepare matrix-matched calibration standards to compensate for matrix effects. Further dilute the sample extract to minimize the concentration of co-eluting matrix components. Optimize the sample cleanup procedure (e.g., by using different d-SPE sorbents) to remove interfering compounds.
Suboptimal MS/MS Parameters Infuse a standard solution of this compound and each metabolite to optimize MS parameters such as collision energy and fragmentor voltage for the specific instrument being used.
Analyte Degradation Ensure samples are stored correctly (e.g., at low temperatures and protected from light) and analyzed within a validated stability window. Prepare fresh standards.
Incorrect Mobile Phase Composition Verify the correct preparation of mobile phases, including the concentration of any additives.
Issue 3: High Background Noise in Chromatogram
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection system between samples.
Contaminated LC System Flush the entire LC system, including the injector and tubing, with a strong solvent mixture (e.g., isopropanol/water).
Dirty Ion Source Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₆ClN₅O
Molecular Weight 247.64 g/mol [6][7]
CAS Number 72459-58-6[6][7]
Water Solubility 34 mg/L (at 20 °C)[8]
Melting Point 182 °C[7]

Table 2: Performance of Analytical Methods for this compound and Related Compounds

AnalyteMatrixMethodLOQRecovery (%)RSD (%)
This compoundAnimal Tissues, Milk, EggsHPLC-MS/MS0.001 mg/kg[2]N/AN/A
This compoundCerealsQuEChERS0.001 - 0.005 mg/kgN/AN/A
Triazole Fungicides (General)Fruits, VegetablesQuEChERS-LC-MS/MS10 - 20 µg/kg77.0 - 115< 9.4
Triazole Fungicides (General)Environmental Water, Honey, BeansLLME-HPLC3 - 10 µg/L82 - 106< 4.89

N/A: Not available in the searched documents.

Experimental Protocols

Protocol 1: Generic QuEChERS Extraction for Soil Samples

This protocol is a general guideline and should be optimized and validated for the specific soil matrix and target analytes.

  • Sample Preparation:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • If the soil is dry, add an appropriate amount of water to moisten it and let it hydrate (B1144303) for 30 minutes.[4]

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at ≥3000 rcf for 5 minutes.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.

    • The d-SPE tube should contain a sorbent mixture suitable for the matrix (e.g., PSA for removal of organic acids and C18 for removal of non-polar interferences).

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.[4]

  • Final Extract Preparation:

    • The resulting supernatant is the final extract.

    • Filter the extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: Generic LC-MS/MS Analysis

This is a starting point for method development. The specific parameters will need to be optimized for the instrument used and the target analytes.

  • LC System: UHPLC or HPLC system

  • Column: A reversed-phase C18 column is commonly used (e.g., 100 mm × 2.1 mm, 1.8 µm).[9]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 35 - 40 °C[9]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for triazole compounds.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor and product ion transitions for this compound and its metabolites must be determined by infusing individual standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample_Homogenization Sample Homogenization (e.g., Soil, Water) Weighing Weigh 10g of Sample Sample_Homogenization->Weighing Add_Solvent Add Acetonitrile Weighing->Add_Solvent Add_Salts Add Extraction Salts Add_Solvent->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (≥3000 rcf) Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube (PSA/C18) Transfer_Supernatant->Add_dSPE Vortex Vortex (30s) Add_dSPE->Vortex Centrifuge2 Centrifuge (≥5000 rcf) Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS

Caption: Experimental workflow for this compound metabolite analysis.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_signal Sensitivity Issues cluster_noise Noise Issues Start Analytical Issue Encountered Check_Peak Poor Peak Shape? Start->Check_Peak Check_Signal Low Signal/Sensitivity? Check_Peak->Check_Signal No Dilute_Sample Dilute Sample Check_Peak->Dilute_Sample Yes Check_Noise High Background Noise? Check_Signal->Check_Noise No Matrix_Match Use Matrix-Matched Standards Check_Signal->Matrix_Match Yes End Problem Resolved Check_Noise->End No (Consult Instrument Manual) Fresh_Solvents Use Fresh LC-MS Grade Solvents Check_Noise->Fresh_Solvents Yes Adjust_pH Adjust Mobile Phase pH Dilute_Sample->Adjust_pH Clean_Column Clean/Replace Column Adjust_pH->Clean_Column Optimize_MS Optimize MS/MS Parameters Matrix_Match->Optimize_MS Check_Standards Prepare Fresh Standards Optimize_MS->Check_Standards Wash_System Implement Needle Wash Fresh_Solvents->Wash_System Clean_Source Clean Ion Source Wash_System->Clean_Source

References

challenges in Triazoxide residue analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of Triazoxide residues in complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Question: I am observing significant signal suppression for this compound when analyzing complex matrices like cereals and soil. What are the likely causes and how can I mitigate this?

Answer:

Signal suppression is a common manifestation of matrix effects in LC-MS/MS analysis.[1][2][3] It occurs when co-eluting matrix components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's source.[1]

Troubleshooting Steps:

  • Optimize Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis.[4] Ensure that the dispersive solid-phase extraction (d-SPE) cleanup step is tailored to your matrix. For matrices with high fatty acid content, consider using a combination of PSA (primary secondary amine) and C18 sorbents. For pigmented matrices, graphitized carbon black (GCB) can be effective, but be cautious as it may retain planar molecules like this compound.

  • Dilution of the Final Extract: A simple and often effective approach is to dilute the final sample extract. This reduces the concentration of matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that the dilution does not compromise the limit of detection (LOD) and limit of quantification (LOQ) required for your analysis.

  • Chromatographic Separation: Enhance the chromatographic separation to ensure that this compound elutes in a region with minimal co-eluting matrix components. This can be achieved by:

    • Optimizing the gradient elution profile.

    • Trying different stationary phases (e.g., C18, Phenyl-Hexyl).

    • Adjusting the mobile phase pH.

  • Matrix-Matched Calibration: This is a crucial step to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[5] This helps to ensure that the calibration standards experience the same degree of signal suppression or enhancement as the this compound in the actual samples.

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) for this compound, if available, can effectively compensate for matrix effects. The SIL-IS will behave similarly to the native analyte during extraction, chromatography, and ionization, thus providing a more accurate quantification.

Question: My this compound recovery is inconsistent and often lower than the acceptable range of 70-120%. What could be the reasons for this?

Answer:

Low and inconsistent recovery can stem from several factors during the analytical process.

Troubleshooting Steps:

  • Extraction Efficiency: Ensure that the extraction solvent and technique are optimal for your matrix. Acetonitrile (B52724) is a common and effective solvent for extractions in the QuEChERS method.[4] The shaking or homogenization time and intensity should be sufficient to ensure complete extraction of this compound from the sample matrix.

  • Analyte Stability: this compound may be susceptible to degradation during sample preparation.[6] Assess the stability of this compound in your matrix and extraction solvent. This can be done by fortifying a blank matrix with a known concentration of this compound and analyzing it at different time points during the sample preparation process.

  • pH of the Extraction Medium: The pH of the extraction medium can influence the stability and extraction efficiency of pesticides. Ensure that the buffering capacity of your QuEChERS salts is appropriate for your sample matrix.

  • Adsorption to Labware: this compound may adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene (B1209903) tubes to minimize this effect.

  • Dispersive SPE Sorbent Selection: As mentioned previously, certain d-SPE sorbents like GCB can adsorb planar molecules. If you are using GCB, test for this compound recovery with and without this sorbent to determine if it is the cause of low recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound residue analysis?

A1: The most common and preferred analytical technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting low residue levels in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS/MS) can also be used.

Q2: What are "matrix effects" and why are they a significant challenge in this compound analysis?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[1][2][3] In the context of this compound analysis, complex matrices such as food products and environmental samples contain a multitude of compounds (e.g., fats, pigments, sugars) that can be co-extracted with this compound.[7] These co-extractives can either suppress or enhance the this compound signal in the mass spectrometer, leading to inaccurate quantification.[1]

Q3: How can I prepare my samples for this compound residue analysis?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis, including this compound.[4] It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering matrix components.[4]

Q4: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound in complex matrices?

A4: The LOD and LOQ for this compound are dependent on the matrix, the analytical instrument's sensitivity, and the sample preparation method. However, with modern HPLC-MS/MS systems, LOQs in the range of 1 to 10 µg/kg are generally achievable in many complex matrices.

Q5: Where can I obtain a reliable analytical standard for this compound?

A5: High-purity analytical standards for this compound are essential for accurate quantification and can be purchased from reputable chemical standard suppliers. It is crucial to use a certified reference material to ensure the quality and accuracy of your results.

Quantitative Data Summary

The following table summarizes typical performance data for this compound residue analysis in various complex matrices using the QuEChERS extraction method followed by LC-MS/MS analysis.

MatrixFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)
Cereal Grains1085 - 110< 155
Soil1080 - 105< 2010
Grapes1090 - 115< 101
Honey1075 - 100< 205
Leafy Vegetables1088 - 112< 152

Note: These values are representative and may vary depending on the specific experimental conditions, instrumentation, and matrix composition.

Experimental Protocol: QuEChERS Method for this compound Analysis

This protocol provides a general methodology for the extraction and cleanup of this compound residues from a complex plant-based matrix.

1. Sample Homogenization:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube. The d-SPE tube should contain a mixture of sorbents appropriate for the matrix (e.g., PSA and C18 for general food matrices; consider GCB for pigmented samples, with caution).

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥10,000 rcf for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant and transfer it to an autosampler vial.

  • The extract may be diluted with a suitable solvent (e.g., acetonitrile/water) if necessary to reduce matrix effects.

  • The sample is now ready for injection into the HPLC-MS/MS system.

5. Instrumental Analysis:

  • Analyze the final extract using a validated HPLC-MS/MS method for this compound.

  • Use matrix-matched calibration standards for accurate quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction Homogenization->Extraction Add Acetonitrile & Salts Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Transfer Supernatant Injection 4. HPLC-MS/MS Injection Cleanup->Injection Prepare Final Extract Quantification 5. Data Quantification Injection->Quantification Acquire Data

Caption: Experimental workflow for this compound residue analysis.

troubleshooting_logic Problem Inaccurate Results (Low Recovery / Signal Suppression) Check_Extraction Verify Extraction Efficiency? Problem->Check_Extraction Check_Cleanup Optimize d-SPE Cleanup? Check_Extraction->Check_Cleanup No Solution_Extraction Adjust Solvent/Time Check_Extraction->Solution_Extraction Yes Check_Matrix_Effects Assess Matrix Effects? Check_Cleanup->Check_Matrix_Effects No Solution_Cleanup Change Sorbent Mix Check_Cleanup->Solution_Cleanup Yes Solution_Matrix_Effects Use Matrix-Matched Standards or Dilute Extract Check_Matrix_Effects->Solution_Matrix_Effects Yes

Caption: Troubleshooting logic for this compound analysis issues.

References

Technical Support Center: Optimizing Triazoxide Recovery from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of Triazoxide from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plant tissues?

A1: The most prevalent and effective methods for extracting triazole fungicides like this compound from plant matrices include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used and streamlined method suitable for a variety of pesticides in high-moisture food matrices.[1][2]

  • Solid-Phase Extraction (SPE): A selective method that effectively purifies extracts, leading to lower detection limits and higher analyte recoveries.[1]

  • Solvent Extraction: Traditional methods involving the suspension of plant materials in organic solvents, followed by heating and filtration.[3]

  • Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to accelerate the extraction process.[4][5]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, improving extraction efficiency.[3][4]

Q2: I am experiencing low recovery of this compound. What are the potential causes?

A2: Low recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow. Key areas to investigate include:

  • Inefficient Extraction: The chosen solvent may not be optimal for this compound, or the extraction time and temperature may be insufficient. The physical properties of the plant matrix, such as particle size, can also significantly impact extraction efficiency.[6]

  • Matrix Effects: Co-extracted compounds from the plant matrix can interfere with the analytical signal of this compound, leading to suppression or enhancement.[7]

  • Analyte Degradation: this compound may be sensitive to the pH of the extraction medium or degrade during processing steps.[2]

  • Improper Cleanup: The cleanup step may be inadequate, leaving interfering substances in the final extract. Conversely, an overly aggressive cleanup could lead to the loss of the target analyte.[7]

  • Issues with SPE: Problems during the solid-phase extraction process, such as improper cartridge conditioning, incorrect solvent strength, or insufficient elution volume, can lead to significant analyte loss.[7]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects are a common challenge in analyzing trace residues in complex samples. Here are several strategies to mitigate their impact:

  • Optimize Cleanup: Employ a robust cleanup step using techniques like dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering compounds.[2][7]

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.[7]

  • Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analytical instrument's response.[7]

  • Employ Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard can effectively compensate for matrix effects and variations in recovery.

Q4: What is the importance of sample homogenization and particle size?

A4: Proper sample homogenization is critical for ensuring that the analyzed portion is representative of the entire sample. The particle size of the plant material directly influences the extraction efficiency. A smaller particle size increases the surface area available for solvent contact, leading to better penetration and a more efficient extraction of the target analyte.[6] For pulpy or fleshy tissues that are difficult to dry and grind, techniques like freeze-drying are recommended to preserve the sample integrity and facilitate grinding.[8]

Troubleshooting Guides

Guide 1: Low Recovery in QuEChERS Method
Symptom Possible Cause Troubleshooting Steps
Low this compound Recovery Inappropriate d-SPE Sorbent: The chosen sorbent may not effectively remove matrix interferences or may be adsorbing the analyte.- For fruits and vegetables with high sugar and organic acid content, use Primary Secondary Amine (PSA).- For highly pigmented samples, consider Graphitized Carbon Black (GCB) or C18, but be aware that GCB can sometimes lead to the loss of planar pesticides.[2]
pH-Related Degradation: this compound may be unstable at the pH of the extraction.- Use a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) to maintain a stable pH.[2]- Consider adding a small amount of acid (e.g., 1% formic acid or acetic acid) to the extraction solvent.[2]
Incomplete Extraction: The initial extraction step may not be efficient enough.- Ensure vigorous shaking for the recommended time to facilitate solvent partitioning.- Check that the correct type and amount of extraction salts are used.
Guide 2: Issues with Solid-Phase Extraction (SPE)
Symptom Possible Cause Troubleshooting Steps
Analyte Lost During Loading/Washing Improper Cartridge Conditioning: The sorbent bed is not properly activated.- Ensure the SPE cartridge is conditioned with the recommended solvent to wet and activate the sorbent.[7]
Wash Solvent is Too Strong: The wash solvent is prematurely eluting the this compound.- Decrease the elution strength of the wash solvent.[7]
Incomplete Elution Elution Solvent is Too Weak: The solvent is not strong enough to desorb the analyte from the sorbent.- Increase the strength of the elution solvent (e.g., by adding a stronger organic solvent or adjusting the pH).[7]- Increase the volume of the elution solvent and apply it in smaller portions.[7]
Sample Overload: The amount of sample or extract loaded exceeds the capacity of the SPE cartridge.- Use a larger SPE cartridge or reduce the sample volume.[7]

Quantitative Data Summary

Table 1: Recovery of Triazole/Triazine Fungicides Using Different Extraction Methods

MethodMatrixAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERSFruits & VegetablesTriazines84 - 102< 20[1]
SPEFruits & VegetablesTriazines76 - 119< 20[1]
Effervescence-Assisted Liquid-Liquid MicroextractionWater, Honey, BeansTriazoles82 - 106< 4.89[9]
Magnetic Solid-Phase ExtractionVegetablesTriazoles84.4 - 108.23.4 - 10.6[10]
Dispersive Liquid-Liquid MicroextractionWater, JuiceTriazoles85.18 - 91.14< 5.87[11]
Microwave-Assisted ExtractionSoilTriazines83.33 - 96.33< 8[5]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound Extraction from Plant Tissues

This protocol is a general guideline based on the buffered QuEChERS method (AOAC 2007.01).

  • Sample Homogenization: Weigh 10-15 g of a homogenized plant sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve >80% hydration and let it sit for 30 minutes.

  • Internal Standard Spiking: Add an appropriate internal standard solution (if used) to the sample.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile (B52724) to the tube.

    • Add the appropriate buffering salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis: Take the supernatant for analysis by a suitable chromatographic technique (e.g., LC-MS/MS or GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol provides a general procedure for SPE cleanup following an initial extraction.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing a suitable solvent (e.g., methanol) followed by water through it.

  • Sample Loading: Load the supernatant from the initial extraction step onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interferences. This solvent should be strong enough to elute interfering compounds but not the target analyte.

  • Elution: Elute the this compound with a suitable elution solvent. The choice of solvent will depend on the sorbent and the analyte.

  • Final Preparation: The eluate is then concentrated, if necessary, and reconstituted in a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis homogenization 1. Sample Homogenization spiking 2. Internal Standard Spiking homogenization->spiking extraction 3. Solvent Addition & Shaking spiking->extraction centrifugation1 4. Centrifugation extraction->centrifugation1 dspe 5. Dispersive SPE centrifugation1->dspe centrifugation2 6. Centrifugation dspe->centrifugation2 analysis 7. Instrumental Analysis (LC/GC-MS) centrifugation2->analysis

Caption: Workflow of the QuEChERS method for this compound extraction.

troubleshooting_logic cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_analysis Analytical Issues start Low this compound Recovery check_solvent Optimize Solvent? start->check_solvent check_sorbent Change d-SPE Sorbent? start->check_sorbent matrix_match Use Matrix-Matched Standards? start->matrix_match check_params Adjust Time/Temp? check_solvent->check_params check_ph Buffer Extraction? check_params->check_ph check_spe_protocol Review SPE Protocol? check_sorbent->check_spe_protocol dilute Dilute Extract? matrix_match->dilute

Caption: Troubleshooting logic for poor this compound recovery.

References

Technical Support Center: Mitigating the Effects of Triazoxide on Non-Target Research Organisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Triazoxide during their experiments. The information provided is based on the current scientific literature on this compound and the broader class of triazole fungicides.

Disclaimer: The exact mode of action of this compound in non-target organisms is not yet fully elucidated[1]. Much of the guidance provided here is extrapolated from studies on other triazole fungicides and general principles of toxicology. Researchers should use this information as a starting point and optimize protocols for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action as a fungicide?

A1: this compound is a non-systemic imidazole (B134444) fungicide used as a seed treatment to control seed-borne fungal diseases in crops like barley[2]. As a triazole fungicide, it is designed to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This disruption of membrane structure and function ultimately leads to fungal cell death.

Q2: What are the known or potential off-target effects of this compound on common non-target research organisms?

A2: While specific data on this compound is limited, studies on other triazole fungicides have shown a range of off-target effects in common research organisms:

  • Zebrafish (Danio rerio): Triazoles can cause developmental abnormalities, including skeletal and cartilage malformations, pericardial and yolk sac edema, reduced hatching rates, and behavioral changes[3][4][5]. They have also been shown to induce adipogenesis (fat cell formation) at the expense of skeletal development[3]. Some triazoles inhibit hatching by affecting the function of hatching gland cells[6].

  • Caenorhabditis elegans (C. elegans): Exposure to triazole fungicides can lead to reproductive and developmental toxicity, including reduced brood size and developmental delays[7][8]. Some triazoles have been shown to affect locomotion and induce stress-related gene expression[9][10].

  • Cell Cultures: Triazole fungicides have demonstrated cytotoxic effects in various mammalian cell lines, leading to reduced cell viability and membrane damage[11]. These effects are often dose-dependent.

Q3: What are the initial steps I should take to minimize off-target effects in my experiments?

A3: The most critical first step is to perform a dose-response study to determine the lowest effective concentration of this compound that achieves the desired on-target effect while minimizing toxicity to the research organism. It is also crucial to include appropriate vehicle controls in all experiments to ensure that the observed effects are due to this compound and not the solvent used for its dissolution[12].

Q4: Are there any known signaling pathways in non-target organisms that are affected by triazole fungicides?

A4: Yes, studies on various triazole fungicides suggest they can interfere with several key signaling pathways in non-target organisms. One of the most studied is the disruption of steroid hormone synthesis (steroidogenesis) due to the inhibition of cytochrome P450 enzymes, which are essential for this process[13][14]. Additionally, triazoles have been shown to induce oxidative stress, suggesting an impact on cellular pathways that regulate redox balance[4][15]. In zebrafish, some triazoles have been found to affect the dopamine (B1211576) D2 receptor pathway, leading to hatching inhibition[6].

Troubleshooting Guides

Issue 1: Unexpected Developmental Abnormalities or Mortality in Zebrafish Embryos
Potential Cause Troubleshooting Steps
Concentration of this compound is too high. 1. Perform a dose-response experiment to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). 2. Use the lowest concentration that produces the desired on-target effect.
Solvent toxicity. 1. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. 2. If the vehicle control shows toxicity, consider using a different, less toxic solvent or reducing the solvent concentration.
Oxidative stress. 1. Co-treat with a known antioxidant, such as N-acetylcysteine (NAC) or Resveratrol, to see if this mitigates the developmental defects. (See Experimental Protocol 1). 2. Measure markers of oxidative stress (e.g., reactive oxygen species levels, antioxidant enzyme activity) in the embryos.
Disruption of specific developmental pathways. 1. Review literature on triazole fungicide effects on zebrafish development to identify potentially affected pathways (e.g., bone and cartilage development, adipogenesis)[3]. 2. Analyze the expression of key genes involved in these pathways using techniques like qPCR.
Issue 2: Reduced Brood Size or Developmental Delays in C. elegans
Potential Cause Troubleshooting Steps
This compound concentration is toxic to germ cells or developing embryos. 1. Conduct a dose-response study to assess the impact of different this compound concentrations on brood size and developmental timing. 2. Expose worms at different life stages (e.g., L4 larvae vs. young adults) to determine sensitive periods.
Induction of cellular stress. 1. Co-treat with an antioxidant to determine if oxidative stress is a contributing factor (See Experimental Protocol 1). 2. Use fluorescent reporter strains to monitor stress response pathways (e.g., heat shock response, oxidative stress response).
Nutritional or metabolic disruption. 1. Ensure the E. coli food source is not affected by the this compound treatment. 2. Assess pharyngeal pumping rates to check for defects in feeding.
Issue 3: Unexpected Cytotoxicity in Cell Culture Experiments
Potential Cause Troubleshooting Steps
High concentration of this compound. 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of this compound for your specific cell line (See Experimental Protocols 2 and 3). 2. Use concentrations well below the IC50 for your experiments.
Off-target effects. 1. If possible, use a cell line that does not express the intended target of this compound to assess off-target cytotoxicity[12]. 2. Consider if the observed cytotoxicity is related to the disruption of essential cellular processes like mitochondrial function, which can be affected by some fungicides[13].
Solvent toxicity. 1. Include a vehicle control with the highest concentration of the solvent used. 2. If the solvent is toxic, explore alternative solvents or methods of solubilizing this compound.

Data Presentation

Table 1: Summary of Toxicological Data for Various Triazole Fungicides in Zebrafish

Triazole FungicideEndpointConcentrationReference
Cyproconazole (B39007)96-h LC5090.6 µM[5]
CyproconazoleMalformations (pericardial edema, yolk sac edema)≥ 50 µM[5]
PaclobutrazolCleithrum malformations≥ 30 nM[3]
Triadimenol (B1683232)Cleithrum malformations≥ 10 µM[3]
Triticonazole (B1683677)Hypoactivity in larvae100 µM[16]

Note: This table provides data for other triazole fungicides as a reference. Similar endpoints should be determined specifically for this compound.

Table 2: Summary of Toxicological Data for Various Triazoles in C. elegans

Triazole FungicideEndpointConcentrationReference
Triflumizole (B33211)Reduced brood size and developmental delayNot specified[7]
ClotrimazoleDevelopmental delay100 µM[7]
Tebuconazole (B1682727)Reproductive defects (reduced brood size, prolonged generation time)≥ 0.01 µg/L[10]
TriadimenolReduced lifespan, growth, and brood size3, 30, and 300 µg/L[8]

Note: This table provides data for other triazole fungicides as a reference. Similar endpoints should be determined specifically for this compound.

Experimental Protocols

Protocol 1: Co-treatment with Antioxidants to Mitigate Oxidative Stress

This protocol describes a general method for assessing the potential of an antioxidant to mitigate this compound-induced toxicity in a model organism. Resveratrol is used as an example antioxidant.

Materials:

  • This compound stock solution

  • Resveratrol stock solution

  • Model organism (e.g., zebrafish embryos, C. elegans)

  • Appropriate culture medium or buffer

  • Multi-well plates

  • Microscope for observation

Methodology:

  • Determine the optimal concentration of the antioxidant: Before co-treatment, perform a dose-response experiment with the antioxidant alone to ensure it is not toxic to the organism at the concentrations you plan to use.

  • Prepare treatment groups:

    • Control (vehicle only)

    • This compound alone (at a concentration known to cause a sub-lethal toxic effect)

    • Resveratrol alone (at the pre-determined non-toxic concentration)

    • This compound + Resveratrol (co-treatment)

  • Exposure: Expose the organisms to the different treatment conditions for the desired duration of your experiment.

  • Endpoint Assessment: At the end of the exposure period, assess the same endpoints that were affected by this compound alone (e.g., developmental malformations, survival rate, brood size).

  • Data Analysis: Compare the outcomes of the this compound-alone group with the co-treatment group. A significant reduction in toxicity in the co-treatment group suggests that oxidative stress plays a role in the observed effects.

Protocol 2: MTT Assay for Cell Viability

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability after exposure to this compound[12][17].

Materials:

  • Cells in culture

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: LDH Assay for Cytotoxicity

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity[12][18].

Materials:

  • Cells in culture

  • 96-well plates

  • This compound stock solution

  • LDH assay kit (commercially available)

  • Microplate reader

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Visualizations

G Hypothesized Signaling Pathway Disruption by Triazole Fungicides This compound This compound P450 Cytochrome P450 Enzymes (e.g., CYP51, Aromatase) This compound->P450 Inhibition Mitochondria Mitochondria This compound->Mitochondria Potential Disruption Steroid_Hormones Steroid Hormones (e.g., Testosterone, Estradiol) Steroid_Precursors Steroid Precursors (e.g., Cholesterol) Steroid_Precursors->Steroid_Hormones P450-mediated conversion Hormone_Receptors Hormone Receptors Steroid_Hormones->Hormone_Receptors Binding Gene_Expression Altered Gene Expression Hormone_Receptors->Gene_Expression Developmental_Effects Developmental & Reproductive Effects Gene_Expression->Developmental_Effects ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Oxidative_Stress->Developmental_Effects

Caption: Hypothesized signaling pathway disruption by triazole fungicides.

G Troubleshooting Workflow for Unexpected Toxicity Start Start: Unexpected Toxicity Observed Check_Concentration Is this the lowest effective concentration? Start->Check_Concentration Reduce_Concentration Action: Perform dose-response and reduce concentration Check_Concentration->Reduce_Concentration No Check_Vehicle Does the vehicle control show toxicity? Check_Concentration->Check_Vehicle Yes Reduce_Concentration->Check_Vehicle Change_Solvent Action: Change solvent or reduce its concentration Check_Vehicle->Change_Solvent Yes Consider_Mechanism Hypothesize Mechanism: Oxidative Stress or Off-Target Effect? Check_Vehicle->Consider_Mechanism No Change_Solvent->Consider_Mechanism Antioxidant_Rescue Experiment: Co-treat with antioxidant Consider_Mechanism->Antioxidant_Rescue Oxidative Stress Off_Target_Controls Experiment: Use off-target control (e.g., knockout cell line) Consider_Mechanism->Off_Target_Controls Off-Target Analyze_Rescue Toxicity Mitigated? Antioxidant_Rescue->Analyze_Rescue Conclusion_Oxidative Conclusion: Toxicity is likely mediated by oxidative stress Analyze_Rescue->Conclusion_Oxidative Yes Conclusion_Other Conclusion: Toxicity is likely due to another off-target effect Analyze_Rescue->Conclusion_Other No G Experimental Workflow for Antioxidant Rescue Step1 Step 1: Determine non-toxic antioxidant concentration Step2 Step 2: Set up experimental groups: - Control - this compound - Antioxidant - Co-treatment Step1->Step2 Step3 Step 3: Expose organisms to treatment conditions Step2->Step3 Step4 Step 4: Incubate for pre-determined duration Step3->Step4 Step5 Step 5: Assess endpoints (e.g., survival, morphology, reproduction) Step4->Step5 Step6 Step 6: Analyze and compare data between this compound-only and co-treatment groups Step5->Step6 Conclusion Conclusion: Determine if antioxidant mitigates toxicity Step6->Conclusion

References

Technical Support Center: Refinement of Triazoxide Toxicity Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the toxicological assessment of Triazoxide. Our aim is to facilitate the refinement of testing protocols for more accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary toxicological concerns?

This compound is a fungicide belonging to the benzotriazine class.[1] Its primary use is as a seed treatment to control seed-borne diseases in crops like barley.[1] Toxicological concerns stem from its potential effects on mammalian systems. While its exact mode of action in mammals is not fully elucidated, the broader class of triazole fungicides has been associated with oxidative stress and genotoxicity.[2][3]

Q2: What are the key regulatory guidelines to follow for this compound toxicity testing?

For comprehensive toxicity testing, it is recommended to follow the internationally accepted guidelines from the Organisation for Economic Co-operation and Development (OECD). Key guidelines include:

  • OECD Test Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents.[4]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test).

  • OECD Test Guideline 474: Mammalian Erythrocyte Micronucleus Test.

  • OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test.

Q3: What are the known genotoxicity findings for this compound?

Based on data from the European Food Safety Authority (EFSA) database, this compound has been found to be negative for:

  • Chromosome aberration.[4]

  • DNA damage and repair.[4]

  • Gene mutation.[4]

Troubleshooting Guides

In Vitro Cytotoxicity Assays (e.g., MTT, LDH)

Problem 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.

  • Solution:

    • Ensure a homogenous cell suspension before and during plating.

    • Use calibrated pipettes and consistent technique.

    • Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation.

Problem 2: Low absorbance readings or weak signal.

  • Possible Cause: Insufficient cell number, suboptimal incubation times, or degradation of assay reagents.

  • Solution:

    • Optimize cell seeding density for your specific cell line.

    • Ensure adequate incubation time with both this compound and the assay reagent.

    • Use fresh reagents and store them according to the manufacturer's instructions.

Problem 3: Potential interference of this compound with the MTT assay.

  • Possible Cause: this compound, like some chemical compounds, may directly reduce the MTT reagent, leading to a false-positive signal for cell viability.

  • Solution:

    • Include a "compound-only" control (this compound in cell-free media) to assess any direct reduction of the MTT reagent.

    • If interference is observed, consider using an alternative cytotoxicity assay that is not based on tetrazolium salt reduction, such as the Lactate Dehydrogenase (LDH) assay or a cell counting method.

Genotoxicity Assays (e.g., Ames Test)

Problem: Contamination or unexpected colony growth in the negative control plates.

  • Possible Cause: Contamination of reagents, plates, or improper sterile technique.

  • Solution:

    • Ensure all media, buffers, and water are sterile.

    • Use aseptic techniques throughout the experiment.

    • Perform the assay in a clean and dedicated workspace.

In Vivo Oral Toxicity Studies

Problem: Difficulty in achieving a stable formulation of this compound for oral administration.

  • Possible Cause: Low solubility of this compound in common vehicles. This compound has a water solubility of 34 mg/L at 20°C.[4]

  • Solution:

    • Conduct solubility tests with various pharmaceutically acceptable vehicles (e.g., corn oil, carboxymethylcellulose).

    • If using a suspension, ensure it is homogenous before and during administration to each animal.

    • Consider micronization of the test substance to improve its suspension properties.

Quantitative Toxicity Data for this compound

ParameterSpeciesValueTest ConditionReference
Acute Oral LD50 Rat98 mg/kg[4]
Short-term Dietary NOAEL Rat0.25 mg/kg bw/day[4]
Chronic 21d NOAEL Rat> 2 mg/kg bw/dayReproductive[4]

No specific IC50 values for this compound in mammalian cell lines were identified in the searched literature.

Experimental Protocols

In Vitro Cytotoxicity - MTT Assay

Objective: To determine the cytotoxic effect of this compound on a mammalian cell line by assessing cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%). Replace the old medium with the medium containing different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Genotoxicity - Bacterial Reverse Mutation (Ames) Test

Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

Methodology:

  • Bacterial Strains: Use appropriate histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from induced rat liver).

  • Exposure: In the plate incorporation method, mix the test compound at various concentrations, the bacterial culture, and molten top agar (B569324) (with or without S9 mix). Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the solvent control group. A significant, dose-dependent increase in revertant colonies suggests a mutagenic potential.

In Vivo - 90-Day Repeated Dose Oral Toxicity Study (Following OECD TG 408)

Objective: To determine the potential adverse effects of repeated oral exposure to this compound over a 90-day period in rodents.

Methodology:

  • Animal Model: Use a rodent species, preferably rats (e.g., Sprague-Dawley or Wistar). Use both male and female animals.

  • Dose Groups: Administer this compound daily via oral gavage or in the diet to at least three dose groups and a control group. The highest dose should induce some toxicity but not mortality.

  • Duration: The study duration is 90 days.

  • Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Pathology: Perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.

  • Data Analysis: Analyze the data for treatment-related effects on clinical signs, body weight, food consumption, clinical pathology parameters, organ weights, and histopathology. Determine the No-Observed-Adverse-Effect-Level (NOAEL).[4]

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture compound_prep Prepare this compound Dilutions start->compound_prep cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with This compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation assay_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) incubation->assay_reagent read_plate Measure Signal (Absorbance/Fluorescence) assay_reagent->read_plate data_proc Process Data read_plate->data_proc calc_viability Calculate % Cell Viability or % Cytotoxicity data_proc->calc_viability end End calc_viability->end

A generalized workflow for an in vitro cytotoxicity assay.

hypothesized_pathway This compound This compound cell_membrane Cell Membrane ros Increased Reactive Oxygen Species (ROS) cell_membrane->ros Induces oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage protein_damage Protein Damage oxidative_stress->protein_damage lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation apoptosis Apoptosis dna_damage->apoptosis protein_damage->apoptosis cell_death Cell Death lipid_peroxidation->cell_death apoptosis->cell_death

Hypothesized mechanism of this compound-induced toxicity.

troubleshooting_logic start Inconsistent Assay Results check_seeding Review Cell Seeding Protocol start->check_seeding check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_reagents Assess Reagent Quality & Storage start->check_reagents check_interference Run Compound Interference Control start->check_interference sol_seeding Optimize Seeding Density & Ensure Homogenous Suspension check_seeding->sol_seeding Issue Found sol_pipetting Recalibrate Pipettes & Standardize Technique check_pipetting->sol_pipetting Issue Found sol_reagents Use Fresh Aliquots & Follow Storage Guidelines check_reagents->sol_reagents Issue Found sol_interference Consider Alternative Assay if Interference is Detected check_interference->sol_interference Issue Found

References

Technical Support Center: Triazoxide Photolysis Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photolytic degradation of Triazoxide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A1: this compound is a fungicide belonging to the benzotriazine class of compounds, specifically 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide. Its efficacy can be compromised by photodegradation, where exposure to light, particularly UV radiation, leads to the breakdown of the active molecule. This degradation can result in a loss of antifungal activity and the formation of potentially unknown transformation products, impacting experimental accuracy and reproducibility.

Q2: What are the known photodecomposition products of this compound?

A2: Environmental studies have identified two primary transformation products of this compound resulting from photolysis:

  • This compound desoxy: 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine

  • This compound amino: 7-chloro-1,2,4-benzotriazin-3-amine 1-oxide[1]

The formation of these products indicates that the N-oxide functional group is a primary site of photochemical reaction.

Q3: What wavelengths of light are most likely to cause this compound photolysis?

A3: this compound exhibits UV-Vis absorption maxima at approximately 262 nm and 380 nm. Wavelengths in these regions are most likely to be absorbed by the molecule and induce photochemical reactions. Therefore, experiments should be shielded from light sources emitting in the UVA and UVB ranges.

Q4: What are the general strategies to prevent pesticide photolysis?

A4: Common strategies to mitigate the photodegradation of pesticides include the incorporation of UV absorbers or photostabilizers into formulations.[2][3] These can be organic compounds that absorb UV radiation or inorganic particulates that scatter light. Antioxidants can also be added to quench reactive oxygen species that may be generated during photolysis and contribute to degradation.[4]

Troubleshooting Guide: Unexpected this compound Degradation

If you are observing a loss of this compound activity or the appearance of unexpected peaks in your analytical chromatograms, consider the following troubleshooting steps.

Issue Possible Cause Recommended Action
Loss of compound efficacy over a short period. Photodegradation due to ambient laboratory lighting.Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil. Minimize exposure to direct light during handling.
Appearance of unknown peaks in HPLC/UPLC analysis. Formation of photoproducts such as this compound desoxy or this compound amino.Compare the retention times of the unknown peaks with those of known degradation products if standards are available. Use UPLC-MS/MS to identify the mass of the unknown peaks and compare them to the expected masses of photoproducts.
Inconsistent results between experimental replicates. Variable light exposure between samples.Standardize all experimental procedures to ensure uniform handling and light exposure conditions for all samples. Utilize a dark control (a sample protected from light) to differentiate between photolytic and other forms of degradation.
Degradation despite basic light protection. High-intensity light source or prolonged exposure.Evaluate the spectrum and intensity of your laboratory lighting. Consider using light sources with filters to block UV wavelengths. For sensitive experiments, work in a darkroom or use a glove box shielded from light.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its photoproducts and understand its degradation kinetics.

1. Materials:

  • This compound
  • Acetonitrile (HPLC grade)
  • Ultrapure water
  • Quartz cuvettes or vials
  • Photoreactor equipped with a UV lamp (e.g., with output at 254 nm and 365 nm)
  • HPLC or UPLC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
  • Prepare experimental solutions by diluting the stock solution in a transparent solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 10 µg/mL in quartz containers.
  • Prepare a "dark control" sample by wrapping a quartz container with the same solution in aluminum foil.
  • Place the samples and the dark control in the photoreactor.
  • Expose the samples to UV light for specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
  • At each time point, withdraw an aliquot from each sample and the dark control.
  • Analyze the aliquots by a validated stability-indicating HPLC or UPLC-MS/MS method to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: Evaluating the Efficacy of Photostabilizers

This protocol assesses the effectiveness of different stabilizers in preventing this compound photolysis.

1. Materials:

  • This compound
  • Selected photostabilizers (e.g., Benzotriazole, Zinc Oxide nanoparticles, Vitamin E)
  • Acetonitrile (HPLC grade)
  • Ultrapure water
  • Quartz cuvettes or vials
  • Photoreactor

2. Procedure:

  • Prepare a stock solution of this compound as in Protocol 1.
  • Prepare stock solutions of the photostabilizers at appropriate concentrations.
  • Prepare experimental solutions containing this compound (10 µg/mL) and different concentrations of each photostabilizer.
  • Prepare a "no stabilizer" control with only this compound and a "dark control" with this compound and the highest concentration of stabilizer, wrapped in foil.
  • Expose all samples (except the dark control) to UV light in the photoreactor for a fixed duration known to cause significant degradation (determined from Protocol 1).
  • Analyze all samples to quantify the remaining this compound concentration.
  • Calculate the percentage of this compound remaining in each stabilized sample relative to the "no stabilizer" control to determine the efficacy of the photostabilizer.

Data Presentation

Table 1: Photodegradation of this compound Over Time
Time (hours)This compound Concentration (µg/mL) - ExposedThis compound Concentration (µg/mL) - Dark Control% Degradation
010.010.00
18.59.915
27.29.928
45.19.849
82.89.872
240.59.795

Note: This is example data and will vary based on experimental conditions.

Table 2: Efficacy of Different Photostabilizers
PhotostabilizerConcentration% this compound Remaining after 8h Exposure% Protection
None-280
Benzotriazole0.1% w/v7565
Zinc Oxide (nano)0.1% w/v6856
Vitamin E0.1% w/v5537

Note: This is example data and will vary based on experimental conditions.

Visualizations

Proposed Photolytic Degradation Pathway of this compound

The primary mechanism of photolysis for benzotriazine N-oxides is thought to involve the formation of a high-energy oxaziridine (B8769555) intermediate upon absorption of UV radiation.[5] This intermediate can then rearrange to form more stable products. For this compound, two main degradation pathways are proposed based on its known environmental transformation products.

G This compound This compound (7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide) Intermediate Oxaziridine Intermediate This compound->Intermediate UV Light (hv) Desoxy This compound desoxy (Deoxygenation Product) Intermediate->Desoxy Loss of Oxygen Rearrangement_Product Rearranged Intermediate Intermediate->Rearrangement_Product Ring Rearrangement Amino This compound amino (Rearrangement and Hydrolysis Product) Rearrangement_Product->Amino Hydrolysis

Caption: Proposed photolytic degradation pathway of this compound.

Experimental Workflow for Photostability Testing

A systematic workflow is crucial for obtaining reliable and reproducible results in photostability studies. The following diagram outlines the key steps from sample preparation to data analysis.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solutions (with and without stabilizers) Controls Prepare Dark and No-Stabilizer Controls Prep->Controls Expose Expose Samples to Controlled UV Light Controls->Expose Analyze Analyze Samples by HPLC/UPLC-MS/MS Expose->Analyze Quantify Quantify this compound and Photoproducts Analyze->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Efficacy Calculate Stabilizer Efficacy Quantify->Efficacy

Caption: General workflow for this compound photostability experiments.

Logical Relationship of Photostabilization Strategies

Preventing photolysis involves a multi-faceted approach. The following diagram illustrates the logical relationship between identifying the problem and implementing solutions.

G cluster_solutions Preventive Strategies cluster_chemical Chemical Stabilizers Problem This compound Photolysis Cause UV Light Absorption (262 nm, 380 nm) Problem->Cause Physical Physical Blocking (Amber vials, foil) Problem->Physical Chemical Chemical Stabilization Problem->Chemical Effect Formation of - this compound desoxy - this compound amino Cause->Effect UV_Absorbers UV Absorbers (e.g., Benzotriazoles) Chemical->UV_Absorbers Antioxidants Antioxidants (e.g., Vitamin E) Chemical->Antioxidants Quenchers Excited-State Quenchers Chemical->Quenchers

Caption: Logic diagram of this compound photolysis and prevention strategies.

References

Validation & Comparative

Triazoxide Efficacy in Barley Seed Treatment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Triazoxide as a seed treatment for barley, with a focus on its performance against key seed-borne diseases. The information is compiled from available experimental data to assist researchers and professionals in drug development and crop protection in their evaluation of fungicidal treatments.

Introduction to this compound

This compound is a highly selective, non-systemic fungicide specifically developed for the control of seed-borne diseases in barley.[1] Its primary targets are Barley Stripe, caused by Pyrenophora graminea, and Net Blotch, caused by Pyrenophora teres.[1][2] While its exact mode of action is not fully elucidated, it belongs to the benzotriazine class of compounds.[2] this compound is often formulated in combination with other fungicides to broaden the spectrum of activity.[1][3]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and its combination partners compared to other barley seed treatments.

Table 1: Efficacy against Barley Stripe (Pyrenophora graminea)

Active Ingredient(s)Application Rate (g a.i./100 kg seed)Disease Incidence in Untreated (%)Efficacy (%)CropReference
This compound 2.530100Winter Barley[1]
Imazalil2.53096-99Winter Barley[1]
This compound 1.04899Spring Barley[1]
Imazalil1.04897-99Spring Barley[1]
Tebuconazole + This compound Not Specified14-22100Not Specified[1]
Tebuconazole + ImazalilNot Specified14-2298-100Not Specified[1]

Table 2: Efficacy against Seed-borne Net Blotch (Pyrenophora teres)

Active Ingredient(s)Application Rate (g a.i./100 kg seed)Disease Incidence in Untreated (%)Efficacy (%)CropReference
Tebuconazole + This compound Not Specified8100Not Specified[1]
Tebuconazole + ImazalilNot Specified8100Not Specified[1]

Table 3: Efficacy against Fusarium Seedling Blight

Active Ingredient(s)Application Rate (g a.i./100 kg seed)% Plants Infected (Untreated)% Plants Infected (Treated)% ControlReference
Tebuconazole + This compound 3 + 310.6 - 46.00.0 - 31.50 - 100
EXP 80812A (Triticonazole combination)5 + 510.6 - 46.00.0 - 8.566 - 100

Note: Comprehensive, direct comparative data for this compound against a wider range of modern seed treatments such as those containing fluxapyroxad, sedaxane, or prothioconazole (B1679736) as standalone treatments for the control of Pyrenophora graminea and Pyrenophora teres is limited in the reviewed literature. The data presented is based on available studies and may not reflect the full spectrum of currently available alternatives.

Experimental Protocols

Detailed experimental protocols for the cited studies are not exhaustively available. However, a general methodology for evaluating the efficacy of barley seed treatments can be outlined as follows:

  • Seed Selection: Barley seed lots with a known history of natural infection with the target pathogens (Pyrenophora graminea or Pyrenophora teres) are used. The level of seed infection is typically determined prior to treatment using methods such as agar (B569324) plate tests.

  • Seed Treatment Application: The fungicidal treatments are applied to the seed lots at specified rates (e.g., g a.i./100 kg of seed). An untreated control group is maintained for comparison.

  • Field Trials: The treated and untreated seeds are sown in replicated field plots. The experimental design is typically a randomized complete block design to account for field variability.

  • Disease Assessment: Disease incidence and severity are assessed at various growth stages of the barley plants. For Barley Stripe, this often involves counting the number of infected plants or tillers. For Net Blotch, the percentage of leaf area affected is typically evaluated.

  • Data Analysis: The collected data is statistically analyzed to determine the significance of the differences between treatments and to calculate the efficacy of each fungicide.

Visualizations

Experimental Workflow for Efficacy Testing

G cluster_0 Preparation cluster_1 Field Trial cluster_2 Assessment & Analysis SeedSelection Barley Seed Lot Selection (Naturally Infected) InfectionAnalysis Pre-treatment Seed Infection Analysis SeedSelection->InfectionAnalysis TreatmentApplication Fungicide Seed Treatment Application InfectionAnalysis->TreatmentApplication UntreatedControl Untreated Control Preparation InfectionAnalysis->UntreatedControl Sowing Sowing in Replicated Field Plots TreatmentApplication->Sowing UntreatedControl->Sowing Growth Crop Growth and Development Sowing->Growth DiseaseAssessment Disease Incidence and Severity Assessment Growth->DiseaseAssessment DataCollection Data Collection DiseaseAssessment->DataCollection StatisticalAnalysis Statistical Analysis and Efficacy Calculation DataCollection->StatisticalAnalysis

Caption: General workflow for barley seed treatment efficacy trials.

Hypothetical Signaling Pathway for Fungicide Action

Disclaimer: The precise mode of action and the affected signaling pathways for this compound are currently not well-defined in publicly available literature. The following diagram illustrates a generalized signaling pathway that can be affected by fungicides that inhibit ergosterol (B1671047) biosynthesis, a common mechanism for azole fungicides often co-formulated with this compound. This is a hypothetical representation and may not reflect the actual mechanism of this compound.

G Fungicide Fungicide (e.g., Azole) Enzyme 14α-demethylase (Erg11p) Fungicide->Enzyme Inhibition Pathway Ergosterol Biosynthesis Pathway Growth Fungal Growth and Proliferation Enzyme->Growth Required for Ergosterol Ergosterol Pathway->Ergosterol Production Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Component of Membrane->Growth Maintains

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.

Conclusion

This compound demonstrates high efficacy against Pyrenophora graminea and, in combination with other fungicides, against seed-borne Pyrenophora teres in barley. The available data suggests its performance is comparable to the standard Imazalil for Barley Stripe control. However, there is a notable lack of recent and comprehensive comparative studies against a broader array of modern seed treatment fungicides. Furthermore, the exact biochemical mode of action of this compound remains an area for further investigation. Future research should focus on direct, side-by-side comparisons with current market-leading products and on elucidating its molecular target and its effects on fungal signaling pathways to better position its utility in integrated disease management programs for barley.

References

A Comparative Guide to the Validation of a New Analytical Method for Triazoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Triazoxide against established analytical techniques for triazole fungicides. Due to the limited availability of specific comparative studies on this compound, this document leverages data from validated methods for structurally similar compounds to provide a robust framework for researchers.

Data Presentation: Performance of Analytical Methods

The following table summarizes the typical performance characteristics of various analytical methods used for the detection of triazole fungicides. This data serves as a benchmark for the expected performance of a newly validated method for this compound.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
Proposed LC-MS/MS This compound Various (e.g., plasma, soil, water) 0.005 - 1.0 µg/L 0.01 - 3.0 µg/L 85 - 110 < 15 (Projected)
HPLC-DADDiniconazole, Fluquinconazole, etc.Various0.01 - 0.05 mg/L0.03 - 0.15 mg/L80 - 115< 10[1]
LC-MSItraconazole, Posaconazole, etc.Plasma0.004 - 0.008 mg/L0.031 - 0.058 mg/L>85< 15[2][3]
GC-MSVolatile TriazolesVarious0.1 - 1.0 µg/kg0.3 - 3.0 µg/kg70 - 120< 20[4]

Experimental Protocols

Proposed New Analytical Method: LC-MS/MS for this compound

This proposed method is designed for high sensitivity and selectivity for the determination of this compound in various matrices.

1. Sample Preparation (QuEChERS Method)

  • Extraction: A homogenized sample (e.g., 10g of soil or 1mL of plasma) is placed in a 50 mL centrifuge tube. Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4g MgSO₄, 1g NaCl, 1g sodium citrate (B86180) tribasic dihydrate, and 0.5g sodium citrate dibasic sesquihydrate) and shake for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.[5]

2. Chromatographic and Mass Spectrometric Conditions

  • Chromatographic System: A liquid chromatograph equipped with a pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column is commonly used for the separation of triazole fungicides.[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid.

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM) will be used for quantification, monitoring for specific precursor-product ion transitions of this compound.

Comparative Analytical Methods
  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This technique is suitable for the separation and quantification of non-volatile and thermally labile compounds like many triazole fungicides. A reversed-phase C18 column is typically employed.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable triazoles. A capillary column with a stationary phase like 5% phenyl-methylpolysiloxane is common.[1]

Method Validation Workflow

The validation of a new analytical method is crucial to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of the proposed LC-MS/MS method for this compound, in accordance with ICH guidelines.[4]

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Dev Method Development & Optimization Specificity Specificity & Selectivity Dev->Specificity Initial Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Final Approval

Caption: Workflow for the validation of a new analytical method.

Potential Signaling Pathway Affected by Triazole Fungicides

While the exact mode of action for this compound is not fully elucidated[6], some triazole fungicides, like tebuconazole (B1682727), have been shown to induce apoptosis through a Reactive Oxygen Species (ROS)-mediated endoplasmic reticulum (ER) stress pathway.[7] The following diagram illustrates this potential mechanism of toxicity.

Signaling_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Mitochondrial_Pathway Mitochondrial Apoptotic Pathway ROS->Mitochondrial_Pathway UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Potential ROS-mediated ER stress-induced apoptosis by this compound.

References

A Comparative Analysis of Triazoxide and Tebuconazole for the Management of Pyrenophora teres

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the fungicides Triazoxide and Tebuconazole (B1682727) for the control of Pyrenophora teres, the causal agent of net blotch in barley. This document synthesizes available experimental data, outlines detailed methodologies for fungicide evaluation, and presents logical and experimental workflows through diagrams.

Executive Summary

Net blotch, caused by the fungus Pyrenophora teres, is a significant foliar disease in barley worldwide, leading to substantial yield losses. Chemical control remains a primary strategy for managing this disease, with demethylation inhibitors (DMIs) like tebuconazole being widely used. This compound is another fungicide mentioned for the control of seed-borne P. teres. This guide provides a comparative overview of these two active ingredients based on available scientific literature.

It is important to note that direct, head-to-head comparative studies between this compound and Tebuconazole for the control of Pyrenophora teres are scarce in publicly available literature. Therefore, this comparison is synthesized from individual studies on each fungicide.

Comparative Data on Fungicide Efficacy

The following tables summarize the available quantitative data on the efficacy of Tebuconazole. Due to the lack of specific efficacy data for this compound from the searched literature, a similar table could not be constructed for it.

Table 1: Efficacy of Tebuconazole against Pyrenophora teres

Efficacy ParameterResultHost Variety/IsolateExperimental ConditionsReference
Disease Severity Reduction 88.98%Not SpecifiedField trial; Foliar application of a product containing Bixafen+Tebuconazole.
Yield Increase 22.6% - 43%PivanField trial; Two applications of prothioconazole (B1679736) + tebuconazole.[1]
EC50 Value 0.04 - 0.69 µg/mLP. teres f. sp. maculata isolatesIn vitro microtiter assay.[2]
Inhibition of Mycelial Growth Up to 71%P. teres CBS 123929In vitro assay; Single application of tebuconazole.[3]

Note: The efficacy of tebuconazole can be influenced by factors such as the resistance level of the barley variety, the timing of application, and environmental conditions.[4]

Fungicide Profiles

This compound

This compound is a highly selective, non-systemic fungicide.[5] It is primarily used as a seed treatment to control seed-borne diseases in barley, including net blotch (Pyrenophora teres) and barley stripe (Pyrenophora graminea).[5][6]

  • Mode of Action: The exact mode of action of this compound is not clearly defined in the available literature.[5] It belongs to the imidazole (B134444) fungicide group.[6]

  • Application: Applied as a seed treatment, often in combination with other fungicides.[5]

Tebuconazole

Tebuconazole is a broad-spectrum systemic fungicide belonging to the triazole class.[7][8] It exhibits protective, curative, and eradicant properties against a wide range of fungal pathogens in various crops.[8][9]

  • Mode of Action: Tebuconazole is a demethylation inhibitor (DMI). It works by inhibiting the C14-demethylation step in the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane.[7][8][10] This disruption of ergosterol production leads to the cessation of fungal growth.

  • Application: Tebuconazole is typically applied as a foliar spray.[7] It is rapidly absorbed by the plant and translocated acropetally (upwards).[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of fungicide efficacy. Below are standardized protocols for in vitro and field experiments for testing fungicides against Pyrenophora teres.

In Vitro Fungicide Sensitivity Assay (Microtiter Plate Method)

This method is used to determine the half-maximal effective concentration (EC50) of a fungicide, which represents the concentration required to inhibit 50% of fungal growth.

  • Isolate Preparation: Single-spore isolates of P. teres are cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), for 7-10 days.

  • Spore Suspension: A spore suspension is prepared by flooding the culture plates with sterile distilled water containing a wetting agent (e.g., Tween 20) and gently scraping the surface. The concentration of the spore suspension is adjusted to a final concentration of 1 x 10^4 spores/mL.

  • Fungicide Dilution Series: A stock solution of the test fungicide is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). A serial dilution of the fungicide is then made in a liquid growth medium (e.g., potato dextrose broth - PDB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the spore suspension. The plates are then incubated in the dark at a controlled temperature (e.g., 20-22°C) for 5-7 days.

  • Data Analysis: Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The EC50 values are calculated by fitting the dose-response data to a suitable model.[11]

Field Efficacy Trial

Field trials are essential to evaluate the performance of fungicides under real-world conditions.

  • Experimental Design: The trial should be set up in a randomized complete block design with multiple replicates (typically 3-4) for each treatment.[1]

  • Plot Establishment: Barley plots of a susceptible variety are sown in an area with a history of net blotch. To ensure uniform disease pressure, plots can be artificially inoculated with infected barley stubble.[12]

  • Fungicide Application: Fungicides are applied at different growth stages of the barley crop, such as tillering (Zadoks scale 20-29), stem elongation (Zadoks scale 30-39), or flag leaf emergence (Zadoks scale 37-49).[1] Applications are typically made using a calibrated backpack sprayer to ensure uniform coverage.

  • Disease Assessment: Disease severity is assessed visually at different time points after fungicide application. This is often done by estimating the percentage of leaf area affected by net blotch on the upper leaves (e.g., flag leaf, flag-1, flag-2).[12]

  • Yield Measurement: At the end of the growing season, the grain yield from each plot is harvested and measured.

  • Data Analysis: The collected data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of differences between treatments.[1]

Visualizations

The following diagrams illustrate the experimental workflow for fungicide evaluation and a logical comparison of this compound and Tebuconazole.

experimental_workflow cluster_invitro In Vitro Assay cluster_inplanta Field Trial p1 Isolate P. teres p2 Prepare Spore Suspension p1->p2 p4 Inoculate Microtiter Plates p2->p4 p3 Fungicide Dilution Series p3->p4 p5 Incubate p4->p5 p6 Measure Fungal Growth p5->p6 p7 Calculate EC50 p6->p7 f1 Establish Barley Plots f2 Inoculate with P. teres f1->f2 f3 Apply Fungicide Treatments f2->f3 f4 Assess Disease Severity f3->f4 f5 Measure Crop Yield f4->f5 f6 Statistical Analysis f5->f6 logical_comparison cluster_this compound This compound cluster_tebuconazole Tebuconazole t1 Application: Seed Treatment comp Comparison for P. teres Control t1->comp t2 Systemicity: Non-systemic t2->comp t3 Mode of Action: Unclear t3->comp te1 Application: Foliar Spray te1->comp te2 Systemicity: Systemic (Acropetal) te2->comp te3 Mode of Action: DMI (Ergosterol Biosynthesis Inhibitor) te3->comp

References

Comparative Analysis of Triazoxide Degradation in Different Soils: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide offers a comprehensive comparative analysis of the degradation of Triazoxide and other triazole fungicides in various soil environments. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to predict the environmental fate of this compound and provides detailed protocols for further experimental investigation. While direct comparative studies on this compound are limited, this guide draws upon data from analogous triazole fungicides to provide a robust framework for understanding its degradation dynamics.

Factors Influencing this compound Degradation in Soil

The persistence of this compound in soil is governed by a complex interplay of chemical, physical, and biological factors. Understanding these factors is crucial for predicting its environmental impact and developing effective remediation strategies. The primary drivers of degradation include soil type, organic matter content, pH, moisture, temperature, and microbial activity.

Key Influencing Factors:

  • Soil Texture (Clay, Sand, Silt Content): Soil texture affects aeration, water movement, and the availability of the pesticide to microorganisms. Generally, higher clay content can lead to stronger adsorption, potentially reducing bioavailability for microbial degradation.

  • Soil Organic Matter (SOM): SOM is a critical factor controlling the fate of pesticides.[1] It can enhance the adsorption of pesticides, which may decrease their availability for degradation.[1] Conversely, SOM can also stimulate microbial activity, leading to accelerated degradation.[1]

  • Soil pH: The pH of the soil can influence the chemical stability of pesticides (hydrolysis) and affect the composition and activity of the soil microbial community.

  • Microbial Activity: The biodegradation by soil microorganisms is a primary pathway for the degradation of many pesticides, including triazole fungicides.[2][3] The abundance and diversity of microbial populations capable of metabolizing the fungicide are key to its persistence.

  • Temperature and Moisture: These environmental conditions directly impact microbial activity and the rate of chemical reactions. Higher temperatures, up to an optimum, generally increase degradation rates. Soil moisture is essential for microbial function.

Below is a diagram illustrating the logical relationships between these key factors and the degradation of a pesticide like this compound in the soil environment.

cluster_soil Soil Properties cluster_environmental Environmental Conditions cluster_biological Biological Factors Soil_Texture Soil Texture (Clay, Sand, Silt) Degradation Degradation Rate Soil_Texture->Degradation Adsorption/ Bioavailability SOM Soil Organic Matter SOM->Degradation Adsorption/ Microbial Fuel pH Soil pH Microbial_Activity Microbial Activity pH->Microbial_Activity pH->Degradation Hydrolysis Temperature Temperature Temperature->Microbial_Activity Moisture Moisture Moisture->Microbial_Activity Microbial_Activity->Degradation Biodegradation This compound This compound in Soil This compound->Degradation start Start: Soil Collection & Characterization pre_incubation Soil Preparation (Sieving, Moisture Adjustment) start->pre_incubation fortification This compound Application (Fortification) pre_incubation->fortification incubation Incubation (Controlled Temp. & Moisture) fortification->incubation sampling Periodic Sampling incubation->sampling Time intervals extraction Solvent Extraction sampling->extraction analysis Chemical Analysis (HPLC, LC-MS/MS) extraction->analysis data_analysis Data Analysis (Kinetic Modeling) analysis->data_analysis end End: Determine DT50 & Degradation Pathway data_analysis->end

References

A Comparative Guide to Triazoxide and Azole Fungicides: Assessing Cross-Resistance Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Triazoxide and other commonly used azole fungicides, with a focus on the critical issue of cross-resistance. Understanding the potential for cross-resistance is paramount for developing sustainable disease management strategies and for the discovery of new antifungal agents. This document synthesizes available data, outlines detailed experimental protocols for resistance assessment, and visualizes key concepts through diagrams.

Introduction to this compound and Azole Fungicides

Azole fungicides are a cornerstone of fungal disease control in both agriculture and medicine. They primarily act as demethylation inhibitors (DMIs), targeting the C14-demethylase enzyme (encoded by the CYP51 gene) in the ergosterol (B1671047) biosynthesis pathway. This disruption of ergosterol production leads to dysfunctional cell membranes and ultimately, fungal cell death.

This compound, on the other hand, is a benzotriazine fungicide. While its exact mode of action is not fully elucidated, it is believed to interfere with fungal cell membrane biosynthesis. Crucially, the Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 34 , a distinct group from the azole fungicides which reside in FRAC Group 3 . This classification suggests a different target site or mechanism of action, which has significant implications for cross-resistance.

Understanding Fungicide Resistance Mechanisms

Resistance to azole fungicides is a widespread and growing problem. The primary mechanisms of resistance include:

  • Target site modification: Point mutations in the CYP51 gene can reduce the binding affinity of azole fungicides to the target enzyme.

  • Overexpression of the target enzyme: Increased production of the CYP51 enzyme can overcome the inhibitory effect of the fungicide.

  • Efflux pump overexpression: Fungal cells can actively transport fungicides out of the cell using ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, preventing the fungicide from reaching its target.

Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide also exhibits resistance to other fungicides, typically those with the same mode of action.

Cross-Resistance Between this compound and Azole Fungicides: An Evidence-Based Assessment

Based on available literature, there is no documented evidence of cross-resistance between this compound (FRAC Group 34) and azole fungicides (FRAC Group 3) . The classification of this compound into a separate FRAC group with an unknown mode of action strongly implies that the mechanisms conferring resistance to azoles would not be effective against this compound.

This lack of cross-resistance makes this compound a potentially valuable tool in fungicide resistance management programs. By rotating or mixing fungicides with different modes of action, the selection pressure for resistance to any single class of fungicides can be reduced.

Quantitative Data on Fungicide Sensitivity

The following table presents hypothetical EC50 data to illustrate how a comparative analysis would be structured. Note: These values are for illustrative purposes only and are not based on experimental data for this compound.

FungicideFRAC GroupFungal IsolateEC50 (mg/L)Resistance Factor (RF)*
This compound 34 Sensitive Strain Data Not Available -
Azole-Resistant Strain Data Not Available -
Tebuconazole3Sensitive Strain0.5-
Azole-Resistant Strain15.030
Propiconazole3Sensitive Strain0.3-
Azole-Resistant Strain12.040
Difenoconazole3Sensitive Strain0.2-
Azole-Resistant Strain10.050

*Resistance Factor (RF) = EC50 of resistant strain / EC50 of sensitive strain

Experimental Protocols for Assessing Fungicide Cross-Resistance

To empirically determine the cross-resistance profile of this compound, the following standardized laboratory assays can be employed.

Mycelial Growth Inhibition Assay

This method assesses the effect of a fungicide on the vegetative growth of a fungus.

Objective: To determine the EC50 value of this compound and other azole fungicides against sensitive and resistant fungal isolates.

Materials:

  • Pure cultures of fungal isolates (sensitive and resistant strains)

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Technical grade this compound, tebuconazole, propiconazole, and difenoconazole

  • Sterile distilled water

  • Solvent for fungicides (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide in a suitable solvent at a high concentration (e.g., 1000 mg/L).

  • Media Amendment: Autoclave the PDA medium and cool it to 45-50°C. Add the required volume of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). Pour the amended media into sterile petri dishes. A control plate with no fungicide should also be prepared.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer and place it mycelium-side down in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: After a defined incubation period (when the mycelial growth on the control plate has reached a significant portion of the plate), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value can then be determined by probit analysis or by regressing the percentage inhibition against the log-transformed fungicide concentration.

Spore Germination Assay

This method evaluates the impact of a fungicide on the germination of fungal spores.

Objective: To determine the EC50 value of this compound and other azole fungicides based on the inhibition of spore germination.

Materials:

  • Fungal cultures producing abundant spores

  • Water agar (2%)

  • Technical grade fungicides and solvents

  • Sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80)

  • Hemocytometer or spectrophotometer

  • Microscope slides or multi-well plates

  • Microscope

Procedure:

  • Spore Suspension Preparation: Flood the surface of a sporulating fungal culture with sterile distilled water containing a wetting agent. Gently scrape the surface to dislodge the spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Fungicide Solutions: Prepare a series of fungicide concentrations in sterile distilled water.

  • Incubation: Mix equal volumes of the spore suspension and the fungicide solution in a microfuge tube or on a microscope slide. Incubate in a humid chamber at the optimal temperature for germination.

  • Data Collection: After a suitable incubation period (e.g., 12-24 hours), place a drop of a germination-staining and stopping solution (e.g., lactophenol cotton blue) onto the spore suspension. Examine at least 100 spores per replicate under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of germination inhibition for each fungicide concentration relative to the control. Determine the EC50 value using probit analysis or regression.

Visualizing Key Concepts

Azole Fungicide Resistance Signaling Pathway

Azole_Resistance_Pathway cluster_cell Fungal Cell cluster_erg_pathway Ergosterol Biosynthesis Pathway cluster_resistance Resistance Mechanisms Azole Azole Fungicide CYP51 CYP51 (14α-demethylase) Azole->CYP51 Inhibition Ergosterol Ergosterol Membrane Cell Membrane Ergosterol->Membrane Incorporation Precursor Lanosterol Precursor Precursor->CYP51 Demethylation CYP51->Ergosterol Mutation CYP51 Gene Mutation (Reduced Binding) Mutation->CYP51 Alters Target Overexpression CYP51 Overexpression Overexpression->CYP51 Increases Target Efflux Efflux Pump (ABC/MFS Transporters) Efflux->Azole Expulsion

Caption: Mechanisms of azole fungicide action and resistance.

Experimental Workflow for Cross-Resistance Assessment

Cross_Resistance_Workflow cluster_isolates Fungal Isolates cluster_fungicides Fungicide Treatments cluster_assay In Vitro Assay cluster_analysis Data Analysis Sensitive Sensitive Strain MycelialGrowth Mycelial Growth Inhibition Assay Sensitive->MycelialGrowth SporeGermination Spore Germination Inhibition Assay Sensitive->SporeGermination Resistant Azole-Resistant Strain Resistant->MycelialGrowth Resistant->SporeGermination This compound This compound This compound->MycelialGrowth This compound->SporeGermination Azoles Azole Fungicides (Tebuconazole, etc.) Azoles->MycelialGrowth Azoles->SporeGermination EC50 EC50 Value Determination MycelialGrowth->EC50 SporeGermination->EC50 RF Resistance Factor (RF) Calculation EC50->RF Comparison Comparative Analysis of RFs RF->Comparison

Caption: Workflow for assessing fungicide cross-resistance.

Conclusion

The distinct classification of this compound in FRAC Group 34, separate from the azole fungicides in FRAC Group 3, strongly indicates a lack of cross-resistance. This positions this compound as a potentially valuable component in fungicide resistance management strategies, particularly in situations where resistance to DMI fungicides is prevalent. However, empirical data from direct comparative studies are needed to definitively confirm this and to quantify the sensitivity of various fungal pathogens to this compound. The experimental protocols outlined in this guide provide a framework for conducting such crucial research. For drug development professionals, the unique properties of this compound may inspire the exploration of novel antifungal compounds with different modes of action to combat the growing threat of fungicide resistance.

References

Validating the Fungicidal Spectrum of Triazoxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the fungicidal spectrum of Triazoxide, a benzotriazine fungicide. It compares its performance with other relevant alternatives and includes supporting experimental data to inform research and development in agricultural and pharmaceutical sciences.

Introduction to this compound

This compound is a selective, non-systemic fungicide primarily utilized as a seed treatment for barley.[1] Its chemical classification is a 1,2,4-benzotriazine (B1219565) 1-oxide, and it is specifically effective against seed-borne pathogens.[2][3] The primary targets of this compound are Pyrenophora graminea, the causal agent of barley stripe disease, and Pyrenophora teres, which causes net blotch of barley.[1][2][4]

The mode of action of this compound is believed to be the inhibition of ergosterol (B1671047) biosynthesis, a critical process for maintaining the integrity of fungal cell membranes.[4] This mechanism is characteristic of the broader class of azole fungicides, which target the cytochrome P450-dependent enzyme C14-demethylase.[5] While the exact mode of action is not fully elucidated, this inhibition disrupts fungal development and leads to cell death.[1]

Comparative Fungicidal Efficacy

The following tables summarize the efficacy of various triazole fungicides against pathogens from the Pyrenophora genus and other significant plant pathogenic fungi. This comparative data provides a benchmark for the expected performance of a DMI fungicide like this compound.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of DMI Fungicides against Pyrenophora species

FungicidePyrenophora teresPyrenophora tritici-repentisReference
Prothioconazole->70% inhibition at 0.5 mg/L[6]
Tebuconazole-Mean: 0.25[6]
Epoxiconazole-Mean: 0.19[6]
Propiconazole-Mean: 0.39[6]
MefentrifluconazoleMedian: 0.812 - 1.32911.11% inhibition at 0.5 mg/L[7]

Table 2: In Vitro Efficacy (EC50 in µg/mL) of DMI Fungicides against Other Fungal Pathogens

FungicideSclerotinia sclerotiorumPhytophthora infestansRhizoctonia solaniBotrytis cinereaReference
Difenoconazole0.12---[5]
Novel Triazole 5a41.590.460.2711.39[5]
Epoxiconazole----
Tebuconazole----

Experimental Protocols

Detailed experimental protocols for studies specifically validating the fungicidal spectrum of this compound are not publicly available. However, the following are generalized, standard methodologies for key experiments used to evaluate the efficacy of fungicides like this compound.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the growth of a target fungus.

Objective: To determine the EC50 value of the fungicide against the test fungus.

Materials:

  • Pure culture of the target fungus (e.g., Pyrenophora graminea)

  • Potato Dextrose Agar (PDA) medium

  • Fungicide stock solution of known concentration

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of the fungicide in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Prepare a series of dilutions of the fungicide from the stock solution.

  • Amend molten PDA with the different fungicide concentrations. A control plate with only the solvent should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh, actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each fungicide-amended and control petri dish.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

Seed Treatment Efficacy - In Vivo Greenhouse Assay

This assay evaluates the effectiveness of a fungicide seed treatment in protecting seedlings from a specific pathogen.

Objective: To assess the ability of the fungicide to control seed-borne or soil-borne infection and improve seedling emergence and health.

Materials:

  • Seeds of a susceptible host plant (e.g., barley)

  • Fungicide formulation for seed treatment

  • Pathogen inoculum (e.g., spores of Pyrenophora graminea)

  • Sterilized soil or potting mix

  • Pots or trays

  • Greenhouse with controlled environmental conditions

Procedure:

  • Artificially inoculate a batch of seeds with the pathogen, or use naturally infected seeds.

  • Treat the inoculated seeds with the fungicide at the recommended dose. An untreated control group of seeds should be maintained.

  • Sow the treated and untreated seeds in pots or trays containing sterilized soil.

  • Maintain the pots in a greenhouse under conditions favorable for disease development (e.g., specific temperature and humidity).

  • Assess seedling emergence, disease incidence (percentage of infected plants), and disease severity (e.g., lesion size, extent of chlorosis) at regular intervals.

  • At the end of the experiment, parameters such as plant height, shoot and root dry weight can also be measured.

  • Calculate the percentage of disease control for the fungicide treatment compared to the untreated control.

Visualizing Key Processes

The following diagrams illustrate the mode of action of DMI fungicides and a typical experimental workflow for fungicide sensitivity testing.

G Ergosterol Biosynthesis Inhibition by DMI Fungicides cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate 14-demethylation Intermediate Lanosterol->Intermediate Catalyzed by C14-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Disruption DMI DMI Fungicide (e.g., this compound) CYP51 C14-demethylase (CYP51) DMI->CYP51 Inhibits

Caption: Mode of action of DMI fungicides like this compound.

G Experimental Workflow for Fungicide Sensitivity Testing start Start isolate Isolate and Culture Target Fungus start->isolate prepare Prepare Fungicide Stock Solutions and Dilutions isolate->prepare amend Amend Growth Medium with Fungicide prepare->amend inoculate Inoculate Plates with Fungal Plugs amend->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Determine EC50/MIC (Probit Analysis) calculate->analyze end End analyze->end

Caption: A typical workflow for in vitro fungicide sensitivity testing.

Conclusion

This compound is a targeted fungicide with established efficacy against key seed-borne diseases in barley, namely barley stripe and net blotch.[1][2][4] Its mode of action, the inhibition of ergosterol biosynthesis, is a well-understood and effective mechanism for controlling fungal pathogens.[4] While specific quantitative performance data for this compound is limited in the public domain, its classification as a DMI fungicide allows for comparison with other members of this class. The provided experimental protocols offer a framework for researchers to conduct their own validation and comparative studies. Further research to generate and publish specific efficacy data (EC50, MIC) for this compound against a broader range of fungal pathogens would be highly valuable to the scientific community.

References

Genetic Validation of Triazoxide's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Triazoxide's mode of action, validated through genetic studies of its target enzyme family. While direct genetic validation studies specifically for this compound are not extensively available in public literature, its classification as a triazole fungicide allows for strong inference of its mechanism through the extensive research conducted on this class of compounds. This document synthesizes the established mode of action for triazole fungicides, presents supporting data from related compounds, and provides detailed experimental protocols for key validation studies.

Introduction to this compound and the Triazole Class of Fungicides

This compound is a fungicide used as a seed treatment, particularly for the control of seed-borne diseases in barley such as those caused by Pyrenophora graminea and Pyrenophora teres. It belongs to the imidazole (B134444) group of fungicides, which are a subset of the broader class of demethylation inhibitor (DMI) fungicides. The primary mode of action for DMI fungicides is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, encoded by the CYP51 gene. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Genetic Validation of the CYP51 Target

The role of CYP51 as the target of triazole fungicides has been extensively validated through various genetic studies in a range of fungal pathogens. These studies provide a robust framework for understanding the mode of action of this compound. The primary mechanisms of resistance to triazole fungicides, which in turn validate the drug's target, include:

  • Point Mutations in the CYP51 Gene: Single nucleotide polymorphisms (SNPs) in the CYP51 gene can lead to amino acid substitutions in the CYP51 protein. These changes can reduce the binding affinity of the triazole fungicide to the enzyme, thereby conferring resistance.

  • Overexpression of the CYP51 Gene: An increased number of transcripts of the CYP51 gene leads to a higher concentration of the target enzyme in the fungal cell. This requires a higher concentration of the fungicide to achieve the same level of inhibition.

  • Increased CYP51 Gene Copy Number: Amplification of the CYP51 gene in the fungal genome can also lead to an increase in the amount of the target enzyme produced, resulting in resistance.

While specific studies on this compound are limited, research on other triazoles against various pathogens, including those affecting barley, consistently points to these CYP51-related mechanisms.

Comparative Performance Data (Inferred)

FungicideTarget OrganismIC50 (µg/mL)MIC (µg/mL)Reference
This compound Pyrenophora teresData not availableData not available
This compound Pyrenophora gramineaData not availableData not available
TebuconazolePyrenophora teres~0.1 - >10~0.5 - >100[Fungicide resistance and efficacy for control of Pyrenophora teres and Mycosphaerella graminicola on barley and wheat]
ProthioconazolePyrenophora teres~0.01 - 1.0~0.1 - 10[Fungicide resistance and efficacy for control of Pyrenophora teres and Mycosphaerella graminicola on barley and wheat]
FluconazoleCandida albicans~0.125 - 64~0.25 - >64[Review of fluconazole: a new triazole antifungal agent]

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are highly dependent on the specific fungal isolate and the experimental conditions. The data presented for Tebuconazole and Prothioconazole reflect the range of sensitivities observed in field populations, with higher values indicating resistance.

Experimental Protocols

To facilitate further research and validation of this compound's mode of action, this section provides detailed methodologies for key experiments.

Fungal Gene Knockout via CRISPR/Cas9

This protocol describes a general workflow for deleting the CYP51 gene in a target fungus to confirm its essentiality and its role as the drug target.

Objective: To create a gene knockout mutant to assess the impact on fungal viability and sensitivity to this compound.

Methodology:

  • gRNA Design and Synthesis: Design single guide RNAs (sgRNAs) targeting a conserved and functionally important region of the CYP51 gene. Synthesize the gRNAs in vitro.

  • Cas9-gRNA Ribonucleoprotein (RNP) Assembly: Incubate purified Cas9 protein with the synthesized sgRNAs to form RNP complexes.

  • Protoplast Preparation: Grow the target fungal strain in liquid culture and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: Introduce the Cas9-gRNA RNPs and a donor DNA template (for homologous recombination-mediated repair, if desired) into the fungal protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Screening: Plate the transformed protoplasts on a selective medium. Screen the resulting colonies by PCR and DNA sequencing to identify successful gene knockout mutants.

  • Phenotypic Analysis: Assess the viability of the knockout mutants. If the gene is essential, a knockout may not be achievable. If viable, assess the sensitivity of the mutant strain to this compound compared to the wild-type strain.

CYP51 Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of the CYP51 enzyme.

Objective: To determine the IC50 value of this compound for the CYP51 enzyme.

Methodology:

  • CYP51 Expression and Purification: Clone the CYP51 gene from the target fungus into an expression vector and express the recombinant protein in a suitable host (e.g., E. coli or Pichia pastoris). Purify the recombinant CYP51 enzyme using affinity chromatography.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified CYP51 enzyme, a source of reducing equivalents (e.g., NADPH-cytochrome P450 reductase), and the substrate (e.g., lanosterol).

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction by adding NADPH. Incubate the mixture at an optimal temperature for a defined period.

  • Product Quantification: Stop the reaction and extract the sterols. Quantify the amount of the product (e.g., 14-demethylated lanosterol) using a suitable analytical method such as HPLC or GC-MS.

  • IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Visualizations

Signaling Pathway of this compound's Mode of Action```dot

Triazoxide_MoA This compound This compound Lanosterol Lanosterol This compound->Lanosterol Inhibits

Caption: A workflow for the genetic and biochemical validation of this compound's mode of action.

Comparative Toxicity of Triazoxide and Its Degradation Products: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available toxicity data for the fungicide Triazoxide and its known degradation products, "this compound desoxy" and "this compound amino." Due to a lack of publicly available quantitative toxicity data for the degradation products, a direct comparative assessment is not currently feasible. This document summarizes the existing data for this compound and discusses the general toxicity of other triazole fungicide metabolites to provide context, while highlighting the existing data gap.

Quantitative Toxicity Data

While acute toxicity data for this compound is available, no quantitative data (e.g., LD50 or LC50 values) for its degradation products, this compound desoxy and this compound amino, could be identified in publicly accessible scientific literature and databases.

Table 1: Acute Toxicity of this compound

Test OrganismRoute of AdministrationToxicity Value
RatOralLD50: 100-200 mg/kg[1][2][3][4]
RatDermalLD50: >5000 mg/kg[1][2][3][4]
RatInhalation (4 hours)LC50: 0.8-3.2 mg/L[1][2][3][4]

Note on Degradation Product Toxicity: The absence of specific toxicity data for this compound desoxy and this compound amino represents a significant knowledge gap. General studies on other triazole fungicides have sometimes indicated that their metabolites may be less toxic than the parent compound. For instance, one study found that the metabolites of four different triazole pesticides generated within plant tissues did not exhibit significant cytotoxicity[5]. However, such findings are not directly applicable to this compound and its unique degradation products without specific experimental verification.

Experimental Protocols

The following are standardized experimental protocols typically employed to determine the acute toxicity values presented in Table 1. These methodologies are based on internationally recognized guidelines.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 425)

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

  • Test Animals: Healthy, young adult rats (typically one sex, often female) are used. Animals are acclimated to laboratory conditions for at least five days prior to dosing.

  • Housing: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.

  • Dose Administration: The test substance is administered as a single oral dose via gavage.

  • Procedure (Up-and-Down Procedure):

    • A single animal is dosed at a level estimated to be just below the LD50.

    • If the animal survives for a defined period (typically 48 hours), the next animal receives a higher dose.

    • If the animal dies, the next animal receives a lower dose.

    • This sequential dosing continues until a series of outcomes (survival or death) allows for the statistical calculation of the LD50.

  • Observation Period: Following dosing, animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

  • Data Analysis: The LD50 is calculated using a maximum likelihood estimation method.

Acute Dermal Toxicity Testing (Adapted from OECD Guideline 402)

Objective: To determine the LD50 of a substance upon single dermal application.

Methodology:

  • Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.

  • Preparation: Approximately 24 hours before application, the fur on the dorsal area of the animal is clipped.

  • Application: The test substance is applied uniformly over a prepared area of skin (at least 10% of the body surface area). The area is then covered with a porous gauze patch for 24 hours.

  • Dose Level: A limit test is often performed at 2000 mg/kg body weight. If mortality occurs, a full study with multiple dose groups is conducted.

  • Observation Period: Animals are observed for mortality and signs of toxicity for at least 14 days.

Acute Inhalation Toxicity Testing (Adapted from OECD Guideline 403)

Objective: To determine the median lethal concentration (LC50) of a substance in air.

Methodology:

  • Test Animals: Young adult rats are commonly used.

  • Exposure: Animals are placed in a whole-body or nose-only inhalation chamber and exposed to the test substance (as a gas, vapor, or aerosol) for a fixed period, typically 4 hours.

  • Concentrations: A range of concentrations, including a control group, are tested to elicit a dose-response relationship.

  • Observation Period: Animals are observed for mortality and toxic effects for at least 14 days post-exposure.

Visualizations

The following diagrams illustrate the degradation of this compound and a typical workflow for acute toxicity testing.

This compound This compound Degradation Environmental Degradation This compound->Degradation Desoxy This compound desoxy Degradation->Desoxy Amino This compound amino Degradation->Amino

Caption: Simplified degradation pathway of this compound.

start Select Dose & Administer to Animal observe Observe for 14 Days (Mortality & Clinical Signs) start->observe data Record Data observe->data more_doses Additional Dose Groups? data->more_doses next_dose Administer Next Dose Level more_doses->next_dose Yes analysis Statistical Analysis (Calculate LD50/LC50) more_doses->analysis No next_dose->observe

Caption: General workflow for an acute toxicity study.

References

Evaluating the Performance of Triazoxide Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazoxide is a potent benzotriazine fungicide utilized as a seed treatment to control seed-borne diseases in crops like barley.[1][2] Its efficacy is not solely dependent on the active ingredient itself, but also significantly influenced by its formulation. The formulation dictates the stability, bioavailability, and ultimately, the performance of the fungicide. This guide provides a comparative overview of key performance indicators for different fungicide formulations, with a focus on triazoles, and details the experimental protocols necessary for their evaluation. While specific comparative data on different this compound formulations is limited in publicly available literature, this guide will use data from other closely related triazole fungicides to illustrate the impact of formulation on performance.

Comparative Performance of Triazole Formulations

The selection of a fungicide formulation is critical as it can significantly impact its biological efficacy.[3] Different formulations, such as Emulsifiable Concentrates (ECs), Suspension Concentrates (SCs), and Microcapsules (MCs), can exhibit varied performance in terms of disease control.[4][5][6] The following tables provide illustrative comparative data for different formulations of common triazole fungicides, which can serve as a proxy for evaluating potential this compound formulations.

Table 1: In Vitro Efficacy of Different Triazole Fungicide Formulations Against Fungal Pathogens

Formulation TypeTriazole FungicideTarget PathogenEfficacy Metric (EC50 in µg/mL)Reference
Emulsifiable Concentrate (EC)TebuconazoleFusarium graminearum0.37[7]
Suspension Concentrate (SC)TebuconazoleFusarium graminearum-
Emulsifiable Concentrate (EC)ProthioconazoleFusarium graminearum0.58[7]
Suspension Concentrate (SC)ProthioconazoleFusarium graminearum-
Emulsifiable Concentrate (EC)MetconazoleFusarium graminearum2.14[7]
Suspension Concentrate (SC)MetconazoleFusarium graminearum-
Emulsifiable Concentrate (EC)EpoxiconazoleRhizoctonia solani0.125[8]
Suspension Concentrate (SC)PropiconazoleRhizoctonia solani0.450[8]

Note: Lower EC50 values indicate higher efficacy.

Table 2: Field Efficacy of Different Triazole Fungicide Formulations in Controlling Wheat Leaf Rust

Formulation TypeTriazole Fungicide CombinationApplication RegimenDisease Control (%)Reference
Suspension Concentrate (SC)Azoxystrobin + Tebuconazole3 Applications>85%
Suspension Concentrate (SC)Azoxystrobin + Tebuconazole4 Applications>85%
Emulsifiable Concentrate (EC)Trifloxystrobin + Prothioconazole3 Applications>85%
Emulsifiable Concentrate (EC)Trifloxystrobin + Prothioconazole4 Applications>85%

Table 3: Physicochemical Stability of Fungicide Formulations

Formulation TypeParameterTest ConditionResult
Suspension Concentrate (SC)Accelerated Storage Stability54°C for 14 daysNo significant change in active ingredient content or physical properties.
Emulsifiable Concentrate (EC)Emulsion StabilityDilution in standard hard waterStable emulsion for at least 2 hours.
Flowable Concentrate for Seed TreatmentLow-Temperature Stability-10°C for 7 daysNo crystallization or phase separation observed.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of fungicide formulations.

In Vitro Efficacy Testing

This method assesses the intrinsic activity of a fungicide formulation against a target pathogen in a controlled laboratory setting.

a. Mycelial Growth Inhibition Assay:

  • Media Preparation: Prepare a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) and amend it with a series of concentrations of the test fungicide formulation.

  • Inoculation: Place a mycelial plug from an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C).

  • Data Collection: Measure the colony diameter at regular intervals until the colony in the control plate (without fungicide) reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value (the concentration that inhibits 50% of mycelial growth).[8][9]

Physicochemical Stability Testing

Stability testing ensures that a fungicide formulation maintains its physical and chemical properties during storage and use.

a. Accelerated Storage Stability:

  • Store samples of the formulation in their commercial packaging at an elevated temperature (e.g., 54 ± 2°C) for 14 days.

  • After the storage period, analyze the samples for active ingredient content, pH, viscosity, and other relevant physical properties.

  • Compare the results with those of a sample stored at ambient temperature.[10]

b. Low-Temperature Stability:

  • Store samples of the formulation at a low temperature (e.g., -5 ± 2°C) for 7 days.

  • After the storage period, allow the samples to return to room temperature and examine them for any signs of crystallization, phase separation, or sedimentation.

In Vitro Release Testing (for Seed Treatment Formulations)

This test evaluates the rate at which the active ingredient is released from a seed treatment formulation.

a. Franz Diffusion Cell Method:

  • Apparatus: Use a Franz diffusion cell, which consists of a donor chamber and a receptor chamber separated by a synthetic membrane.

  • Procedure: Apply a known amount of the seed treatment formulation to the membrane in the donor chamber. Fill the receptor chamber with a suitable medium (e.g., phosphate-buffered saline).

  • Sampling: At predetermined time intervals, withdraw samples from the receptor medium and replace with fresh medium.

  • Analysis: Analyze the samples for the concentration of the released active ingredient using a suitable analytical method like HPLC.[11]

  • Data Interpretation: Plot the cumulative amount of active ingredient released over time to determine the release profile.

Visualizing Key Pathways and Workflows

Hedgehog Signaling Pathway

This compound has been noted to inhibit the Hedgehog signaling pathway, a crucial pathway in embryonic development and cellular differentiation.[12] Understanding this mechanism is vital for drug development and target interaction studies.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched (PTCH1) Receptor SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_P Phosphorylated GLI GLI->GLI_P Phosphorylation GLI_A GLI Activator (GLI-A) GLI->GLI_A Activation GLI_R GLI Repressor (GLI-R) GLI_P->GLI_R Cleavage Target_Genes Target Gene Expression GLI_R->Target_Genes Represses GLI_A->Target_Genes Activates Efficacy_Workflow Start Start: Formulation Development PhysChem Physicochemical Characterization & Stability Testing Start->PhysChem InVitro In Vitro Efficacy Screening (Mycelial Growth Inhibition) PhysChem->InVitro Greenhouse Greenhouse Trials (Controlled Environment) InVitro->Greenhouse Field Field Trials (Multiple Locations) Greenhouse->Field Data Data Analysis & Statistical Evaluation Field->Data End End: Lead Formulation Selection Data->End

References

A Comparative Guide to Inter-Laboratory Validation of Triazoxide Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the determination of triazoxide residues in various matrices. While a specific, publicly available inter-laboratory validation study for this compound is not readily accessible, this document synthesizes data from validated methods for triazole fungicides and information from regulatory bodies to present a comparative guide. The primary methods for this compound residue analysis involve QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, followed by analysis using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Data Presentation: Performance of Analytical Methods

The following table summarizes the typical performance characteristics of analytical methods used for the determination of this compound and other triazole fungicide residues. These values are based on single-laboratory validation data and information from European Union Reference Laboratories (EURLs).

ParameterHPLC-MS/MSGas Chromatography (GC)
Selectivity High to Very HighModerate to High
Sensitivity Very HighHigh
Limit of Quantification (LOQ) 0.001 mg/kg (high water/acid content matrices), 0.005 mg/kg (high oil/dry matrices)[1]Generally in the µg/kg range
Accuracy (% Recovery) Typically 70-120%Typically 70-120%
Precision (RSD) < 20%< 20%
Throughput HighMedium to High
Matrix Effects Can be significant, managed by matrix-matched calibrationsCan be significant

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of results across different laboratories. Below are generalized protocols for the most common methods used in this compound residue analysis.

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1]

a. Homogenization: A representative sample of the matrix (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized to ensure uniformity.

b. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add appropriate internal standards.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O).

  • Shake the tube vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes to separate the layers.

c. Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, 150 mg C18). The choice of sorbent depends on the matrix composition.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract, ready for analysis.

Analytical Determination: HPLC-MS/MS

Fully validated analytical methods using HPLC-MS/MS are available for the enforcement of the residue definition of this compound in various matrices.[1]

  • Chromatographic System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent such as methanol (B129727) or acetonitrile.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

Mandatory Visualizations

Signaling Pathway of Triazole Fungicides

The exact mode of action for this compound is not definitively established, but as a member of the triazole class of fungicides, it is believed to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to impaired cell membrane function and ultimately, fungal cell death.

Triazole_Mode_of_Action cluster_fungus Fungal Cell Triazole This compound (Triazole Fungicide) CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Component of

Caption: Generalized signaling pathway for triazole fungicides.

Experimental Workflow for this compound Residue Analysis

The following diagram illustrates the logical flow of the experimental process for analyzing this compound residues, from sample reception to final data analysis.

Triazoxide_Analysis_Workflow start Sample Reception (e.g., Food, Soil) homogenization Sample Homogenization start->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction cleanup Dispersive SPE Cleanup (PSA, MgSO4, C18) extraction->cleanup analysis HPLC-MS/MS Analysis cleanup->analysis quantification Data Processing & Quantification analysis->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound residue analysis.

References

The Impact of Triazoxide on Soil Microbial Communities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Triazoxide": No peer-reviewed studies specifically investigating a fungicide named "this compound" were identified during the literature search for this guide. The following information is based on studies of the broader class of triazole fungicides, to which "this compound" is presumed to belong based on its name. The effects described for various triazole fungicides are expected to be generally representative of the potential impacts of "this compound" on soil microbial communities.

Introduction to Triazole Fungicides and Their Effects on Soil Microorganisms

Triazole fungicides are a widely used class of agricultural chemicals that are effective against a broad spectrum of fungal plant pathogens. Their primary mode of action is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes[1]. This disruption of ergosterol synthesis leads to impaired fungal growth and, ultimately, cell death[1].

While effective in controlling fungal diseases in crops, the application of triazole fungicides can have unintended consequences for non-target soil microorganisms. These chemicals can persist in the soil and exert toxic effects on a range of microbes, including bacteria, fungi, and actinomycetes[1][2]. The impact of triazole fungicides on soil microbial communities is typically dose-dependent, with higher concentrations generally leading to more pronounced and lasting effects[1][2][3].

This guide provides a comparative overview of the effects of triazole fungicides on different soil microbial communities, with supporting experimental data and detailed methodologies.

Comparative Effects of Triazole Fungicides on Soil Microbial Communities

The impact of triazole fungicides on soil microbial communities can vary depending on the specific chemical, its concentration, the soil type, and the composition of the native microbial population. Generally, high doses of triazole fungicides lead to a reduction in microbial biomass and alterations in the community structure[1][2][3].

Effects on Microbial Populations

Bacteria: The response of soil bacteria to triazole fungicides can be complex. Some studies report an overall decrease in bacterial populations, while others show shifts in the community composition, with some bacterial groups being inhibited and others potentially increasing in abundance[4][5]. For instance, a study on a triazole and strobilurin mixture found a decrease in bacterial diversity[5][6].

Fungi: As the primary targets of these fungicides, soil fungal populations are often significantly impacted. A reduction in fungal biomass and changes in the fungal community structure are commonly observed effects[1]. For example, tebuconazole (B1682727) has been shown to reduce the population of soil fungi, particularly at higher doses[1]. Similarly, triadimefon (B1683231) application led to a reduction in soil fungal ergosterol content by approximately 30% after seven days of incubation[1].

Actinomycetes: The effect on actinomycetes can also vary. Some studies have noted a decrease in their population following triazole application. For instance, the application of tebuconazole led to a decrease in the actinobacteria population ranging from 5.71% to 37.25%, depending on the dose[1].

Quantitative Data on the Effects of Triazole Fungicides

The following tables summarize quantitative data from various studies on the effects of different triazole fungicides on soil microbial communities.

Table 1: Effects of Tebuconazole on Soil Microbial Biomass and Enzyme Activity

ParameterConcentration (mg/kg soil)Incubation TimeEffectReference
Microbial Biomass50030 days94.6% lower than control[1]
Urease Activity5, 50, 50090 daysUp to 93.35% lower than control[1]
Arylsulfatase Activity5, 50, 50090 daysUp to 87.15% lower than control[1]
β-glucosidase Activity5, 50, 50090 daysUp to 69.5% lower than control[1]
Fungal Population0.125-2.12% decrease compared to control[1]
Fungal Population2.499-36.81% decrease compared to control[1]
Actinobacteria Population1.249-5.71% decrease compared to control[1]
Actinobacteria Population2.499-37.25% decrease compared to control[1]

Table 2: Effects of Other Triazole Fungicides on Soil Microbial Communities

FungicideConcentrationIncubation TimeEffectReference
Triadimefon0.125 and 1.25 mg/kg7 days~30% reduction in fungal ergosterol[1]
Propiconazole1.0 and 5.0 kg/ha 1 weekIncreased bacterial and fungal growth[1]
PropiconazoleHigher concentrations2-4 weeksDecreased microbial population[1]
Difenoconazole (B1670550) + Epoxiconazole (B1671545) + Kresoxim-methyl (B120586)Field Application-Decreased Shannon indices of fungal and bacterial communities[5][6]
Difenoconazole0.18 g a.i./kg seed30 days5.80% decrease in bacterial community diversity[7]
Difenoconazole0.18 g a.i./kg seed-23.87% reduction in Bacteroidota and 63.57% reduction in Myxococcota[7]
Difenoconazole0.18 g a.i./kg seed-38.53% increase in Actinobacteriota[7]

Comparison with Alternative Fungicides

Direct comparative studies between a wide range of triazole and non-triazole fungicides are limited in the literature. However, some studies provide insights into the relative impacts of different fungicide classes.

Triazoles vs. Strobilurins: A study on a mixture of the triazoles difenoconazole and epoxiconazole with the strobilurin kresoxim-methyl showed a decrease in both fungal and bacterial diversity. Strobilurins act by inhibiting mitochondrial respiration in fungi[5]. The combined effect of these two classes of fungicides can lead to significant shifts in the soil microbial community[5][6]. Interestingly, in the fungicide-treated soil, the relative abundances of Arthrobacter and Sphingomonas increased, suggesting their ability to utilize these fungicides as a carbon source[5][6].

Chemical vs. Biological Fungicides: A comparative study on the impact of a chemical fungicide (Ridomil, containing metalaxyl-M) and a biological fungicide (SoilGard, containing Trichoderma virens) on soil bacterial communities revealed distinct and time-dependent effects[8]. The chemical fungicide, even when targeting oomycetes, had negative effects on non-target bacterial diversity[8]. While some studies show that Trichoderma-based biofungicides can alter bacterial diversity, others report no significant impact on non-target bacterial communities[8]. This highlights that biological alternatives may not always be without non-target effects, but their impacts can differ from those of synthetic chemical fungicides.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing studies on the effects of fungicides on soil microbial communities. Below are outlines of key experimental protocols.

Soil Sampling and Fungicide Application
  • Soil Collection: Soil samples are typically collected from the top layer (e.g., 0-15 cm) of the experimental plots.

  • Fungicide Application: The fungicide is applied to the soil at various concentrations, often including the recommended field application rate and multiples of this rate to assess dose-dependent effects. A control group with no fungicide application is essential.

  • Incubation: The treated soil samples are incubated under controlled conditions (e.g., specific temperature and moisture) for a defined period, with subsamples taken at different time points for analysis.

Microbial Community Analysis
  • DNA Extraction: Total microbial DNA is extracted from soil samples using commercially available kits or established protocols.

  • Quantification and Sequencing: The extracted DNA is quantified, and specific gene regions (e.g., 16S rRNA for bacteria and ITS for fungi) are amplified using PCR and sequenced using next-generation sequencing platforms.

  • Data Analysis: The sequencing data is processed to identify the different microbial taxa present and to analyze the diversity and composition of the microbial communities.

Soil Enzyme Activity Assays
  • Dehydrogenase Activity: This assay measures the overall metabolic activity of the soil microbial community. It is often determined by measuring the reduction of a substrate like 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF).

  • Phosphatase Activity: Acid and alkaline phosphatase activities are measured to assess the potential for phosphorus mineralization in the soil. This is typically done using p-nitrophenyl phosphate (B84403) as a substrate and measuring the release of p-nitrophenol.

  • Urease Activity: Urease activity, which is involved in nitrogen cycling, is determined by measuring the amount of ammonia (B1221849) released from urea.

Mandatory Visualizations

Signaling Pathway: Ergosterol Biosynthesis Inhibition by Triazoles

Experimental_Workflow cluster_analysis Microbial Community & Activity Analysis Start Start: Soil Sampling Fungicide_Application Fungicide Application (Different Concentrations) Start->Fungicide_Application Incubation Soil Incubation (Controlled Conditions) Fungicide_Application->Incubation Time_Points Sampling at Different Time Points Incubation->Time_Points DNA_Extraction DNA Extraction Time_Points->DNA_Extraction Enzyme_Assays Soil Enzyme Activity Assays (Dehydrogenase, Phosphatase, etc.) Time_Points->Enzyme_Assays Sequencing 16S rRNA & ITS Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis (Diversity & Composition) Sequencing->Bioinformatics Data_Integration Data Integration & Comparison Bioinformatics->Data_Integration Enzyme_Data Enzyme Activity Data Analysis Enzyme_Assays->Enzyme_Data Enzyme_Data->Data_Integration Conclusion Conclusion on Fungicide Impact Data_Integration->Conclusion

References

Validating Biomarkers for Triazoxide Exposure in Non-Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of fungicides like Triazoxide necessitates robust methods for evaluating their potential impact on non-target organisms. This guide provides a comparative overview of potential biomarkers for assessing exposure to this compound and other triazole fungicides. While specific data for this compound is limited, this document synthesizes findings from related compounds to offer a framework for biomarker validation and experimental design.

Comparison of Potential Biomarkers for this compound Exposure

Due to the limited public data on specific biomarkers for this compound, this table summarizes common biomarkers validated for other triazole fungicides in various non-target organisms. These biomarkers represent potential candidates for assessing this compound exposure and its biological effects.

Biomarker CategorySpecific BiomarkerNon-Target Organism(s)Observed Effect of Triazole ExposureReference(s)
Oxidative Stress Lipid Peroxidation (LPO) / Malondialdehyde (MDA)Earthworms (Enchytraeus crypticus, Eisenia fetida), Crayfish (Astacus leptodactylus)Increased levels indicating cellular damage.[1][2][3]
Catalase (CAT)Earthworms (Eisenia fetida), Human cell linesAltered activity (increase or decrease) reflecting oxidative stress response.[1][2]
Glutathione S-Transferase (GST)Earthworms (Eisenia fetida), Zebrafish (Danio rerio)Generally increased activity as part of the detoxification process.[1][4]
Superoxide Dismutase (SOD)Crayfish (Astacus leptodactylus), Human cell linesAltered activity in response to oxidative stress.[2][3]
Neurotoxicity Acetylcholinesterase (AChE)Crayfish (Astacus leptodactylus)Inhibition of activity, indicating neurotoxic effects.[3]
Metabolic Disruption Liver Enzymes (e.g., ALT, AST)Humans (occupational exposure)Elevated levels suggesting liver damage.[2][5]
Bile AcidsHumans (occupational exposure)Elevated levels indicating hepatobiliary effects.[2]
Reproductive & Developmental Toxicity Reproductive OutputBirds (e.g., Red-legged Partridge)Decreased clutch size, hatching rate, and chick survival.[6][7]
Developmental AbnormalitiesZebrafish (Danio rerio)Developmental delays and physical deformities.[4]
Genotoxicity DNA Fragmentation (Comet Assay)Earthworms (Eisenia fetida)Increased DNA damage.[1]

Experimental Protocols

The validation of biomarkers is a critical process to ensure their reliability and relevance.[8][9] Below are generalized methodologies for key experiments in the validation of biomarkers for triazole fungicide exposure.

Biomarker Assay: Example - Catalase (CAT) Activity Assay

This spectrophotometric assay measures the activity of the antioxidant enzyme catalase, which is a common biomarker of oxidative stress.

Materials:

  • Tissue homogenate from the non-target organism (e.g., earthworm, fish liver).

  • Phosphate (B84403) buffer (50 mM, pH 7.0).

  • Hydrogen peroxide (H₂O₂) solution (30 mM).

  • Spectrophotometer.

Procedure:

  • Prepare tissue homogenates in cold phosphate buffer and centrifuge to obtain the supernatant.

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • In a cuvette, mix the tissue supernatant with phosphate buffer.

  • Initiate the reaction by adding the H₂O₂ solution.

  • Measure the decrease in absorbance at 240 nm for a defined period (e.g., 1-3 minutes) using a spectrophotometer. The rate of decrease is proportional to the catalase activity.

  • Calculate catalase activity, typically expressed as units per milligram of protein.

Analytical Method for this compound Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying triazole fungicides in biological and environmental matrices.[10][11]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC).

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation (QuEChERS method):

  • Homogenize the sample matrix (e.g., soil, tissue).

  • Extract the sample with an appropriate solvent (e.g., acetonitrile).

  • Add salts to induce phase separation.

  • Clean up the extract using dispersive solid-phase extraction (d-SPE) to remove interfering substances.

  • The final extract is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Inject the prepared sample extract into the LC system.

  • Separate the analytes on a suitable analytical column (e.g., C18).

  • The separated compounds are ionized in the ESI source and enter the mass spectrometer.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification of this compound and its metabolites.

Signaling Pathways and Experimental Workflows

Biomarker Validation Workflow

The following diagram illustrates a generalized workflow for the validation of a biomarker for chemical exposure in a non-target organism.

Caption: A generalized workflow for the validation of biomarkers for ecotoxicological studies.

This guide provides a foundational understanding of the approaches to validating biomarkers for this compound exposure. Researchers are encouraged to adapt these general protocols to their specific non-target organism and experimental conditions, keeping in mind the principles of rigorous analytical and biological validation.

References

A Comparative Analysis of Triazoxide Resistance Mechanisms in Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of resistance to triazole antifungals, a cornerstone in the management of invasive fungal infections, presents a significant challenge to global public health. Understanding the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies and diagnostic tools. This guide provides a comparative overview of the primary mechanisms of triazoxide resistance observed in key fungal pathogens: Aspergillus fumigatus, Candida species, and Cryptococcus neoformans. The information is supported by experimental data and detailed methodologies to facilitate further research.

Core Resistance Mechanisms at a Glance

Triazole resistance in fungi predominantly arises from three interconnected molecular strategies:

  • Alterations in the Drug Target: Modifications to the lanosterol (B1674476) 14-α-demethylase enzyme, encoded by the ERG11 gene (or cyp51A in Aspergillus), prevent effective binding of triazole drugs. This is achieved through point mutations leading to amino acid substitutions or by overexpression of the gene, which increases the concentration of the target enzyme.

  • Overexpression of Efflux Pumps: Fungal cells can actively extrude triazole drugs, thereby reducing the intracellular drug concentration to sub-therapeutic levels. This is mediated by the overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.

  • Chromosomal Alterations: In some fungi, such as Cryptococcus neoformans, changes in chromosome number (aneuploidy), particularly of the chromosome carrying the ERG11 gene and efflux pump genes, can lead to a rapid increase in resistance.

The following sections provide a detailed comparison of these mechanisms across different fungal species, supported by quantitative data and experimental protocols.

Quantitative Comparison of Resistance Mechanisms

The following tables summarize key quantitative data associated with triazole resistance, including Minimum Inhibitory Concentration (MIC) values and gene expression fold changes. MIC is a measure of the potency of an antimicrobial agent against a specific organism; higher MIC values indicate greater resistance.

Table 1: Comparative Triazole MICs (µg/mL) in Resistant vs. Susceptible Fungal Isolates

Fungal SpeciesTriazoleResistance MechanismSusceptible (Wild-Type) MIC RangeResistant MIC RangeCitation(s)
Aspergillus fumigatus ItraconazoleTR34/L98H in cyp51A≤1>1 (often >8)[1][2]
VoriconazoleTR34/L98H in cyp51A≤12 - 16[2]
VoriconazoleTR46/Y121F/T289A in cyp51A≤1>8[2]
Candida albicans FluconazoleERG11 point mutations≤2≥8[3]
FluconazoleCDR1/CDR2 overexpression≤2≥8[4]
Candida auris FluconazoleERG11 (Y132F, K143R)0.5 - 2≥32 (often ≥256)[5][6]
VoriconazoleERG11 (Y132F, K143R)≤0.1251 - 16[5]
Cryptococcus neoformans FluconazoleChr 1 Aneuploidy (ERG11 & AFR1)≤8>8[7]

Table 2: Fold Change in Gene Expression in Triazole-Resistant Fungal Isolates

Fungal SpeciesGene(s)Resistance MechanismApproximate Fold Change vs. SusceptibleCitation(s)
Candida albicans CDR1, CDR2Upregulation of efflux pumps2 to >35[4]
MDR1Upregulation of efflux pump~3[4]
ERG11Upregulation of drug target~4[4]
Candida tropicalis CDR1Upregulation of efflux pumpSignificantly higher than susceptible isolates[8]
Cryptococcus neoformans AFR1, MDR1Upregulation of efflux pumps>2 (AFR1), >2 (MDR1)[9]
ERG11Upregulation of drug target9.48[10]
AFR1Upregulation of efflux pump1.86 - 9.40[10]

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows central to the study of this compound resistance.

Triazole_Action_and_Resistance cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Triazole Triazole (e.g., Fluconazole) Erg11 Lanosterol 14-α-demethylase (Erg11p/Cyp51Ap) Triazole->Erg11 Inhibits Efflux_Pump Efflux Pumps (ABC/MFS Transporters) Triazole->Efflux_Pump Ergosterol_Pathway Ergosterol Biosynthesis Pathway Erg11->Ergosterol_Pathway Catalyzes Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol_Pathway->Fungal_Membrane Efflux_Pump->Triazole Effluxes Drug ERG11_gene ERG11/cyp51A Gene ERG11_gene->Erg11 Overexpression Efflux_genes CDR1, MDR1, AFR1 Genes Efflux_genes->Efflux_Pump Overexpression Aneuploidy Aneuploidy (e.g., Chr 1 duplication in C. neoformans) Aneuploidy->ERG11_gene Increases Copy Number Aneuploidy->Efflux_genes Increases Copy Number ERG11_mutations Point Mutations ERG11_mutations->Erg11 Alters Target Site

Caption: Overview of triazole action and the primary mechanisms of fungal resistance.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis Isolate Fungal Isolate BMD Broth Microdilution (CLSI/EUCAST) Isolate->BMD DNA_Extraction DNA Extraction Isolate->DNA_Extraction RNA_Extraction RNA Extraction Isolate->RNA_Extraction MIC Determine MIC BMD->MIC Mutation_Analysis ERG11/cyp51A Mutation Analysis MIC->Mutation_Analysis Correlate Gene_Expression Gene Expression Analysis (ERG11, CDR1, MDR1, etc.) MIC->Gene_Expression Correlate PCR_Sequencing PCR & DNA Sequencing DNA_Extraction->PCR_Sequencing cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR cDNA_Synthesis->RT_qPCR PCR_Sequencing->Mutation_Analysis RT_qPCR->Gene_Expression

Caption: Standard experimental workflow for investigating triazole resistance.

Detailed Experimental Protocols

The following are summaries of standard protocols for key experiments cited in the study of triazole resistance.

Antifungal Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely used.[1][11]

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline or water to a standardized turbidity, corresponding to a specific cell density. This suspension is further diluted in a standardized liquid culture medium (e.g., RPMI-1640).

  • Drug Dilution: The triazole antifungal is serially diluted in the culture medium in a 96-well microtiter plate.

  • Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at a controlled temperature (typically 35-37°C) for a specified period (24-48 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to a drug-free control well. The reading can be done visually or with a spectrophotometer.[1]

Gene Expression Analysis: Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the expression levels of specific genes, such as those encoding the drug target (ERG11/cyp51A) and efflux pumps (CDR1, MDR1).[12][13]

  • RNA Extraction: Total RNA is extracted from fungal cells grown under specific conditions (with or without triazole exposure).

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target genes and one or more stably expressed reference (housekeeping) genes. The reaction contains a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that allows for the real-time monitoring of DNA amplification.

  • Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing its expression to the reference gene(s) and comparing it to a control condition (e.g., a susceptible isolate).[13]

Mutation Detection: DNA Sequencing

DNA sequencing is employed to identify point mutations in genes associated with resistance, particularly the ERG11/cyp51A gene.[2][14]

  • DNA Extraction: Genomic DNA is extracted from the fungal isolate.

  • PCR Amplification: The ERG11/cyp51A gene, or specific regions of it, is amplified using the Polymerase Chain Reaction (PCR) with specific primers.

  • PCR Product Purification: The amplified DNA fragment is purified to remove primers and other reaction components.

  • Sequencing Reaction: The purified PCR product is subjected to a sequencing reaction (e.g., Sanger sequencing).

  • Sequence Analysis: The resulting DNA sequence is compared to a wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions in the corresponding protein.[14]

Conclusion

The mechanisms of triazole resistance in fungal pathogens are multifaceted and continue to evolve. A comprehensive understanding of these mechanisms, supported by robust experimental data, is crucial for the effective management of invasive fungal infections. This guide provides a comparative framework to aid researchers and clinicians in this endeavor. The continued surveillance of resistance patterns and the exploration of novel therapeutic targets are essential to combat the growing threat of antifungal resistance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Triazoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of Triazoxide, a fungicide classified as a hazardous material. Adherence to these procedures will mitigate risks and ensure compliance with safety regulations.

Hazard Profile of this compound

This compound presents significant health and environmental hazards.[1][2][3] Understanding these risks is paramount to handling and disposing of the chemical safely.

Hazard ClassificationDescriptionGHS Hazard Statements
Acute Toxicity (Oral) Toxic if swallowed.H301[1][2][3]
Acute Toxicity (Inhalation) Toxic if inhaled.H331[1][2][3]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.H373[1]
Hazardous to the Aquatic Environment (Acute) Very toxic to aquatic life.H400[1]
Hazardous to the Aquatic Environment (Chronic) Very toxic to aquatic life with long-lasting effects.H410[1]
Transportation and Packaging
UN Number UN2811[1]
IMDG Transport Hazard Class 6.1 (Toxic)[1]
Packaging Group I (Great Danger)[1]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol outlines the approved procedure for disposing of this compound and its contaminated materials. Direct disposal by neutralization or other chemical treatment in the laboratory is not recommended due to the hazardous nature of the compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Conduct all handling and waste segregation within a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Ensure an emergency eyewash station and safety shower are readily accessible.[4]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with non-hazardous waste.[4]

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated lab supplies (e.g., weighing boats, pipette tips, gloves), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, sealable, and in good condition.[4]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container designed for liquid chemical waste.

    • Avoid mixing with other organic solvents unless explicitly permitted by your institution's hazardous waste management guidelines.[4][5]

  • Empty Containers:

    • Triple rinse empty this compound containers with a suitable solvent (e.g., acetone (B3395972) or methanol).[6]

    • Collect the rinsate as hazardous liquid waste.[6]

    • After rinsing, puncture the container to prevent reuse and dispose of it according to institutional guidelines, which may include recycling or disposal as solid waste.[6]

3. Waste Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, health hazard, environment).

  • Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

4. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide them with a complete characterization of the waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

Triazoxide_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_container_prep Container Preparation cluster_finalization Final Disposal Steps A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate Waste Streams C->D E Solid Waste Container (Unused chemical, contaminated items) D->E F Liquid Waste Container (Solutions, rinsate) D->F G Empty Containers D->G K Seal and Label All Waste Containers Correctly E->K F->K H Triple Rinse Empty Containers G->H I Collect Rinsate as Liquid Waste H->I I->F J Puncture and Dispose of Rinsed Container I->J L Store in Designated Hazardous Waste Area K->L M Contact EHS or Licensed Waste Disposal Contractor L->M N Arrange for Waste Pickup and Final Disposal M->N

Caption: Workflow for the safe disposal of this compound waste.

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For dry spills, avoid generating dust.[8]

  • Cleanup:

    • Wear appropriate PPE, including a respirator if dealing with a powder.

    • For small spills, use a spill kit with absorbent materials.

    • Carefully sweep or vacuum up solid material, using a vacuum with a HEPA filter.[8]

    • Place all cleanup materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning solution as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department.[4]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Triazoxide
Reactant of Route 2
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。